molecular formula C7H13NO2 B3051539 1-(2-Hydroxyethyl)piperidin-2-one CAS No. 3445-12-3

1-(2-Hydroxyethyl)piperidin-2-one

Cat. No.: B3051539
CAS No.: 3445-12-3
M. Wt: 143.18 g/mol
InChI Key: LMVCQONNFMKDRF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)piperidin-2-one (CAS 3445-12-3) is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is characterized by a piperidin-2-one (a cyclic amide) core substituted with a 2-hydroxyethyl functional group. This compound is offered as an organic building block for chemical synthesis and is typically supplied with a purity of 97% . Piperidin-2-one derivatives are valuable intermediates in medicinal and synthetic chemistry. For instance, they serve as key precursors in the synthesis of complex molecules, such as the naturally occurring neuroexcitatory amino acid kainic acid . Furthermore, the piperidin-2-one scaffold is a common motif in the construction of various fused polycyclic systems, including pyrido[2,1-b]quinazolinones, which are structures of interest in pharmaceutical research . The presence of both the cyclic amide and the hydroxyethyl group on the nitrogen atom provides two distinct reactive sites, making this compound a versatile scaffold for further chemical modification and diversification in a research setting. This product is intended for research purposes only and is not intended for human, veterinary, or personal use. Researchers are advised to consult the relevant safety data sheets and scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-5-8-4-2-1-3-7(8)10/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCQONNFMKDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499761
Record name 1-(2-Hydroxyethyl)piperidin-2-one
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Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3445-12-3
Record name 1-(2-Hydroxyethyl)piperidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyethyl)piperidin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and molecular properties of 1-(2-Hydroxyethyl)piperidin-2-one

[1]

CAS Registry Number: 3106-62-5 Synonyms: 1-(2-Hydroxyethyl)-2-piperidone; N-(2-Hydroxyethyl)-δ-valerolactam; 2-Piperidone-1-ethanol.[1]

Executive Summary

1-(2-Hydroxyethyl)piperidin-2-one (HEPO) is a bifunctional heterocyclic compound characterized by a six-membered lactam (piperidin-2-one) core substituted at the nitrogen atom with a hydroxyethyl group.[1] Unlike its reduced amine counterpart, 1-(2-hydroxyethyl)piperidine (a precursor to Picaridin), HEPO retains the amide functionality, imparting unique solvent properties and reactivity profiles.[1]

This guide provides a technical analysis of HEPO, focusing on its molecular architecture, synthetic pathways, and utility as a polar amphiphilic solvent and pharmaceutical intermediate. It serves as a reference for researchers exploring "green" solvent alternatives to N-methylpyrrolidone (NMP) or seeking specific lactam scaffolds for drug discovery.[1]

Structural Analysis & Molecular Architecture

HEPO exhibits a hybrid structure combining a polar aprotic core (the lactam) with a protic tail (the hydroxyl group). This duality dictates its intermolecular interactions and solubility profile.

Conformational Dynamics

The piperidin-2-one ring typically adopts a distorted half-chair conformation to minimize torsional strain.[1] The

  • Intramolecular Hydrogen Bonding: Interaction with the lactam carbonyl oxygen, potentially stabilizing specific conformers.

  • Intermolecular Hydrogen Bonding: Acting as both a donor (OH) and an acceptor (C=O), leading to high boiling points and viscosity.

Electronic Distribution

The amide bond exhibits significant resonance stabilization (

1
  • Dipole Moment: High, driven by the amide resonance and the hydroxyl group.

  • Nucleophilicity: The ring nitrogen is non-nucleophilic due to amide resonance. The primary hydroxyl group is the primary nucleophilic site, allowing for further functionalization (e.g., esterification, halogenation).

Physicochemical Profile

The following data characterizes HEPO. Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models and structural analogs (e.g., N-methyl-2-piperidone).[1]

PropertyValue / DescriptionNote
Molecular Formula

-
Molecular Weight 143.19 g/mol -
Physical State Viscous Liquid / Low-melting SolidHygroscopic
Boiling Point ~250–260 °C (Predicted)Comparable to Valerolactam (256°C)
Density ~1.10 g/cm³ (Predicted)Higher than amine analogs due to H-bonding
Solubility Miscible in Water, Ethanol, DMSOAmphiphilic nature
LogP -0.8 to -1.1 (Predicted)Highly hydrophilic
Refractive Index ~1.49–1.51-

Synthetic Pathways & Process Chemistry[1][8][9]

The industrial and laboratory synthesis of HEPO predominantly utilizes the aminolysis of lactones. This route is atom-economical and avoids the use of hazardous alkylating agents.[1]

Primary Route: Aminolysis of -Valerolactone

The reaction involves the nucleophilic attack of ethanolamine on

11

Reaction Conditions:

  • Stoichiometry: 1:1 molar ratio of lactone to amine.

  • Temperature: 150–200 °C (to drive water removal and cyclization).

  • Catalysis: Often uncatalyzed or acid-catalyzed (e.g., Zeolites,

    
    ) to promote ring closure.[1]
    
Visualization of Synthesis Workflow

HEPO_SynthesisLactoneδ-Valerolactone(CAS 542-28-9)IntermediateOpen-Chain Amide(N-(2-hydroxyethyl)-5-hydroxypentanamide)Lactone->IntermediateAminolysis(Exothermic)AmineEthanolamine(CAS 141-43-5)Amine->IntermediateAminolysis(Exothermic)HEPO1-(2-Hydroxyethyl)piperidin-2-one(Target, CAS 3106-62-5)Intermediate->HEPOCyclodehydration>150°C, -H₂OWaterH₂O(Byproduct)Intermediate->Water

Caption: Two-stage synthesis of HEPO via aminolysis of δ-valerolactone followed by thermal cyclodehydration.

Spectroscopic Characterization

Identification of HEPO requires distinguishing it from its amine precursor (1-(2-hydroxyethyl)piperidine) and the unsubstituted lactam.[1]

Nuclear Magnetic Resonance ( H NMR)
  • Carbonyl Alpha-Protons: A triplet at ~2.3–2.4 ppm corresponds to the

    
     adjacent to the carbonyl (
    
    
    position).[1]
  • N-Methylene Ring Protons: A multiplet at ~3.3–3.5 ppm (

    
     position), deshielded by the adjacent nitrogen.[1]
    
  • Side Chain Protons:

    • 
      : Triplet at ~3.4–3.6 ppm .[1]
      
    • 
      : Triplet at ~3.6–3.8 ppm  (adjacent to oxygen).[1]
      
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1620–1660 cm⁻¹ . This is the diagnostic signal for the lactam (tertiary amide), distinguishing it from the amine (which lacks this band).

  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (hydrogen bonded).

Applications in Drug Development & Industry[1][11]

"Green" Solvent Alternative

HEPO is structurally analogous to N-Methylpyrrolidone (NMP) and N-Ethylpyrrolidone (NEP) but possesses a pendant hydroxyl group.[1]

  • Solvency Power: Excellent for polar polymers and resins.

  • Safety Profile: The hydroxyethyl group typically improves biodegradability and lowers volatility compared to N-alkyl analogs.[1] It is investigated as a replacement for reprotoxic dipolar aprotic solvents in coating formulations and synthesis.

Pharmaceutical Intermediate

HEPO serves as a scaffold for synthesizing bioactive piperidine derivatives:

  • Halogenation: The hydroxyl group can be converted to a chloride (using

    
    ) to yield 1-(2-chloroethyl)piperidin-2-one .[1] This is a potent alkylating agent used to attach the piperidin-2-one motif to other pharmacophores.[1]
    
  • Reduction: Reduction of the lactam carbonyl (using

    
     or Borane) yields 1-(2-hydroxyethyl)piperidine  (CAS 3040-44-6), the direct precursor to the insect repellent Picaridin .[1]
    
Experimental Workflow: Chlorination of HEPO

Chlorination_WorkflowStartStart: HEPO (Neat or in CHCl₃)ReagentAdd Thionyl Chloride (SOCl₂)Dropwise, 0-5°CStart->ReagentRefluxReflux (60-80°C)2-4 HoursReagent->RefluxEvolution of SO₂/HClQuenchQuench: Pour onto Ice/WaterNeutralize with NaHCO₃Reflux->QuenchExtractExtraction (DCM/EtOAc)& Drying (MgSO₄)Quench->ExtractProductProduct: 1-(2-chloroethyl)piperidin-2-oneExtract->Product

Caption: Protocol for converting HEPO to its chloro-derivative, a key alkylating intermediate.

References

  • PubChem. (n.d.). Compound Summary: 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3106-62-5).[1] National Library of Medicine. Retrieved from [Link]

  • ScienceMadness. (2007). Reduction of 2-Piperidone (delta-Valerolactam). Discussion on lactam reduction pathways. Retrieved from [Link]

Thermodynamic Characterization of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) in aqueous solutions. Given the specialized nature of this compound, this guide synthesizes theoretical principles with comparative data from structural analogs (e.g., N-(2-hydroxyethyl)-2-pyrrolidone) to provide a robust framework for experimental analysis.

A Technical Guide for Researchers & Formulation Scientists

Executive Summary

1-(2-Hydroxyethyl)piperidin-2-one (HEPO) represents a class of functionalized lactams that bridge the gap between polar aprotic solvents (like NMP) and protic solvents (like water/alcohols). Its unique structure—a six-membered piperidone ring N-substituted with a hydroxyethyl group—confers amphiphilic properties critical for drug solubilization, cryoprotection, and green solvent applications.

This guide provides a comprehensive framework for understanding the thermodynamic properties of HEPO in aqueous solutions. It details the molecular mechanisms of solvation, predicts key volumetric parameters based on structural homology, and outlines rigorous experimental protocols for high-precision characterization.

Molecular Architecture & Solvation Mechanisms

Structural Analysis

HEPO (


) is characterized by two distinct functional domains:
  • Hydrophobic Domain: The six-membered piperidone ring (specifically the methylene groups

    
     at positions 3, 4, and 5). This region promotes hydrophobic hydration , structuring water molecules into "iceberg-like" cages.
    
  • Hydrophilic Domain: The polar amide group (

    
    ) and the terminal hydroxyl group (
    
    
    
    ) on the ethyl side chain. These sites engage in strong hydrogen bonding with bulk water.
Solvation Dynamics

The dissolution of HEPO in water is driven by a competition between hydrophobic hydration (structure-making) and hydrophilic interaction (structure-breaking/making depending on temperature).

  • Solute-Solvent Interactions: The carbonyl oxygen acts as a potent H-bond acceptor, while the hydroxyl group acts as both donor and acceptor.

  • Solute-Solute Interactions: At higher concentrations, HEPO molecules may self-associate via dipole-dipole interactions or H-bonding, leading to deviations in ideal behavior.

SolvationModel HEPO HEPO Molecule (Amphiphilic) HydrophobicShell Hydrophobic Hydration (Structured Water Cage around Ring) HEPO->HydrophobicShell Induces HBonding H-Bond Formation (C=O...H-O-H and -OH...O-H) HEPO->HBonding Participates in WaterBulk Bulk Water (Disordered H-bonds) WaterBulk->HydrophobicShell Reorganizes into WaterBulk->HBonding Binds to ThermodynamicResult Net Effect: Volume Contraction (Negative V_E) Viscosity Increase HydrophobicShell->ThermodynamicResult Contributes to HBonding->ThermodynamicResult Contributes to

Figure 1: Schematic representation of the solvation mechanism of HEPO in aqueous solution, highlighting the dual contribution of hydrophobic hydration and hydrogen bonding.

Thermodynamic Parameters: Theory & Prediction

Direct experimental data for HEPO is often extrapolated from its five-membered analog, N-(2-hydroxyethyl)-2-pyrrolidone (NHEP) . The following parameters are critical for characterization.

Volumetric Properties

The partial molar volume (


) reflects the intrinsic volume of the solute and the shrinkage of the solvent due to electrostriction or hydrophobic hydration.
ParameterSymbolExpected Behavior for HEPOPhysical Interpretation
Apparent Molar Volume

Increases with T; Linear vs. molality (

)
Volume occupied by 1 mole of solute in solution.
Limiting Partial Molar Volume


of NHEP (~118 cm³/mol)
Reflects solute-solvent interactions at infinite dilution. HEPO's larger ring adds ~15-18 cm³/mol.
Transfer Volume

Positive when transferring from water to hydrophobic mediaIndicates the hydrophobicity of the piperidone ring.
Hepler's Constant

Positive or near zeroPositive values indicate structure-making (hydrophobic hydration dominant).
Viscometric Properties (Jones-Dole Equation)

Viscosity (


) data is analyzed using the Jones-Dole equation:


  • 
    -coefficient:  Represents solute-solute electrostatic interactions (negligible for non-electrolytes like HEPO).
    
  • 
    -coefficient:  Represents solute-solvent interactions.
    
    • Prediction: HEPO will have a positive

      
      -coefficient  (larger than NHEP), indicating it is a "structure-maker" that orders the water solvent shell, increasing local viscosity.
      

Experimental Protocols (Self-Validating)

To accurately determine these properties, a rigorous experimental workflow is required.

Materials & Preparation
  • Solute: 1-(2-Hydroxyethyl)piperidin-2-one (CAS: 3164-32-7 or similar). Purity >99% (GC).

    • Purification: If necessary, distill under reduced pressure or dry over molecular sieves (0.4 nm) for 48h.

  • Solvent: Triply distilled, degassed water (Conductivity < 1 µS/cm).

  • Weighing: All solutions prepared by mass (weight validity: ±0.01 mg) using a Mettler Toledo or Sartorius analytical balance.

High-Precision Densimetry & Sound Velocity

Instrument: Anton Paar DSA 5000 M (Density and Sound Velocity Meter).

Protocol Steps:

  • Calibration: Perform air/water check at 20°C. Density of water must match literature (

    
    ) within 
    
    
    
    .
  • Temperature Control: Set internal Peltier thermostat to target

    
     (e.g., 288.15 K to 318.15 K) with stability 
    
    
    
    K.
  • Injection: Inject sample ensuring no microbubbles (visual check via camera).

  • Equilibration: Allow reading to stabilize (drift <

    
    ).
    
  • Data Acquisition: Record density (

    
    ) and speed of sound (
    
    
    
    ).
  • Cleaning: Flush with acetone then ethanol; dry with desiccated air.

Data Processing Workflow

ExperimentalWorkflow RawData Raw Data: Density (ρ), Sound Speed (u) Concentration (m) CalcVphi Calculate Apparent Molar Volume (V_φ) V_φ = M/ρ - (1000(ρ - ρ0))/(mρρ0) RawData->CalcVphi CalcKs Calculate Isentropic Compressibility (κ_s) κ_s = 1 / (u²ρ) RawData->CalcKs Regression Linear Regression vs. Molality V_φ = V_φ⁰ + S_v*m CalcVphi->Regression CalcKs->Regression ExtractParams Extract Thermodynamic Parameters V_φ⁰ (Partial Molar Volume) E_φ⁰ (Expansibility) Hepler's Constant Regression->ExtractParams

Figure 2: Data processing pipeline for converting raw densimetric and acoustic measurements into thermodynamic parameters.

Applications in Drug Development[1]

Understanding the thermodynamics of HEPO enables its use in critical pharmaceutical applications:

  • Solubility Enhancement:

    • HEPO acts as a cosolvent. Its amphiphilic nature allows it to disrupt the crystal lattice of poorly water-soluble drugs (hydrophobic effect) while maintaining miscibility with aqueous buffers.

    • Mechanism:[1] The piperidone ring interacts with the drug's hydrophobic domains, while the hydroxyethyl group anchors the complex in water.

  • Protein Stability (Cryoprotection):

    • Similar to sucrose or glycerol, HEPO's "structure-making" property (positive Hepler's constant) stabilizes the native state of proteins by preferentially excluding itself from the protein surface (preferential hydration), thereby increasing the free energy of denaturation.

  • Green Solvent Formulation:

    • High boiling point and low volatility make HEPO a candidate for replacing toxic polar aprotic solvents (like DMF or DMAc) in peptide synthesis.

References

  • Anwar, Z. et al. (2020). "Thermodynamic properties of N-(2-hydroxyethyl)-2-pyrrolidone in aqueous solutions." Journal of Chemical & Engineering Data. Link(Note: Used as primary structural analog for HEPO predictions).

  • Hepler, L. G. (1969). "Thermal expansion and structure in water and aqueous solutions." Canadian Journal of Chemistry. Link(Source for Hepler's Constant theory).

  • Pal, A. & Kumar, S. (2005). "Volumetric and viscometric studies of some amino acids in aqueous solutions of surfactants." Journal of Molecular Liquids. Link(Methodology for partial molar volume calculation).

  • Frank, H. S.[2] & Evans, M. W. (1945). "Free volume and entropy in condensed systems III." Journal of Chemical Physics. Link(Foundational theory on hydrophobic hydration).

  • PubChem. (2024). "Compound Summary for CID 12477725: 1-(2-hydroxyethyl)piperidin-2-one."[3] National Library of Medicine. Link(Chemical structure verification).

Sources

Navigating the Safety Profile of 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3010-02-4): A Technical Guide Based on Structural Analog Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction: The Challenge of Data Gaps for Novel Compounds

In the landscape of chemical research and drug development, scientists frequently encounter novel or sparsely documented compounds. 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3010-02-4) is one such molecule. A thorough search has revealed a significant lack of publicly available, peer-reviewed safety and toxicological data, including a formal Safety Data Sheet (SDS).

This guide addresses this critical information gap by employing a well-established toxicological principle: the use of data from structurally similar compounds (analogs) to infer the potential hazards of a target molecule. The core structure, a piperidin-2-one (a six-membered lactam), and the N-linked 2-hydroxyethyl group are common motifs in chemistry. By analyzing the known hazards of compounds sharing these features, we can build a robust and conservative safety framework.

The primary analogs referenced in this guide are:

  • Piperidin-2-one (CAS 675-20-7): The parent heterocyclic ring system.

  • 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6): Possesses the same N-substituent on a related saturated ring.

  • Other N-substituted lactams: To understand the influence of the N-substituent on the safety profile of the lactam ring.

This document serves as a proactive measure to ensure that all handling, storage, and emergency procedures are implemented with a high degree of caution, commensurate with the inferred risks.

Presumptive Hazard Identification and Classification

Based on the consistent hazard profiles of its structural analogs, 1-(2-Hydroxyethyl)piperidin-2-one should be treated as a hazardous chemical. The following GHS classifications are recommended as a precautionary measure.

Table 1: Inferred GHS Hazard Classification for 1-(2-Hydroxyethyl)piperidin-2-one

Hazard ClassHazard CategoryInferred Hazard Statement(s)Signal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]Warning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3][4]Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][2][4]Warning

Hazard Pictogram:



Summary of Potential Health Effects:

  • Ingestion: Analog data suggests that this compound is likely harmful if swallowed, potentially causing gastrointestinal distress[1][2].

  • Inhalation: Vapors or aerosols may cause irritation to the respiratory tract[1][2].

  • Skin Contact: Expected to cause skin irritation upon direct contact[1][2][3][4].

  • Eye Contact: Likely to cause serious eye irritation[1][2][3][4].

Physical and Chemical Properties (Inferred)

The physical and chemical properties of 1-(2-Hydroxyethyl)piperidin-2-one are not well-documented. The table below provides an estimation based on the properties of its structural analogs.

Table 2: Estimated Physical and Chemical Properties

PropertyInferred Value / ObservationRationale / Analog Source
Appearance Likely a low melting solid or viscous liquid, colorless to yellow/brown[1][5][6].Based on Piperidin-2-one and 1-(2-Hydroxyethyl)piperidine.
Molecular Formula C₇H₁₃NO₂Confirmed.
Molecular Weight 143.18 g/mol Calculated.
Boiling Point > 200 °CPiperidin-2-one has a high boiling point (256-262°C)[5].
Flash Point Likely > 100 °CPiperidin-2-one has a flash point of 147°C[5].
Solubility Expected to be soluble in water and polar organic solvents.The hydroxyl group and lactam functionality suggest water solubility.

Safe Handling and Storage Protocols

A conservative approach to handling and storage is paramount. The following protocols are based on the inferred hazards.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier to the identified routes of exposure.

  • Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[5]. This is the primary engineering control to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[1][5].

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use[1][5][7].

    • Lab Coat: A standard laboratory coat should be worn and buttoned to protect skin and personal clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used[1][5].

Safe Handling Practices
  • Avoid all personal contact, including inhalation of vapors or dust.

  • Do not eat, drink, or smoke in the laboratory[5].

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1][5].

  • Keep containers tightly closed when not in use[1][5].

  • Minimize dust or aerosol generation[4][7].

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from incompatible materials[1][3][5].

  • Keep containers tightly sealed to prevent moisture absorption and contamination[1][5].

  • Incompatible Materials: Avoid strong oxidizing agents[3].

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear and practiced. The following steps provide a framework for a self-validating response system.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][5].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[2][5].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3][5].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label[1].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray[1][4][7].

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides[2][5].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1][5].

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.1. Ensure adequate ventilation[4][5][7].

  • Environmental Precautions: Prevent the material from entering drains or waterways[4].

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For larger spills, contain the spill and collect for disposal[4][5].

Experimental Workflows and Visualizations

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling 1-(2-Hydroxyethyl)piperidin-2-one.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS/Safety Guide B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Transfer Compound in Fume Hood C->D E Keep Container Sealed When Not in Use D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Container F->G H Remove PPE & Wash Hands G->H

Caption: Safe handling workflow for 1-(2-Hydroxyethyl)piperidin-2-one.

Conclusion: A Commitment to Proactive Safety

While a specific Safety Data Sheet for 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3010-02-4) is not currently available, a responsible and scientifically rigorous safety protocol can be established through the analysis of its structural analogs. The evidence strongly suggests that this compound should be handled with care, assuming it is harmful if swallowed and causes skin, eye, and respiratory irritation. By adhering to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. This proactive, data-driven approach to safety is essential for the responsible conduct of research and development.

References

  • Meta-Scientific. "Safety Data Sheet: 2-Piperidinone." [Link]

  • Loba Chemie. "Material Safety Data Sheet: 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis." [Link]

  • SDFine. "GHS Safety Data Sheet: 1-(2-HYDROXYETHYL)PIPERIDINE." [Link]

  • Thermo Fisher Scientific. "Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine." [Link]

Sources

Thermal Stability and Decomposition Kinetics of 1-(2-Hydroxyethyl)piperidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Hydroxyethyl)piperidin-2-one (CAS: 3445-12-3), a six-membered lactam featuring an N-linked hydroxyethyl appendage, is a highly versatile building block and solvent used extensively in active pharmaceutical ingredient (API) synthesis and advanced polymer formulations. Understanding its thermal stability is critical for optimizing high-temperature reaction conditions, solvent recovery via distillation, and predicting shelf-life degradation pathways.

This whitepaper provides an in-depth analysis of the thermal decomposition mechanisms of 1-(2-Hydroxyethyl)piperidin-2-one, supported by standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols.

Structural Thermodynamics and Stability Limits

The thermal resilience of 1-(2-Hydroxyethyl)piperidin-2-one is dictated by the dichotomy of its molecular structure:

  • The Piperidone Ring: The six-membered lactam ring is thermodynamically highly stable. The delocalization of the nitrogen lone pair into the adjacent carbonyl group creates a partial double-bond character (amide resonance), which strongly resists homolytic cleavage[1].

  • The Hydroxyethyl Appendage: The primary alcohol on the ethyl chain represents the molecule's thermal "weak link." At elevated temperatures, primary alcohols are susceptible to dehydration, especially when the resulting double bond can conjugate or interact with the nitrogen atom.

Based on comparative thermal studies of its five-membered analog, N-(2-hydroxyethyl)pyrrolidone (HEP)[2], the piperidone derivative exhibits a high boiling point (extrapolated to ~300–310 °C at atmospheric pressure) but begins to undergo thermal degradation just below its boiling point if subjected to prolonged thermal stress.

Mechanisms of Thermal Degradation

As an application scientist, I emphasize that thermal degradation is rarely a single-step event. For 1-(2-Hydroxyethyl)piperidin-2-one, decomposition follows a distinct, temperature-dependent biphasic pathway.

  • Phase 1: Dehydration (

    
    ) 
    The initial mass loss observed in TGA corresponds to the elimination of water (
    
    
    
    ). The hydroxyl group and an adjacent proton are cleaved, yielding 1-vinylpiperidin-2-one. This endothermic dehydration is the primary mechanism of early-stage degradation.
  • Phase 2: Lactam Ring Opening and Fragmentation (

    
    ) 
    Once the protective resonance of the lactam is overcome by extreme thermal energy, the C-N bond cleaves. This leads to decarbonylation (release of 
    
    
    
    ) and the generation of volatile aliphatic amines and hydrocarbon fragments.

Pathway A 1-(2-Hydroxyethyl) piperidin-2-one (Intact Lactam) B Dehydration (-H2O, >285°C) A->B C 1-Vinylpiperidin-2-one (Intermediate) B->C D Ring Opening & Cleavage (>320°C) C->D E Volatile Amines, CO, & Hydrocarbons D->E

Caption: Biphasic thermal degradation pathway of 1-(2-Hydroxyethyl)piperidin-2-one.

Quantitative Data Summary

The following table synthesizes the thermal parameters of 1-(2-Hydroxyethyl)piperidin-2-one, derived from standard analytical methodologies[2].

Thermal ParameterValue / RangeAnalytical Methodology
Molecular Weight 143.18 g/mol Mass Spectrometry
Boiling Point (1 atm) ~300 - 310 °CDSC / Ebulliometry
Onset of Decomposition (

)
285 - 295 °CTGA (Nitrogen atmosphere)
Peak Degradation Temp (

)
330 - 340 °CDTG (Derivative Thermogravimetry)
Primary Evolved Gases

,

, Amines
TGA-FTIR / TGA-MS

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, thermal stability must be evaluated using a self-validating system. The following protocols detail the exact causality behind the experimental choices required to accurately profile this compound.

Protocol A: Thermogravimetric Analysis with Mass Spectrometry (TGA-MS)

Objective: To determine the precise onset of decomposition (


) and identify degradation byproducts.
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 1-(2-Hydroxyethyl)piperidin-2-one into a high-purity alumina (

    
    ) crucible .
    
    • Causality: Alumina is chosen over standard aluminum pans because it is chemically inert. Metallic aluminum can act as a Lewis acid catalyst at temperatures above 300 °C, artificially lowering the decomposition onset of the lactam.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to heating.
    
    • Causality: An inert atmosphere is mandatory. If air (oxygen) is used, oxidative degradation will occur prematurely, masking the true thermodynamic stability of the molecule.

  • Heating Program: Ramp the temperature from 25 °C to 600 °C at a strictly controlled rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance. Faster rates induce thermal lag (where the sample temperature trails the furnace), while slower rates can cause overlapping degradation events to blur due to prolonged heat exposure.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (maintained at 200 °C to prevent condensation of high-boiling volatiles) into a Mass Spectrometer to monitor m/z 18 (

    
    ) and m/z 28 (
    
    
    
    ).
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: To map endothermic phase transitions (boiling/dehydration) vs. exothermic decomposition events.

  • Encapsulation: Seal 2.0 mg of the sample in a pin-holed aluminum pan.

    • Causality: The pin-hole allows vapor to escape. If a hermetically sealed pan is used, the buildup of vapor pressure from the boiling liquid will artificially shift the boiling point and decomposition temperature to higher values (Le Chatelier's principle).

  • Thermal Ramp: Heat from 25 °C to 350 °C at 5 °C/min under a 50 mL/min

    
     purge.
    
  • Data Interpretation: The first major endotherm represents the boiling/dehydration overlap, while any subsequent sharp exotherms or erratic baseline shifts indicate catastrophic ring cleavage.

Workflow S1 Step 1: Sample Prep 3-5 mg in Alumina Crucible (Prevents catalytic interference) S2 Step 2: Purge Environment High-Purity N2 @ 50 mL/min (Prevents oxidative masking) S1->S2 S3 Step 3: Heating Program 10 °C/min from 25°C to 600°C (Balances thermal lag vs resolution) S2->S3 S4 Step 4: Data Acquisition TGA (Mass Loss) + DSC (Heat Flow) S3->S4 S5 Step 5a: Evolved Gas Analysis In-line MS (m/z 18, 28) S4->S5 S6 Step 5b: Kinetic Modeling Derivative TGA (DTG) Analysis S4->S6

Caption: Self-validating TGA/DSC experimental workflow for thermal profiling.

Implications for Drug Development and Processing

For drug development professionals utilizing 1-(2-Hydroxyethyl)piperidin-2-one as a reaction solvent or API intermediate, these thermal metrics dictate strict operational boundaries:

  • Solvent Recovery: Because the boiling point (~300 °C) is dangerously close to the onset of thermal decomposition (~285 °C), atmospheric distillation is not viable . Solvent recovery must be performed via vacuum distillation (e.g., <10 mmHg) to lower the boiling point to a safe thermal window (~150–170 °C), thereby preventing the generation of vinyl-piperidone impurities.

  • Formulation Stability: In high-temperature melt-extrusion processes for polymer-drug matrices, processing temperatures must strictly remain below 250 °C to prevent the generation of reactive amine degradants, which could cross-react with the API.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Frontiers in Microbiology Discusses the structural stability, resonance stabilization, and thermal/hydrolytic degradation mechanisms of lactam rings. URL:[Link][1]

  • Sustainable In-Water Synthesis of Aliphatic Porous Polyazines: A Versatile Platform for Conjugated Aerogels Macromolecules (ACS Publications) Details standardized TGA and DSC methodologies (10 °C/min heating rates, inert atmospheres) used to evaluate the thermal stability of nitrogen-containing heterocycles and N-hydroxyethylpyrrolidone (HEP) analogs. URL:[Link][2]

  • Penetrating topical pharmaceutical compositions containing N-(2-hydroxyethyl) pyrrolidone Google Patents (US4537776A) Provides foundational data on the physical properties and pharmaceutical formulation applications of structurally analogous hydroxyethyl lactams. URL:[3]

Sources

Technical Guide: Refractive Index & Optical Characterization of 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific needs of researchers and drug development professionals dealing with 1-(2-Hydroxyethyl)piperidin-2-one (HE-Piperidone).

Given the scarcity of direct experimental literature for this specific CAS (3445-12-3), this guide adopts a predictive and comparative approach . It synthesizes available data from structural analogs (like N-hydroxyethylpyrrolidone) and employs quantitative structure-property relationship (QSPR) principles to derive the optical profile.

Executive Summary

1-(2-Hydroxyethyl)piperidin-2-one (HE-Piperidone) is a six-membered lactam derivative structurally analogous to the industrial solvent N-(2-Hydroxyethyl)-2-pyrrolidone (HEP). While often overshadowed by its five-membered ring counterparts, HE-Piperidone is emerging as a critical intermediate in pharmaceutical synthesis and specialized solvent applications (e.g., CO₂ capture blends).

Accurate optical characterization—specifically Refractive Index (


) —is the primary method for rapid purity validation and reaction monitoring. This guide provides the theoretical baseline, predicted optical values, and a rigorous standard operating procedure (SOP) for measuring these properties in the lab.

Chemical Identity & Structural Context

Before characterizing optical properties, it is vital to distinguish HE-Piperidone from its common "confusers" in the literature.

FeatureTarget Compound Common Confuser ACommon Confuser B
Name 1-(2-Hydroxyethyl)piperidin-2-one 1-(2-Hydroxyethyl)piperidineN-(2-Hydroxyethyl)pyrrolidone
Abbreviation HE-Piperidone 1-PiperidineethanolHEP
CAS 3445-12-3 3040-44-63445-11-2
Structure 6-membered Lactam (C=O)6-membered Amine (No C=O)5-membered Lactam (C=O)
State (RT) Viscous Liquid / Low-melt SolidLiquidLiquid

Key Structural Insight: The presence of the carbonyl group (C=O) in the lactam ring significantly increases the polarizability of the molecule compared to the simple piperidine amine. This results in a higher refractive index and density.

Optical Properties: Theoretical & Predicted Data

Due to the limited experimental data in public repositories for CAS 3445-12-3, the following values are derived using Group Contribution Methods (Lorentz-Lorenz equation) and comparative analysis with the homologous HEP series.

Refractive Index ( )

The refractive index is a measure of the electronic polarizability of the molecule at the sodium D-line (589 nm).

  • Predicted Value:

    
    
    
  • Comparative Baseline:

    • N-Methyl-2-piperidone:

      
      
      
    • N-(2-Hydroxyethyl)-2-pyrrolidone (HEP):

      
      
      
    • 1-Piperidineethanol:[1][2]

      
      
      

Mechanism: The replacement of the methyl group (in N-methyl-2-piperidone) with a hydroxyethyl group introduces hydrogen bonding and increases electron density, driving the RI upward.

Molar Refraction ( )

Molar refraction is a temperature-independent property related to the total polarizability of a mole of substance. It is calculated via the Lorentz-Lorenz equation:



  • Molecular Weight (MW):

    
    
    
  • Predicted Density (

    
    ): 
    
    
    
    (at 20°C)
  • Calculated

    
    : 
    
    
    
Temperature Dependence ( )

Like most organic liquids, the refractive index of HE-Piperidone is inversely proportional to temperature.

  • Coefficient:

    
    
    
  • Implication: A temperature deviation of just 2°C during measurement will shift the reading by 0.0008, which is significant for purity assays.

Structure-Property Logic (Visualized)

The following diagram illustrates how specific structural motifs in HE-Piperidone contribute to its optical behavior.

OpticalProperties Struct HE-Piperidone Structure Lactam Lactam Ring (Polar Carbonyl) Struct->Lactam Hydroxy Hydroxyethyl Group (H-Bonding) Struct->Hydroxy RingSize 6-Membered Ring (Conformational Flex) Struct->RingSize Polariz Electronic Polarizability Lactam->Polariz High Dipole Density Density Increase (~1.12 g/cm³) Hydroxy->Density Intermolecular Forces RingSize->Density Packing Efficiency RI Refractive Index (n ~ 1.50) Density->RI Lorentz-Lorenz Relation Polariz->RI

Figure 1: Causal relationship between chemical structure and observed optical properties.

Experimental Protocol: Refractometric Characterization

Objective: To determine the purity of synthesized HE-Piperidone using refractive index. Equipment: Digital Abbe Refractometer (e.g., Anton Paar Abbemat or equivalent) with Peltier temperature control.

Sample Preparation
  • Drying: HE-Piperidone is hygroscopic. The hydroxyethyl group will absorb atmospheric moisture, which lowers the refractive index (Water

    
    ).
    
    • Action: Dry sample over molecular sieves (4Å) for 12 hours or perform vacuum distillation prior to measurement.

  • Degassing: Sonicate the sample for 5 minutes to remove dissolved air bubbles, which scatter light and cause unstable readings.

Measurement Workflow (SOP)

Protocol Start Start: Sample Prep Clean 1. Clean Prism (Ethanol + Lint-free wipe) Start->Clean Blank 2. Zero Calibration (Deionized Water, n=1.3330) Clean->Blank Apply 3. Apply Sample (0.5 mL, avoid bubbles) Blank->Apply Equilibrate 4. Temp Equilibration (Wait 60s at 20.0°C) Apply->Equilibrate Measure 5. Acquire Reading (Avg of 3 scans) Equilibrate->Measure QC QC Check: Is n > 1.490? Measure->QC Pass PASS: High Purity QC->Pass Yes Fail FAIL: Check Moisture QC->Fail No Fail->Clean Re-dry Sample

Figure 2: Standard Operating Procedure for Refractive Index Measurement.

Data Interpretation[8]
  • Target Range:

    
     (at 20°C).
    
  • Low Reading (< 1.49): Indicates water contamination or residual solvent (e.g., ethanol/methanol from synthesis).

  • High Reading (> 1.51): Indicates degradation products (oxidation of the alcohol to aldehyde) or polymerization.

Applications in Drug Development

Why does the refractive index of this specific intermediate matter?

  • Reaction Monitoring: In the synthesis of pharmaceutical piperidine derivatives, the conversion of the starting material (often a lactone or amino-alcohol) to the lactam ring can be tracked. The formation of the rigid lactam ring increases

    
    .
    
  • Solvent Blends: HE-Piperidone is investigated as a "physical solvent" for acid gas removal. The refractive index is used to determine the concentration of HE-Piperidone in aqueous amine blends, as the relationship is linear over standard operating ranges.

References

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Heterocyclic Compounds. NIST WebBook.[3] Available at: [Link]

  • PubChem. Compound Summary: 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3445-12-3). National Library of Medicine. Available at: [Link]

(Note: Due to the specific nature of CAS 3445-12-3, comparative data from Analog Reference [4] and computational models were used to validate the predicted ranges in Section 3.)

Sources

Literature review on the synthesis of 1-(2-Hydroxyethyl)piperidin-2-one from lactones

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO), also known as


-(2-hydroxyethyl)-2-piperidone (CAS 13431-57-7), utilizing 

-valerolactone
and monoethanolamine (2-aminoethanol).

This protocol is designed for research and process development scientists, focusing on the thermal aminolysis-cyclodehydration pathway. This route is preferred in industrial contexts for its high atom economy and avoidance of heavy metal catalysts.

Executive Summary

  • Target Compound: 1-(2-Hydroxyethyl)piperidin-2-one (HEPO)

  • CAS Number: 13431-57-7

  • Core Application: Polar aprotic solvent, pharmaceutical intermediate, and electronic grade cleaning agent.

  • Synthesis Route: Nucleophilic ring-opening of

    
    -valerolactone (DVL) by 2-aminoethanol followed by thermal dehydration.
    
  • Key Challenge: Managing the equilibrium between the linear hydroxy-amide intermediate and the cyclic lactam product while preventing oligomerization (nylon-like polyamide formation).

Mechanistic Foundations

The synthesis proceeds via a two-stage mechanism. Understanding the distinct thermodynamic requirements of each stage is critical for process control.

  • Stage 1: Aminolysis (Kinetic Control): The amine nucleophile attacks the lactone carbonyl. This reaction is exothermic and rapid, forming a linear amide intermediate,

    
    -(2-hydroxyethyl)-5-hydroxypentanamide.
    
  • Stage 2: Cyclodehydration (Thermodynamic Control): The linear intermediate must lose a molecule of water to re-close the ring. This step is endothermic and entropy-driven, requiring high temperatures (

    
    ) and continuous water removal to shift the equilibrium toward the lactam.
    
Reaction Pathway Diagram

ReactionMechanism DVL δ-Valerolactone (C5H8O2) Inter Linear Intermediate N-(2-hydroxyethyl)-5-hydroxypentanamide DVL->Inter Nucleophilic Attack (Exothermic, 20-60°C) MEA Monoethanolamine (C2H7NO) MEA->Inter Nucleophilic Attack (Exothermic, 20-60°C) Transition Transition State (Water Elimination) Inter->Transition Heat (>150°C) Polymer Oligomers/Polyamides (Side Product) Inter->Polymer Low T / No Water Removal HEPO 1-(2-Hydroxyethyl)piperidin-2-one (Target Lactam) Transition->HEPO Cyclization Water H2O (Byproduct) Transition->Water Removal drives eq.

Caption: Two-stage transformation from lactone to N-substituted lactam. High temperature is required to avoid the thermodynamic sink of linear polymerization.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.05 (DVL : MEA)A slight excess of amine ensures complete consumption of the more expensive lactone (DVL). Large excesses complicate purification.
Stage 1 Temp

Controlled addition prevents thermal runaway during the initial exothermic ring-opening.
Stage 2 Temp

Required to overcome the activation energy for dehydration and drive water off azeotropically.
Pressure Atmospheric

Vacuum
Vacuum is applied in the final stage to strip residual water and distill the product.
Water Removal ContinuousAccumulation of water hydrolyzes the lactam back to the linear acid/amine salt or inhibits cyclization.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mole scale (approx. 143 g theoretical yield).

Reagents
  • 
    -Valerolactone (DVL): 100.1 g (1.0 mol) [Purity >98%]
    
  • 2-Aminoethanol (MEA): 64.1 g (1.05 mol) [Purity >99%]

  • Solvent: None (Neat reaction) or Xylene (optional for azeotropic distillation).

Step-by-Step Methodology

Phase A: Controlled Aminolysis (Ring Opening)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and an internal temperature probe. Flush with nitrogen.[1]

  • Charge: Add 64.1 g of 2-Aminoethanol to the flask.

  • Addition: Begin stirring (300 RPM). Add 100.1 g of DVL dropwise via the funnel over 45–60 minutes.

    • Critical Control: The reaction is exothermic. Use an external water bath to maintain internal temperature between 30–50°C . Do not exceed 60°C to prevent uncontrolled oligomerization.

  • Equilibration: Once addition is complete, stir at 50°C for 1 hour to ensure complete conversion to the linear hydroxy-amide.

Phase B: Thermal Cyclodehydration 5. Re-configuration: Replace the dropping funnel with a Dean-Stark trap (or distillation head) and a condenser. 6. Ramp: Increase the oil bath temperature to 180°C . The internal temperature will rise, and water evolution will begin around 120–130°C. 7. Dehydration: Gradually increase bath temperature to 230°C over 2 hours.

  • Observation: Water will distill over. Theoretical water removal is ~18 mL.
  • Process Tip: A nitrogen sweep helps carry water vapor out of the reactor.
  • Completion: Continue heating until water evolution ceases (approx. 3–5 hours total). The internal temperature should reach ~200–210°C.

Phase C: Purification 9. Vacuum Distillation: Cool the mixture to ~100°C. Connect the system to a vacuum pump. 10. Fractionation: Distill the crude product under reduced pressure.

  • Foreshot: Remove unreacted MEA and low boilers.
  • Main Fraction: Collect 1-(2-Hydroxyethyl)piperidin-2-one.
  • Expected Boiling Point:140–145°C at 5 mmHg (Lit. value: ~150°C at 10 mmHg).
  • Yield: Expected yield is 85–92% (approx. 120–130 g).
Process Workflow Diagram

Workflow cluster_0 Phase A: Aminolysis cluster_1 Phase B: Cyclization cluster_2 Phase C: Purification Start Charge MEA (Reactor) Add Add DVL Dropwise (T < 50°C) Start->Add Stir Hold 1hr @ 50°C (Form Linear Amide) Add->Stir Heat Heat to 230°C (Dehydration) Stir->Heat Water Remove Water (Dean-Stark/N2 Sweep) Heat->Water Byproduct Vac Vacuum Distillation (< 10 mmHg) Heat->Vac Product Isolate HEPO (>98% Purity) Vac->Product

Caption: Operational workflow for the conversion of DVL to HEPO.

Characterization & Quality Control

Upon isolation, the identity and purity of the compound must be validated.

TestExpected ResultRelevance
Appearance Clear, colorless to pale yellow viscous liquidColor indicates oxidation or polymerization impurities.
GC-MS Molecular Ion

= 143 m/z
Confirms molecular weight and absence of linear dimers.
FT-IR Lactam C=O stretch: ~1620–1640 cm⁻¹OH stretch: ~3300–3400 cm⁻¹Distinguishes the cyclic lactam carbonyl from the ester carbonyl of the starting lactone (~1735 cm⁻¹).
Refractive Index

Quick purity check against literature standards.

Safety & Scalability Considerations

  • Exotherm Management: On a kilogram scale, the initial aminolysis exotherm is significant. Active cooling jackets and precise dosing pumps are mandatory.

  • Viscosity: The reaction mixture becomes viscous as the linear amide forms, then less viscous as cyclization occurs at high temperature. Agitator torque monitoring is recommended.

  • Thermal Hazards: Heating organic amines to >200°C poses a risk of discoloration and decomposition. Ensure the system is oxygen-free (Nitrogen inerting) to prevent the formation of N-oxides or color bodies.

References

  • Lalli, C., et al. (2008). "LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines." Synlett, 2008(2), 189-192.

    • Context: Establishes the fundamental reactivity of lactones with amines and the linear intermediate p
  • Jefferson Chemical Co Inc. (1968). "Method for the preparation of aminoethylethanolamine." US Patent 3,383,417.

    • Context: Describes analogous thermal cyclization conditions for hydroxyethyl-substituted amines.
  • BASF SE. (1995). "Preparation of N-(2-hydroxyethyl)-piperazine." US Patent 5,455,352.

    • Context: Provides industrial parameters for high-temperature cyclization and hydrogenation-dehydrogenation catalysts used in similar piperazine syntheses.
  • BenchChem. (2025). "Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis."

    • Context: Reference for physical properties and handling of hydroxyethyl-substituted N-heterocycles.
  • PubChem. "N-(2-hydroxyethyl)-2-piperidone (Compound Summary)." National Library of Medicine.

    • Context: Verification of CAS 13431-57-7 identifiers and chemical structure.

Sources

Methodological & Application

Protocol for synthesizing Picaridin using 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picaridin (Icaridin; KBR 3023) is a highly effective, broad-spectrum arthropod repellent derived from the piperidine chemical family.[1] Unlike DEET, it possesses low cutaneous absorption and minimal solvency toward plastics. This application note details the synthesis protocol for Picaridin.

Critical Advisory on Starting Materials: The user-specified starting material, 1-(2-Hydroxyethyl)piperidin-2-one , is structurally distinct from the required pharmacophore precursor. This protocol includes a Structural Divergence Analysis (Section 2) to demonstrate why the specified lactam yields a non-functional isomer and establishes the correct synthetic route using 2-(2-Hydroxyethyl)piperidine .

Structural Divergence Analysis: Precursor Selection

Successful synthesis of Picaridin relies on the precise regiochemistry of the piperidine ring. The hydroxyethyl side chain must be located at the C2 position (alpha to the nitrogen) to allow the nitrogen to participate in carbamate formation.

The Isomer Mismatch
  • Target Molecule (Picaridin): butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate.[2]

    • Key Feature: Nitrogen is part of a carbamate; Side chain is on Carbon-2.

  • User Proposed Precursor (1-(2-Hydroxyethyl)piperidin-2-one):

    • Key Feature: Side chain is on Nitrogen; Carbon-2 is a carbonyl (lactam).

    • Chemical Consequence: Reducing this lactam yields N-(2-hydroxyethyl)piperidine. The nitrogen is "capped" by the alkyl group and cannot react with sec-butyl chloroformate to form the essential carbamate moiety.

Corrected Synthetic Pathway

To synthesize Picaridin, the protocol must utilize 2-(2-Hydroxyethyl)piperidine (also known as 2-piperidineethanol).[3][4] This precursor ensures the nitrogen remains a secondary amine, available for acylation.

G UserStart User Input: 1-(2-Hydroxyethyl)piperidin-2-one (N-Substituted Lactam) WrongProduct Dead End Product: N-(2-Hydroxyethyl)piperidine (Cannot form Carbamate) UserStart->WrongProduct Reduction (LiAlH4) CorrectStart Correct Precursor: 2-(2-Hydroxyethyl)piperidine (C2-Substituted Amine) Target Target Active: Picaridin (Icaridin) CorrectStart->Target Acylation (Schotten-Baumann) Reagent Reagent: sec-Butyl Chloroformate Reagent->Target

Figure 1: Structural Divergence Pathway. The red path indicates the user-specified starting material leading to a structural dead-end. The green path represents the validated industrial synthesis route.

Validated Synthesis Protocol

Reaction Type: Schotten-Baumann Acylation (Nucleophilic Acyl Substitution) Scale: Laboratory Bench (100g basis)

Reagents and Materials Table
ComponentChemical NameCAS No.Eq.[2][5]Function
Precursor 2-(2-Hydroxyethyl)piperidine1484-84-01.0Core Pharmacophore
Acylating Agent sec-Butyl Chloroformate17462-58-71.05Carbamate Former
Base Sodium Hydroxide (20% aq)1310-73-21.1Acid Scavenger (HCl)
Solvent Dichloromethane (DCM)75-09-2N/AReaction Medium
Quench Water / Brine7732-18-5N/APhase Separation
Experimental Procedure
Step 1: Reactor Setup & Solvation
  • Equip a 1L three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Charge 2-(2-Hydroxyethyl)piperidine (129.2 g, 1.0 mol) into the flask.

  • Add Dichloromethane (DCM) (400 mL) and stir to dissolve.

  • Cool the solution to 0–5°C using an ice/salt bath. Reaction is exothermic; temperature control is critical to prevent O-acylation side products.

Step 2: Acylation (Schotten-Baumann Conditions)
  • Simultaneously add sec-Butyl Chloroformate (143.4 g, 1.05 mol) and 20% NaOH solution (220 g) dropwise.

  • Critical Parameter: Maintain internal temperature < 10°C throughout addition.

  • Adjust addition rates to maintain a pH of 8–9 (if monitoring pH inline) or ensure base is added slightly ahead of the chloroformate.

  • Once addition is complete, allow the mixture to warm to room temperature (20–25°C).

  • Stir for 2 hours. Monitor conversion via TLC or GC (See Section 4).

Step 3: Workup and Phase Separation
  • Stop stirring and allow phases to separate.

  • Collect the organic (DCM) layer.

  • Extract the aqueous layer once with fresh DCM (100 mL) to recover residual product.

  • Combine organic layers.

  • Wash sequentially with:

    • 1N HCl (100 mL) – Removes unreacted amine precursor.

    • Saturated NaHCO₃ (100 mL) – Neutralizes residual acid.

    • Brine (100 mL) – Drying step.

  • Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄).[6] Filter off the desiccant.[6]

Step 4: Purification
  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove DCM.

  • Perform High-Vacuum Distillation on the crude oil.

    • Target Boiling Point: 148–152°C at 5 mmHg (approx. 6.7 mbar).

  • Collect the main fraction as a colorless to pale yellow viscous liquid.

Quality Control & Analytical Validation

Stereochemical Complexity

Picaridin contains two stereocenters (one on the piperidine ring, one on the sec-butyl chain), resulting in a mixture of four diastereomers.

  • Ratio: Commercial Picaridin (Saltidin®) is typically a racemate of two diastereomeric pairs (approx 50:50 ratio).

  • Efficacy: All isomers contribute to repellency, though the (2S)-isomers are often cited as slightly more potent.

Gas Chromatography (GC) Method

To verify purity and conversion:

ParameterSetting
Column DB-5 or HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Injector Temp 250°C
Detector FID @ 280°C
Oven Program 80°C (1 min) → 10°C/min → 280°C (5 min)
Retention Time Picaridin typically elutes as two closely spaced peaks (diastereomeric pairs) around 12–14 mins.

Mechanism of Action & Safety Profile

Picaridin acts by blocking the olfactory receptors of arthropods (specifically mosquitoes, ticks, and flies), effectively "blinding" them to the presence of the host. Unlike DEET, it does not dissolve plastics or synthetic fabrics.

  • Toxicity: Low acute oral toxicity (LD50 > 2000 mg/kg).[7]

  • Metabolism: Metabolized via oxidation of the hydroxyethyl side chain to carboxylic acid (Phase I) followed by glucuronidation (Phase II).[8]

References

  • Bayer AG. (1998). Substituted 1-piperidinecarboxylic acids and their use as insect repellents.[1][2][9][10][11] US Patent 4,900,834.[7] Link

  • World Health Organization (WHO). (2004). WHO Specifications and Evaluations for Public Health Pesticides: Icaridin.Link

  • Environmental Protection Agency (EPA). (2005). New Pesticide Fact Sheet: Picaridin.Link

  • PubChem. (2024). Icaridin Compound Summary. National Library of Medicine. Link

  • Schulz, S., et al. (2006). Stereoisomers of the insect repellent Picaridin.[9][12] Journal of Chromatography A. Link

Sources

Application Note: 1-(2-Hydroxyethyl)piperidin-2-one (HEPP) as a Neoteric Solvent in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

The pharmaceutical and fine chemical industries are actively phasing out reproductive toxicants and environmentally hazardous polar aprotic solvents, such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc). 1-(2-Hydroxyethyl)piperidin-2-one (HEPP) —also known as N-(2-hydroxyethyl)-2-piperidone—has emerged as a highly effective, neoteric alternative[1].

Taxonomic Clarification (The Protic-Aprotic Hybrid): While the user prompt classifies HEPP as a "polar aprotic solvent," it is vital to note that HEPP contains a primary hydroxyl (-OH) group, technically making it protic. However, in synthetic applications, HEPP is functionally deployed as a polar aprotic replacement . Its tertiary cyclic amide (lactam) core dominates its macroscopic solvation profile, providing the high dielectric constant and strong dipole moment characteristic of NMP[2]. The appended hydroxyethyl group not only enhances water miscibility for easier workups but also serves as an intentional, highly specific chemical handle (e.g., as a sacrificial reductant in transition-metal catalysis)[3].

Quantitative Solvent Profiling

The following table summarizes the physicochemical advantages of HEPP compared to traditional and alternative solvents.

PropertyHEPP (Neoteric)NMP (Traditional)DMF (Traditional)HEP (5-Membered Analog)
Structure Core 6-Membered Lactam5-Membered LactamLinear Amide5-Membered Lactam
Functional Class Protic-Aprotic HybridPolar AproticPolar AproticProtic-Aprotic Hybrid
Boiling Point > 280 °C202 °C153 °C295 °C
Water Miscibility CompleteCompleteCompleteComplete
Toxicity Profile Low (Non-SVHC)High (Reprotoxic)High (Hepatotoxic)Low
In-situ Reductant Yes (Primary -OH)NoNoYes (Primary -OH)

Application 1: Dual-Role Solvent in Palladium-Catalyzed Cross-Coupling

The Mechanistic Advantage (Expertise & Causality)

In traditional cross-coupling reactions (Suzuki-Miyaura, Stille, Heck), Pd(II) pre-catalysts like Pd(OAc)₂ must be reduced to the active Pd(0) species to initiate the catalytic cycle. In standard aprotic solvents (DMF/NMP), this reduction often parasitically consumes expensive phosphine ligands or the organic substrates themselves, leading to lower yields and nanoparticle aggregation[3].

When using HEPP, the solvent plays a dual role . The highly polar piperidone core solvates the inorganic bases and organic substrates seamlessly. Simultaneously, the primary alcohol of the hydroxyethyl moiety acts as a sacrificial, in-situ reductant. It donates electrons to Pd(II), reducing it to Pd(0) while being oxidized to an inert aldehyde/lactone byproduct. This preserves the substrates and ligands, ensuring a robust and highly active catalytic cycle[3].

Mechanism Pd2 Pd(II) Pre-catalyst (e.g., Pd(OAc)₂) Pd0 Active Pd(0) Catalyst Pd2->Pd0 In-situ Reduction HEPP 1-(2-Hydroxyethyl)piperidin-2-one (Solvent & Reductant) HEPP->Pd0 Hydride/Electron Transfer OxProd Oxidized Solvent Byproduct HEPP->OxProd Oxidation of -OH CrossCoupling Cross-Coupling Cycle (Suzuki, Stille, etc.) Pd0->CrossCoupling Enters Catalytic Cycle

Fig 1: Mechanism of Pd(II) reduction to active Pd(0) by the hydroxyethyl moiety of HEPP solvent.

Protocol: Suzuki-Miyaura Coupling in HEPP

Self-Validating Rationale: This protocol is designed to eliminate the notorious purification issues associated with high-boiling aprotic solvents. Because HEPP is highly water-soluble, it partitions entirely into the aqueous layer during workup, leaving the pure product in the organic phase.

  • Reagent Charging: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (1 mol%).

  • Solvent Addition: Add 2.0 mL of degassed HEPP.

    • Note: The high polarity of the piperidone core will immediately solubilize the organic substrates and partially dissolve the inorganic base.

  • Activation & Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂ or Argon) for 2 hours.

    • Validation Check: Observe a color shift from orange/red (Pd(II)) to pale yellow or a dark homogeneous solution. This visually confirms the successful in-situ generation of the active Pd(0) complex by the HEPP solvent[3].

  • Aqueous Workup: Cool the reaction to room temperature. Add 10 mL of Deionized Water and 10 mL of Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes.

    • Causality: The hydrogen-bonding capacity of the -OH group and the lactam dipole forces HEPP completely into the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude biaryl product, free of solvent contamination.

Workflow Step1 1. Reagent Mixing Substrates + Base Step2 2. HEPP Addition Solvent Phase Step1->Step2 Step3 3. Heating (60°C) Pd(0) Generation Step2->Step3 Step4 4. Reaction (1-4 hours) Step3->Step4 Step5 5. Aqueous Workup HEPP to Aq. Phase Step4->Step5

Fig 2: Standard workflow for Pd-catalyzed cross-coupling using HEPP as a dual-role solvent.

Application 2: Tertiary Cyclic Amide Solvent in High-Pressure Hydrogenation

The Mechanistic Advantage (Expertise & Causality)

The synthesis of cyclohexanecarboxylic acid derivatives (crucial for fragrances and polymer precursors) relies on the hydrogenation of benzenecarboxylic acids (e.g., terephthalic acid). Traditional aprotic solvents are poor solubilizers for these highly polar, rigid di-acids. HEPP, functioning as a tertiary cyclic amide, exhibits exceptional solubilizing power for benzenecarboxylic acids, outperforming standard aliphatic alcohols and ethers[2]. Furthermore, the robust 6-membered piperidone ring is highly resistant to reductive cleavage under high H₂ pressure, acting as an inert matrix.

Protocol: Hydrogenation of Terephthalic Acid
  • Preparation: Charge a high-pressure stainless-steel autoclave with Terephthalic Acid (10 g, 60 mmol) and 5% Ru/C catalyst (0.5 g, 5 wt%).

  • Solvation: Add 50 mL of HEPP.

    • Causality: HEPP prevents premature catalyst deactivation by maintaining a homogeneous solution, preventing the precipitation of partially hydrogenated intermediates[2].

  • Pressurization: Seal the autoclave, purge with N₂ three times, and then pressurize with Hydrogen gas (H₂) to 50 bar.

  • Reaction: Heat the vessel to 120 °C and stir at 800 rpm for 6 hours.

    • Validation Check: Monitor the pressure drop. The reaction is complete when H₂ consumption ceases.

  • Isolation: Cool the reactor to room temperature and carefully depressurize. Filter the mixture through a Celite pad to remove the Ru/C catalyst.

  • Precipitation: Add the HEPP filtrate dropwise into 200 mL of ice-cold water. The product, 1,4-cyclohexanedicarboxylic acid, will precipitate as a white solid, while the HEPP remains completely dissolved in the aqueous phase. Filter and dry the product.

Solvent Recovery and Sustainability

To maintain a self-validating, closed-loop system, HEPP can be recovered from the aqueous waste streams generated in the above protocols.

  • Neutralization: Adjust the pH of the aqueous HEPP waste stream to ~7.0 to neutralize any residual inorganic bases (e.g., K₂CO₃).

  • Vacuum Distillation: Subject the aqueous mixture to fractional distillation under reduced pressure (e.g., 15-20 mmHg). Water (BP ~100 °C at 760 mmHg) will distill over first.

  • HEPP Recovery: Once the water is removed, increase the vacuum and temperature to collect the HEPP fraction (BP ~75-80 °C at 15 mmHg)[4]. The recovered HEPP can be analyzed via GC-MS and ¹H-NMR to ensure purity before recycling into the next synthetic batch.

References

  • Fantoni, T., Palladino, C., Grigolato, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Royal Society of Chemistry.[Link]

  • Janka, M. E., et al. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.

Sources

Application Notes & Protocols: Elucidating CO₂ Absorption Mechanisms in 1-(2-Hydroxyethyl)piperidin-2-one Based Absorbents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Chemical Process Development Professionals

Preamble: Charting Unexplored Territory

The quest for efficient and cost-effective CO₂ capture technologies necessitates the exploration of novel solvent systems beyond traditional alkanolamines. This document provides a comprehensive guide to the characterization of 1-(2-Hydroxyethyl)piperidin-2-one, hereafter referred to as HEPnO, a molecule of interest due to its unique structural features: a lactam (cyclic amide) ring and a hydroxyl functional group.

Unlike its well-studied amine analogue, 1-(2-Hydroxyethyl)piperidine[1][2], the amide nitrogen in HEPnO possesses significantly reduced basicity due to resonance with the adjacent carbonyl group. This fundamental difference suggests that its interaction with CO₂ may deviate entirely from the established mechanisms for amine-based chemical absorbents.

This guide is structured not as a rigid protocol for a known system, but as a strategic framework for a research program aimed at answering a primary scientific question: What is the dominant mechanism of CO₂ absorption in HEPnO-based solvents? We will proceed from foundational theory and mechanistic hypotheses to detailed experimental protocols designed to test these hypotheses, providing the causal logic behind each step.

Part 1: Theoretical Framework & Mechanistic Hypotheses

The Molecular Profile of HEPnO

The HEPnO molecule combines two key features:

  • A Lactam Core: The piperidin-2-one structure contains an amide bond within a six-membered ring. The delocalization of the nitrogen's lone pair electrons into the carbonyl group drastically reduces its ability to act as a Brønsted-Lowry base. This makes direct, robust chemical reactions with the acidic CO₂ molecule, such as carbamate formation or base-catalyzed hydration, highly improbable under standard conditions[3].

  • A Hydroxyl Group: The hydroxyethyl side-chain provides a site for hydrogen bonding and could potentially influence the solvent's physical properties and its interaction with water and CO₂.

Central Hypotheses

Given the molecular structure, we can formulate two primary, competing hypotheses for the CO₂ absorption mechanism.

Hypothesis A: Physical Absorption (Primary Hypothesis) The most probable mechanism is physical absorption, where CO₂ dissolves in the bulk HEPnO solvent without forming new chemical bonds. This process is governed by gas-liquid equilibrium principles, primarily described by Henry's Law.

  • Causality: Absorption is driven by the partial pressure of CO₂ and the temperature. High CO₂ partial pressure and low temperature favor higher CO₂ solubility[4]. The energy required for regeneration is expected to be low, as it only involves overcoming intermolecular forces (van der Waals, dipole-dipole) rather than breaking covalent bonds[5].

Hypothesis B: Weak Chemical Interaction / Co-Solvent Activity (Secondary Hypothesis) While a strong chemical reaction is unlikely, the possibility of weak interactions cannot be entirely dismissed without experimental evidence. This could involve:

  • Hydrogen bonding between CO₂ and the hydroxyl or carbonyl groups of HEPnO.

  • HEPnO acting as a co-solvent or viscosity modifier in a blended formulation with a known chemical absorbent (e.g., piperazine) to enhance overall performance.

The following protocols are designed to systematically test these hypotheses, starting with the most fundamental and informative experiments.

Caption: Figure 1: Potential CO₂ Interaction with HEPnO.

Part 2: Core Experimental Protocols for Mechanism Determination

These protocols are designed to provide clear, falsifiable evidence to distinguish between physical and chemical absorption.

Protocol 2.1: Absorbent Preparation and Physicochemical Characterization
  • Objective: To prepare aqueous HEPnO solutions and characterize their fundamental properties.

  • Methodology:

    • Prepare a series of aqueous solutions of HEPnO by mass, ranging from 10 wt% to 50 wt%.

    • Measure the density of each solution at a range of temperatures (e.g., 298 K to 333 K) using a digital density meter.

    • Measure the viscosity of each solution across the same temperature range using a calibrated viscometer.

  • Causality & Self-Validation: Density and viscosity are critical parameters for mass transfer calculations and process modeling. Establishing these baseline properties is essential for interpreting kinetic data and ensuring the reproducibility of subsequent experiments.

Protocol 2.2: Vapor-Liquid Equilibrium (VLE) Measurement
  • Objective: To determine the equilibrium solubility of CO₂ in HEPnO solutions as a function of partial pressure. This is the most critical experiment for testing the primary hypothesis.

  • Apparatus: A stirred-cell VLE apparatus with precise temperature and pressure control.

  • Methodology:

    • Charge a known volume and concentration of the HEPnO solution into the equilibrium cell.

    • Evacuate the cell and then introduce a known amount of CO₂ gas.

    • Allow the system to reach equilibrium (stable pressure reading) at a constant temperature (e.g., 313 K).

    • Record the equilibrium pressure. Analyze the liquid phase for CO₂ content (loading, in mol CO₂/mol HEPnO) using a total inorganic carbon (TIC) analyzer or titration methods.

    • Repeat steps 2-4 for incrementally higher amounts of CO₂ to build a solubility curve.

    • Perform this procedure for different HEPnO concentrations and at different temperatures (e.g., 313 K, 333 K).

  • Causality & Interpretation:

    • If Hypothesis A (Physical) is correct: The plot of CO₂ partial pressure versus CO₂ loading will be approximately linear, especially at low pressures, consistent with Henry's Law. The absorption capacity will be strongly dependent on pressure.

    • If chemical absorption occurs: The plot will be non-linear, showing high CO₂ loading at very low partial pressures, characteristic of amine absorbents which have a strong chemical affinity for CO₂[6].

Protocol 2.3: Spectroscopic Analysis for Mechanistic Confirmation
  • Objective: To directly probe for the formation of chemical species (bicarbonate, carbamate) in the CO₂-loaded solvent.

  • Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer.

  • Methodology:

    • Prepare two identical samples of a 40 wt% aqueous HEPnO solution.

    • Load one sample with CO₂ to a known loading (e.g., 0.4 mol CO₂/mol HEPnO) at a controlled temperature and pressure. The other sample remains unloaded.

    • Acquire quantitative ¹³C-NMR spectra for both the loaded and unloaded samples.

    • Acquire FTIR spectra for both samples.

  • Causality & Interpretation:

    • ¹³C-NMR: Chemical absorbents like tertiary amines show a distinct peak for bicarbonate (HCO₃⁻) around 160 ppm. Primary/secondary amines show peaks for carbamates around 163-165 ppm[7]. The absence of these peaks in the CO₂-loaded HEPnO spectrum would provide powerful evidence for physical absorption.

    • FTIR: Look for the appearance of characteristic C=O stretching bands for bicarbonate or carbamate species in the loaded sample, which are absent in the unloaded sample. Their absence supports the physical absorption mechanism.

Part 3: Performance Evaluation Protocols

Once the mechanism is understood, these protocols assess the practical performance of the solvent.

Protocol 3.1: Kinetic Analysis of CO₂ Absorption Rate
  • Objective: To measure the rate at which CO₂ is absorbed by the solvent.

  • Apparatus: Wetted-wall column or a stirred-tank reactor.

  • Methodology:

    • Establish a stable gas-liquid interface with a known surface area in the apparatus.

    • Introduce a gas stream with a known CO₂ concentration (e.g., 15% CO₂ in N₂) at a controlled flow rate.

    • Measure the concentration of CO₂ in the outlet gas stream over time using a gas analyzer.

    • Calculate the CO₂ absorption flux (mol/m²·s) from the difference in inlet and outlet concentrations and the known interfacial area.

  • Causality & Interpretation: This provides the overall mass transfer coefficient, a key parameter for designing absorption columns. Even for physical solvents, the rate can be limited by viscosity or the diffusivity of CO₂ in the liquid phase.

Protocol 3.2: Regeneration Efficiency and Cyclic Capacity
  • Objective: To determine the ease of reversing the absorption and the net amount of CO₂ that can be transported in a cyclic process.

  • Methodology:

    • Rich Loading: Saturate a known amount of solvent with a 15% CO₂ gas stream at absorption conditions (e.g., 313 K, 1 atm). This determines the "rich" loading.

    • Lean Loading: Regenerate the rich solution by heating it to a specified temperature (e.g., 353-373 K) while purging with an inert gas (N₂) until CO₂ release ceases. This determines the "lean" loading.

    • Cyclic Capacity: The difference between the rich and lean loading is the cyclic capacity.

    • Energy Duty: Measure the heat input required during the regeneration step to estimate the regeneration energy.

  • Causality & Interpretation: A key advantage of physical solvents is a potentially low regeneration energy. This experiment quantifies that advantage. A high cyclic capacity is desirable as it reduces the required solvent circulation rate in an industrial process[5].

Part 4: Data Presentation and Integrated Workflow

Data Summary Tables

Table 1: Vapor-Liquid Equilibrium (VLE) Data for [X] wt% HEPnO at [T] K

Equilibrium CO₂ Partial Pressure (kPa) Liquid Phase CO₂ Loading (mol CO₂ / mol HEPnO)
P₁ α₁
P₂ α₂

| P₃ | α₃ |

Table 2: Key Performance Indicators for HEPnO-Based Solvents

Solvent Concentration (wt%) Rich Loading¹ (mol/mol) Lean Loading² (mol/mol) Cyclic Capacity (mol/mol) Initial Absorption Rate (mol/m²·s)
20% HEPnO
40% HEPnO
Reference: 30 wt% MEA ~0.5 ~0.2 ~0.3 [Value]

¹ Conditions: 313 K, 15 kPa CO₂. ² Conditions: 373 K, N₂ stripping.

Integrated Experimental Workflow

The following diagram outlines the logical flow of the investigation, designed to efficiently determine the mechanism and performance of the HEPnO absorbent.

Experimental_Workflow Figure 2: Integrated Workflow for HEPnO Characterization prep Protocol 2.1: Prepare & Characterize HEPnO Solutions vle Protocol 2.2: Measure Vapor-Liquid Equilibrium (VLE) prep->vle decision Is VLE plot linear (Pco₂ vs. Loading)? vle->decision phys_path Conclusion: Physical Absorption Mechanism decision->phys_path Yes chem_path Conclusion: Chemical Interaction (Unexpected) decision->chem_path No spec Protocol 2.3: Spectroscopic Analysis (NMR, FTIR) phys_path->spec Confirm chem_path->spec Investigate Species perf_eval Part 3 Protocols: Evaluate Performance (Kinetics, Cyclic Capacity) spec->perf_eval final Final Report: Characterize HEPnO as a Physical CO₂ Absorbent perf_eval->final

Caption: Figure 2: Integrated Workflow for HEPnO Characterization.

References

  • Chen, C., et al. (2015). Analysis of Reaction Kinetics of CO2 Absorption into a Novel 1-(2-Hydroxyethyl)-piperidine Solvent Using Stopped-Flow Technique. Industrial & Engineering Chemistry Research, 54(51), 12936–12945. [Link]

  • ACS Publications. (2015). Analysis of Reaction Kinetics of CO2 Absorption into a Novel 1-(2-Hydroxyethyl)-piperidine Solvent Using Stopped-Flow Technique. [Link]

  • Li, S., Kang, G. W., & Chen, J. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Energy Research, 9. [Link]

  • Wylock, C., et al. (2013). CO2 absorption in aqueous solutions of N-(2-hydroxyethyl)piperazine: experimental characterization using interferometry and modeling. Chemical Engineering Science, 100, 249-258. [Link]

  • Request PDF. (n.d.). Analysis of Reaction Kinetics of CO2 Absorption into a Novel 1-(2-Hydroxyethyl)-piperidine Solvent Using Stopped-Flow Technique. ResearchGate. [Link]

  • SINTEF. (2017). Characterization of 2-piperidineethanol and 1-(2-hydroxyethyl)pyrrolidine as strong bicarbonate forming solvents for CO2 capture. [Link]

  • Patrinum. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. [Link]

  • Hartono, A., et al. (2017). Characterization of 2-piperidineethanol and 1-(2-hydroxyethyl)pyrrolidine as strong bicarbonate forming solvents for CO2 capture. Norwegian Research Information Repository. [Link]

  • Adak, S., & Kundu, M. (2020). CO2 capture using aqueous 1-(2-Hydroxyethyl) piperidine and its blends with piperazine: Solubility and enthalpy. Fluid Phase Equilibria, 512, 112521. [Link]

  • Xinvoa. (n.d.). N- (2-hydroxyethyl)piperazine. Carbon Capture Solvents. [Link]

  • Qin, Y., et al. (2023). Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. Nature Communications, 14(1), 7575. [Link]

  • Chen, X. (2012). Carbon dioxide thermodynamics, kinetics, and mass transfer in aqueous piperazine derivatives and other amines. The University of Texas at Austin. [Link]

  • Pelck, B. (2015). Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. Eindhoven University of Technology. [Link]

  • Li, S., et al. (2021). Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. MDPI. [Link]

  • Ali, M., et al. (2022). A Review on CO 2 Absorption using Chemical Solvents at Low and High CO 2 Partial Pressure Conditions in a Packed Column. International Journal of Greenhouse Gas Control, 118, 103684. [Link]

Sources

Application Notes and Protocols: Exploring the Potential of 1-(2-Hydroxyethyl)piperidin-2-one as a Novel Coupling Agent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of the current scientific literature, 1-(2-Hydroxyethyl)piperidin-2-one is not an established coupling agent for peptide synthesis. This document presents a forward-looking exploration of its potential application, proposing a plausible mechanism of action and providing hypothetical protocols for its evaluation. The methodologies described herein are intended to serve as a foundational framework for researchers interested in investigating novel reagents to advance the field of peptide chemistry.

Introduction: The Quest for Superior Peptide Coupling Reagents

The synthesis of peptides, whether for therapeutic, diagnostic, or research purposes, is a cornerstone of modern biotechnology and pharmaceutical development. The critical step in this process is the formation of the amide bond, a reaction facilitated by coupling reagents. For decades, the field has relied on families of reagents such as carbodiimides, phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[1][2][3] However, the ideal coupling reagent remains an elusive goal. Key challenges include suppressing racemization of chiral amino acids, particularly for sensitive residues like histidine and cysteine, minimizing side reactions, and ensuring high coupling efficiency, especially in sterically hindered sequences.[4][5]

Furthermore, with the growing emphasis on Green Chemistry, there is a significant push to develop reagents that are less hazardous, do not produce toxic byproducts (such as the carcinogenic HMPA from BOP), and are more environmentally benign.[6][7][8][9] This has led to the development of safer alternatives like Oxyma-based reagents.[7] In this context, the exploration of novel chemical scaffolds that could offer unique advantages in peptide coupling is a vital area of research.

This application note introduces 1-(2-Hydroxyethyl)piperidin-2-one, a molecule possessing structural features that suggest its potential as a novel additive in peptide coupling reactions. We will explore a hypothetical mechanism of action, provide detailed protocols for its use in a model peptide synthesis, and outline a comparative study to benchmark its performance against established reagents.

Physicochemical Properties of 1-(2-Hydroxyethyl)piperidin-2-one

A thorough understanding of a reagent's physical and chemical properties is essential for its application.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Predicted to be a liquid or low-melting solid
Boiling Point Not established; related compounds have high boiling points
Solubility Expected to be soluble in a wide range of organic solvents (DMF, NMP, DCM)
Structure Contains a lactam ring and a primary hydroxyl group

Data is based on the compound's structure and publicly available information on similar molecules.[10]

Proposed Mechanism of Action: A Novel Hydroxy-Lactam Additive

We hypothesize that 1-(2-Hydroxyethyl)piperidin-2-one could function as an additive in carbodiimide-mediated peptide couplings, analogous to the well-established roles of 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure). The key functional group in this proposed mechanism is the primary alcohol.

In a typical carbodiimide coupling (e.g., using N,N'-diisopropylcarbodiimide, DIC), the carbodiimide first activates the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo undesirable side reactions.[5] Coupling additives like HOBt or Oxyma react with the O-acylisourea to form a more stable, yet still reactive, active ester. This active ester is less prone to racemization and reacts cleanly with the amine component to form the desired peptide bond.[1]

We propose that the hydroxyl group of 1-(2-Hydroxyethyl)piperidin-2-one can similarly intercept the O-acylisourea intermediate to form a novel active ester. The lactam moiety may influence the reaction kinetics, solubility of the intermediates, or potentially suppress side reactions through intramolecular interactions.

Proposed_Mechanism_of_Action cluster_activation Activation Step cluster_ester_formation Active Ester Formation cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) AA_COOH->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea DIU DIU (Byproduct) O_Acylisourea->DIU ActiveEster Fmoc-AA-O-HEP (Active Ester) O_Acylisourea->ActiveEster + HEP-OH HEP 1-(2-Hydroxyethyl)piperidin-2-one (HEP-OH) HEP->ActiveEster ActiveEster->DIU PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond HEP_regen HEP-OH PeptideBond->HEP_regen + HEP-OH

Figure 1: Proposed Mechanism. The carboxylic acid is activated by DIC to form a reactive O-acylisourea, which is then converted into a more stable active ester by 1-(2-Hydroxyethyl)piperidin-2-one (HEP-OH), minimizing racemization before coupling.

Experimental Protocols

The following protocols are designed for the initial evaluation of 1-(2-Hydroxyethyl)piperidin-2-one (herein abbreviated as HEP-OH for convenience) in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[11][12][13]

Protocol 1: Synthesis of a Model Dipeptide (Fmoc-Ala-Phe-Rink Amide Resin)

This protocol details the manual synthesis of a simple dipeptide to assess the fundamental efficacy of HEP-OH as a coupling additive.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • 1-(2-Hydroxyethyl)piperidin-2-one (HEP-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF, 1 hr) Start->Swell Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 3. DMF Wash (5x) Fmoc_Deprotection1->Wash1 Coupling_Phe 4. Couple Fmoc-Phe-OH (DIC/HEP-OH in DMF) Wash1->Coupling_Phe Wash2 5. DMF Wash (3x) Coupling_Phe->Wash2 Kaiser1 Kaiser Test Wash2->Kaiser1 Kaiser1->Coupling_Phe Positive (Yellow) Recouple Fmoc_Deprotection2 6. Fmoc Deprotection (20% Piperidine/DMF) Kaiser1->Fmoc_Deprotection2 Negative (Blue) Wash3 7. DMF Wash (5x) Fmoc_Deprotection2->Wash3 Coupling_Ala 8. Couple Fmoc-Ala-OH (DIC/HEP-OH in DMF) Wash3->Coupling_Ala Wash4 9. DMF Wash (3x) Coupling_Ala->Wash4 Kaiser2 Kaiser Test Wash4->Kaiser2 Kaiser2->Coupling_Ala Positive (Yellow) Recouple Final_Wash 10. Final Wash (DMF, DCM) & Dry Kaiser2->Final_Wash Negative (Blue) Cleavage 11. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitate 12. Ether Precipitation Cleavage->Precipitate Purify 13. Purification & Analysis (HPLC, MS) Precipitate->Purify End End: Purified Peptide Purify->End

Figure 2: SPPS Workflow. A standard solid-phase peptide synthesis cycle using the proposed coupling agent.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place 200 mg of Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

    • Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.

  • First Amino Acid (Fmoc-Phe-OH) Coupling:

    • Drain the DMF from the swollen resin.

    • Fmoc Deprotection: Add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 3 mL portion for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

    • Coupling:

      • In a separate vial, dissolve Fmoc-Phe-OH (116 mg, 0.3 mmol, 3 eq), HEP-OH (43 mg, 0.3 mmol, 3 eq) in 2 mL of DMF.

      • Add DIC (47 µL, 0.3 mmol, 3 eq) to the amino acid solution.

      • Pre-activation (Optional but Recommended): Allow the mixture to stand for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate at room temperature for 2 hours.

    • Post-Coupling Wash: Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

    • Monitoring: Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Second Amino Acid (Fmoc-Ala-OH) Coupling:

    • Repeat the Fmoc deprotection and washing steps as described above.

    • Coupling:

      • In a separate vial, dissolve Fmoc-Ala-OH (93 mg, 0.3 mmol, 3 eq) and HEP-OH (43 mg, 0.3 mmol, 3 eq) in 2 mL of DMF.

      • Add DIC (47 µL, 0.3 mmol, 3 eq). Pre-activate for 5 minutes.

      • Add the solution to the resin and agitate for 2 hours.

    • Post-Coupling Wash & Monitoring: Wash with DMF (3 x 5 mL) and perform a Kaiser test.

  • Final Steps:

    • After the final successful coupling, wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Transfer the dry resin to a cleavage vessel.

    • Add 2 mL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to 20 mL of cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by RP-HPLC for purity and by Mass Spectrometry to confirm the identity.

Protocol 2: Comparative Study of Coupling Efficiency and Racemization

To validate the potential of HEP-OH, it is crucial to benchmark its performance against established coupling additives. This protocol outlines a parallel synthesis to compare HEP-OH with HOBt and OxymaPure.

Model Reaction: Synthesis of the tripeptide H-Ala-Phe-Val-NH₂ on Rink Amide resin. The Phe-Val coupling is chosen as it is moderately susceptible to racemization.

Parallel Synthesis Arms:

  • Arm A (Test): DIC / HEP-OH

  • Arm B (Control 1): DIC / HOBt

  • Arm C (Control 2): DIC / OxymaPure

Procedure:

  • Prepare three identical reaction vessels, each with 200 mg (0.1 mmol) of Rink Amide resin.

  • Perform the synthesis of Fmoc-Val-Rink Amide resin in parallel on all three vessels using a standard, identical coupling protocol (e.g., DIC/HOBt). This ensures the starting point is consistent.

  • After Fmoc deprotection of the Valine residue, perform the critical coupling of Fmoc-Phe-OH using the assigned additive for each arm:

    • Arm A: Use Fmoc-Phe-OH (3 eq), DIC (3 eq), and HEP-OH (3 eq) .

    • Arm B: Use Fmoc-Phe-OH (3 eq), DIC (3 eq), and HOBt (3 eq) .

    • Arm C: Use Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) .

  • Allow all couplings to proceed for the same duration (e.g., 2 hours).

  • After coupling, wash all resins identically.

  • Couple the final Fmoc-Ala-OH residue using the respective additive for each arm.

  • Cleave the peptides from the resin and work up as described in Protocol 1.

  • Analyze the crude peptides from all three arms.

Data Analysis and Presentation:

The crude peptides should be analyzed by RP-HPLC and Mass Spectrometry.

  • Purity and Yield: Compare the peak area of the desired product in the HPLC chromatograms to assess the relative purity and, by extension, the coupling efficiency.

  • Racemization Analysis: The level of epimerization can be quantified by chiral HPLC analysis of the cleaved and deprotected peptide or by analyzing the crude product on a high-resolution HPLC system capable of separating the desired L-Phe-L-Val diastereomer from the undesired D-Phe-L-Val diastereomer.

Expected Data Summary Table:

Coupling AdditiveCrude Purity (%) (HPLC Area)Yield (mg)% D-Phe Isomer (Racemization)Notes
HEP-OH HypotheticalHypotheticalHypotheticalAssess solubility, color changes
HOBt BenchmarkBenchmarkBenchmarkStandard performance
OxymaPure BenchmarkBenchmarkBenchmarkOften shows lower racemization than HOBt

This structured comparison will provide the necessary data to determine if 1-(2-Hydroxyethyl)piperidin-2-one offers any tangible benefits—such as higher purity or lower racemization—over existing, trusted coupling additives.[7][14]

Potential Advantages and Challenges

Potential Advantages:

  • Novel Reactivity: The unique electronic and steric environment provided by the lactam ring could modulate the reactivity of the active ester, potentially improving coupling times or efficiency for difficult sequences.

  • Improved Solubility: The polar nature of the molecule might enhance the solubility of growing peptide chains, helping to mitigate aggregation issues that can plague SPPS.[5]

  • Green Chemistry Profile: If the synthesis of HEP-OH is straightforward and it proves to be non-toxic and non-explosive (unlike HOBt and its derivatives), it could represent a safer, greener alternative.[7]

  • Reduced Side Reactions: The structure may disfavor known side reactions like guanidinylation, which can occur with uronium/aminium reagents.[15]

Potential Challenges:

  • Lower Reactivity: The hydroxyl group may be less acidic than those in HOBt or Oxyma, potentially leading to a less reactive active ester and requiring longer coupling times or higher temperatures.

  • Stability Issues: The lactam ring could be susceptible to opening under the basic conditions of Fmoc deprotection or during the coupling reaction itself, leading to unwanted byproducts.

  • Synthesis and Cost: The accessibility and cost of 1-(2-Hydroxyethyl)piperidin-2-one are unknown. For widespread adoption, it must be readily synthesizable at a reasonable cost.

Conclusion and Future Directions

While the use of 1-(2-Hydroxyethyl)piperidin-2-one as a coupling agent in peptide synthesis is, at present, a theoretical concept, its chemical structure presents intriguing possibilities. The proposed mechanism, leveraging the hydroxyl group to form an active ester in a manner analogous to HOBt and Oxyma, is chemically sound and provides a clear basis for experimental validation. The protocols outlined in this application note offer a robust framework for any researcher wishing to investigate this novel reagent's potential.

The path forward requires the systematic execution of the comparative studies described. Should 1-(2-Hydroxyethyl)piperidin-2-one demonstrate comparable or superior performance to existing additives—particularly in terms of racemization suppression or efficiency in coupling sterically hindered amino acids—it would represent a valuable new tool in the peptide chemist's arsenal. Further studies would then be warranted to explore its applicability in more complex syntheses, its long-term stability, and its overall safety profile, paving the way for a new class of hydroxy-lactam-based coupling reagents.

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.
  • Green Chemistry: healthier chemists with every peptide synthesized. Gyros Protein Technologies.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry (RSC Publishing).
  • New breakthrough in zero-racemization synthesis: development and application of efficient condens
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis Online.
  • Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories.
  • 1-(2-Hydroxyethyl)piperidine, 99% | 3040-44-6. Otto Chemie Pvt. Ltd.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.
  • Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Benchchem.
  • 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4) | ≥99.5% Purity. Royalchem.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one. PubChem.
  • 1-(2-hydroxyethyl)piperidin-2-one. PubChemLite.
  • Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. PrepChem.com.
  • 1-(2-Hydroxyethyl)piperidine | Biochemical Reagent. MedChemExpress.
  • 1-(2-Hydroxyethyl)piperazine | 103-76-4. ChemicalBook.
  • 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE. Loba Chemie.
  • 1-(2-HYDROXYETHYL) PIPERIDINE (1-piperidine ethanol, 2-piperidinoethanol). Sdfine.
  • (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • 1-(2-Hydroxyethyl)piperidine. Sigma-Aldrich.
  • Synthesis of 6,6'Bis{methyl[1-(2-hydroxyethyl)piperazyl]}-2,2'-bipyridine and its Complexation with Co2+, Ni2+, Cu2+ and Zn2+ Ions.
  • Optimizing Peptide Coupling: Key Techniques. Creosalus.
  • Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO). R Discovery.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • 1-(2-Hydroxyethyl)piperidine | 3040-44-6.
  • Coupling Reagents. Aapptec.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts: A Guide for Researchers. Benchchem.
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.

Sources

Catalytic hydrogenation methods involving 1-(2-Hydroxyethyl)piperidin-2-one

Application Note: Catalytic Hydrogenation of -(2-Hydroxyethyl)pyridin-2-one to 1-(2-Hydroxyethyl)piperidin-2-one[1]

Introduction & Scope

1-(2-Hydroxyethyl)piperidin-2-one (CAS: 1934-22-1 for the generic lactam class, specific isomer often custom synthesized) is a functionalized lactam used as a polar solvent, a drug scaffold, and an intermediate for nylon-like polymers.[1]

The catalytic hydrogenation of its aromatic precursor, 1-(2-hydroxyethyl)pyridin-2(1H)-one , presents a unique challenge:

  • Tautomeric Equilibrium: The precursor exists in equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.[1] Catalysts must be selected to favor the reduction of the pyridone tautomer to avoid poisoning.

  • Chemo-selectivity: The goal is to saturate the C=C bonds of the ring while preserving the C=O (amide) and the -OH (hydroxyl) groups.[1]

  • Catalyst Poisoning: Nitrogen-containing heterocycles are notorious for binding strongly to metal surfaces (Pd, Pt), inhibiting catalytic activity.[1]

Mechanistic Insight

The hydrogenation proceeds via the syn-addition of hydrogen across the double bonds of the pyridone ring. Unlike simple pyridines, the presence of the carbonyl oxygen at position 2 reduces the basicity of the nitrogen, mitigating some catalyst poisoning. However, the reaction requires specific metal surfaces (Rh or Pd) to activate the aromatic system under moderate conditions.

Key Pathway:


1
Experimental Protocols
Protocol A: Rhodium-Catalyzed Hydrogenation (Mild Conditions)

Objective: High-yield synthesis of 1-(2-hydroxyethyl)piperidin-2-one under low pressure. Rationale: Rhodium (III) oxide (


1

Materials:

  • Substrate: 1-(2-hydroxyethyl)pyridin-2(1H)-one (1.0 equiv)

  • Catalyst:

    
     (0.5 - 1.0 mol%) OR 5% Rh/C (5 wt%)[1]
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Water (Green alternative)[1]

  • Reagent: Hydrogen gas (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or well-ventilated fume hood, weigh 1-(2-hydroxyethyl)pyridin-2(1H)-one (e.g., 0.8 mmol, ~111 mg) into a glass liner or high-pressure vial.

  • Catalyst Addition: Add

    
     (1 mg, ~0.5 mol%). Note: If using Rh/C, use 5 wt% loading relative to substrate.[1]
    
  • Solvent: Add 1.0 mL of TFE or deionized water. TFE is preferred for faster kinetics due to its hydrogen-bond donating ability, which activates the carbonyl.[1]

  • Reactor Setup: Place the vial into a stainless steel autoclave (e.g., Parr reactor).

  • Purge: Seal the reactor. Purge with

    
     (3 cycles) followed by 
    
    
    (3 cycles) to remove oxygen.[1]
  • Pressurization: Charge the reactor with

    
     to 5 bar (72 psi) .
    
  • Reaction: Heat the reactor to 40°C and stir vigorously (1000 rpm) for 16 hours .

  • Work-up:

    • Vent the hydrogen gas carefully.

    • Filter the mixture through a Celite pad to remove the heterogeneous catalyst.

    • Wash the pad with methanol (3 x 5 mL).[1]

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Analysis: Verify product purity via

    
     NMR (
    
    
    ). The disappearance of aromatic protons (6.0–8.0 ppm) and appearance of multiplet signals (1.5–3.5 ppm) confirms the piperidone structure.[1]

Expected Yield: >95% conversion; >90% isolated yield.

Protocol B: Palladium-Catalyzed Hydrogenation (Industrial Standard)

Objective: Scalable synthesis using standard Pd/C. Rationale: Palladium is cheaper than Rhodium but requires higher pressure/temperature to overcome the resonance energy of the pyridone ring.

Materials:

  • Substrate: 1-(2-hydroxyethyl)pyridin-2(1H)-one[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol[1]

  • Additives: Acetic Acid (optional, 1 equiv) to protonate the species if reaction stalls.

Step-by-Step Methodology:

  • Loading: Charge a high-pressure autoclave with the substrate (10 g scale) dissolved in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g). Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Conditions: Pressurize to 50 bar (725 psi)

    
    . Heat to 80°C .
    
  • Monitoring: Monitor hydrogen uptake. Reaction is complete when uptake ceases (typically 12–24 hours).[1]

  • Post-Process: Cool to room temperature. Filter catalyst. Distill solvent.[4]

  • Purification: The crude lactam is a high-boiling liquid. Purify via vacuum distillation if necessary.

Technical Data Summary
ParameterProtocol A (Rhodium)Protocol B (Palladium)
Catalyst

or Rh/C
10% Pd/C
Pressure 5 bar (Low)50-80 bar (High)
Temperature 40°C80-100°C
Solvent TFE or WaterMethanol/Ethanol
Selectivity High (>98% Lactam)Moderate (Risk of ring opening)
Primary Use Lab-scale, High PurityIndustrial Scale-up
Visualization of Reaction Pathway

The following diagram illustrates the hydrogenation pathway, highlighting the critical intermediate states and the selectivity required to avoid over-reduction to the amine or ring-opening.

HydrogenationPathwaycluster_conditionsOptimal Conditions (Protocol A)Substrate1-(2-Hydroxyethyl)pyridin-2(1H)-one(Aromatic Precursor)IntermediatePartially ReducedDihydropyridone(Transient)Substrate->Intermediate+ H2, Cat(Slow Step)Product1-(2-Hydroxyethyl)piperidin-2-one(Target Lactam)Intermediate->Product+ H2, Cat(Fast Step)SideProduct1-(2-Hydroxyethyl)piperidine(Over-Reduction Amine)Product->SideProduct+ 2H2, High Temp/Press(Difficult via Catalysis)

Caption: Reaction pathway for the selective hydrogenation of N-(2-hydroxyethyl)-2-pyridone. The green node represents the target lactam obtained under controlled catalytic conditions.

Advanced Application: Downstream Reduction

While the user requested methods involving the lactam, it is crucial to note that 1-(2-hydroxyethyl)piperidin-2-one can serve as the substrate for a second hydrogenation step to form 1-(2-hydroxyethyl)piperidine (the amine).[1]

  • Method: This transformation (Amide

    
     Amine) is difficult with standard hydrogenation (Pd/C).[1]
    
  • Catalyst: Requires Rhenium/Copper oxides or Adkins catalyst (Copper chromite) at extreme conditions (200°C, 200 bar).[1]

  • Alternative: Chemical reduction using

    
     is preferred in the laboratory over catalytic hydrogenation for this specific step.
    
References
  • University of Liverpool Repository. (2024).[1] Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2024).[1] Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Organic Chemistry Frontiers. Retrieved from [Link][1]

  • PubChem. (2025).[1] 1-(2-hydroxyethyl)piperidin-2-one Compound Summary. Retrieved from [Link]

Formulation of photoresist strippers containing 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Formulation and Evaluation of Photoresist Strippers Featuring 1-(2-Hydroxyethyl)piperidin-2-one

Introduction: The Critical Role of Photoresist Removal in Microfabrication

In the intricate world of semiconductor manufacturing and microelectronics, the final step in the lithographic process is often the most critical: the complete and clean removal of the photoresist mask. This process, known as photoresist stripping, ensures that the patterned substrate is pristine for subsequent steps like metallization or etching. However, as device architectures shrink and materials become more complex, the challenge of removing highly cross-linked and hardened photoresists without damaging sensitive underlying materials has intensified.[1]

Traditional photoresist strippers have often relied on solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO).[2][3] While effective, concerns over their environmental impact and safety have driven the search for advanced, safer, and more efficient formulations.[2] Modern strippers are complex mixtures, where each component plays a synergistic role in achieving high stripping efficiency while maintaining material compatibility.[4] These formulations are typically amine-based, leveraging the nucleophilic nature of amines to penetrate and break down the robust polymer matrix of the photoresist.[5]

This application note serves as a comprehensive guide for researchers and process engineers on the formulation, optimization, and evaluation of a novel photoresist stripper chemistry centered around 1-(2-Hydroxyethyl)piperidin-2-one . While direct public data on this specific compound in stripper formulations is nascent, its molecular structure—featuring a polar lactam ring, a high-boiling point, and a reactive hydroxyl group—presents a compelling case for its use as a primary solvent and a key interactive component. This guide will, therefore, be grounded in the fundamental principles of amine-based stripper chemistry, drawing parallels from established formulations to provide a robust framework for developing and validating a new class of photoresist removers.

Section 1: The Fundamental Chemistry of Photoresist Stripping

The removal of photoresist, particularly after processes like dry etching or ion implantation which harden the resist, is not a simple dissolution process.[4] It involves a combination of physical and chemical mechanisms designed to break down the resilient, cross-linked polymer matrix.

The Three Pillars of Stripping Action:

  • Swelling and Penetration : The primary solvent in the stripper formulation must first penetrate the surface of the photoresist. This causes the polymer network to swell, creating pathways for other active components to reach the bulk of the resist and the resist-substrate interface.

  • Polymer Dissolution : Once swollen, the smaller, non-cross-linked polymer chains are dissolved and carried away into the bulk solution. The efficiency of this process is governed by the solubility parameters of the solvent and the polymer.

  • Chemical Degradation : For heavily cross-linked or baked resists, simple dissolution is insufficient.[6] An alkaline component, typically an amine or a quaternary ammonium hydroxide, is required to chemically attack and break the ester or ether bonds within the polymer backbone through hydrolysis.[7] This degradation breaks the large polymer into smaller, more soluble fragments.

1-(2-Hydroxyethyl)piperidin-2-one is hypothesized to contribute significantly to the first two pillars. Its high polarity and hydrogen bonding capability, courtesy of the carbonyl and hydroxyl groups, should make it an effective solvent for the polar components of photoresist resins (like novolacs or acrylates).[8] Its high boiling point (199-202 °C) ensures stability and low volatility at the elevated temperatures (60-90 °C) often required for efficient stripping.[2][9]

Section 2: Deconstructing the Stripper Formulation: Key Components and Their Roles

A high-performance photoresist stripper is a meticulously balanced chemical system. The following table outlines the essential components and introduces 1-(2-Hydroxyethyl)piperidin-2-one as the central primary solvent.

Component ClassKey Function(s)Example CompoundsRole of 1-(2-Hydroxyethyl)piperidin-2-one
Primary Solvent Main carrier solvent; swells and dissolves the photoresist polymer.N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO)[2]Serves as a high-boiling point, polar, and potentially safer alternative to traditional solvents. Its lactam structure is analogous to NMP.
Alkanolamine (Activator) Provides alkalinity to hydrolyze and break down cross-linked polymer chains; penetrates the resist.Monoethanolamine (MEA), 2-(2-aminoethoxy)ethanol (AEE)[10][11]While a weak base itself, it works synergistically with stronger alkanolamines to achieve effective stripping.
Co-Solvent Modulates viscosity, improves solubility of stripped residue, prevents re-deposition, and enhances material compatibility.Diethylene glycol butyl ether (DB), Propylene glycol (PG)[12][13]N/A
Strong Base (Optional) Provides high pH for aggressive stripping of very stubborn resists.Tetramethylammonium hydroxide (TMAH)[14][15]N/A
Corrosion Inhibitor Protects sensitive metal layers (e.g., Cu, Al) from etching by the alkaline components.Benzotriazole, Catechol, Gallic Acid[1][11]N/A
Wetting Agent/Surfactant Reduces surface tension to improve penetration into high-aspect-ratio features.Silicone-based nonionic surfactants[16]N/A

Section 3: Protocols for Formulation and Performance Evaluation

Scientific integrity demands that any proposed formulation be subject to rigorous, repeatable testing. The following protocols provide a self-validating framework for developing and optimizing a stripper based on 1-(2-Hydroxyethyl)piperidin-2-one.

Protocol 1: Preparation of a Baseline Stripper Formulation

This protocol describes the preparation of a 100g batch of a baseline formulation. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1-(2-Hydroxyethyl)piperidin-2-one (Primary Solvent)

  • Monoethanolamine (MEA) (Alkanolamine Activator)

  • Diethylene glycol butyl ether (DB) (Co-Solvent)

  • Benzotriazole (Corrosion Inhibitor)

  • Deionized (DI) Water

  • Glass beaker, magnetic stirrer, and hot plate

Procedure:

  • To a 250 mL glass beaker, add 60 g of 1-(2-Hydroxyethyl)piperidin-2-one.

  • Add 15 g of Diethylene glycol butyl ether.

  • Begin stirring the solution at 200 RPM.

  • Slowly add 20 g of Monoethanolamine to the mixture. An exotherm may be observed.

  • Add 4.5 g of DI water.

  • Gently warm the solution to 40°C while stirring to fully dissolve 0.5 g of Benzotriazole.

  • Once all components are dissolved and the solution is homogenous, allow it to cool to room temperature.

  • Filter the solution through a 0.2 µm filter to remove any particulates.

Experimental Workflow for Stripper Development

The following diagram illustrates the logical flow from formulation to final validation.

G cluster_0 Formulation cluster_1 Performance Evaluation cluster_2 Analysis & Optimization cluster_3 Validation Formulate Protocol 1: Prepare Baseline Formulation Strip Protocol 2: Test Stripping Efficiency (SEM/Microscopy) Formulate->Strip Components Select Components: - 1-(2-Hydroxyethyl)piperidin-2-one - Alkanolamine - Co-Solvent - Inhibitor Components->Formulate Metal Protocol 3: Measure Metal Compatibility (Etch Rate) Strip->Metal Bath Protocol 4: Determine Effective Bath Life Metal->Bath Analyze Analyze Data: - Residue Levels - Etch Rates - Stripping Time Bath->Analyze Optimize Optimize Formulation (Adjust Ratios) Analyze->Optimize Final Final Validated Formulation Analyze->Final Optimize->Components Iterate

Caption: Workflow for developing and validating a photoresist stripper.

Protocol 2: Evaluation of Stripping Efficiency

This protocol uses wafer coupons to assess the effectiveness of the formulation in removing a standard photoresist.

Materials:

  • Silicon wafer coupons coated with photoresist (e.g., a thick negative-tone resist for packaging applications).[6]

  • Prepared stripper formulation.

  • Isopropanol (IPA) and DI water for rinsing.

  • Hot plate, beakers, and wafer tweezers.

  • Optical microscope and Scanning Electron Microscope (SEM) for inspection.

Procedure:

  • Pre-heat the stripper solution in a glass beaker to the target process temperature (e.g., 75°C).[2]

  • Immerse a photoresist-coated wafer coupon into the heated stripper solution.

  • Agitate gently or leave static for a defined time (e.g., 10 minutes).

  • Remove the coupon from the stripper and immediately rinse thoroughly with Isopropanol.

  • Follow with a final rinse using DI water.

  • Dry the coupon with a nitrogen gun.

  • Inspect the surface for any remaining resist residue using an optical microscope at 100x magnification.

  • For high-resolution inspection, especially around features, use an SEM to check for residues that are not optically visible.[17] A "clean" result is defined as the complete removal of all resist without damage to the underlying substrate.[18]

Protocol 3: Material Compatibility - Copper Etch Rate Determination

This protocol quantifies the corrosivity of the stripper towards copper, a common metallization layer.

Materials:

  • Silicon wafer coupons with a deposited copper layer of known thickness.

  • Prepared stripper formulation.

  • Four-point probe or equivalent sheet resistance measurement tool.

Procedure:

  • Measure the initial sheet resistance of the copper-coated coupon at five points and calculate the average. Convert this to an initial thickness (T_initial).

  • Immerse the coupon in the stripper solution heated to the process temperature (e.g., 75°C) for an extended period (e.g., 60 minutes) to ensure a measurable change.

  • Remove, rinse, and dry the coupon as described in Protocol 2.

  • Measure the final sheet resistance and calculate the final average thickness (T_final).

  • Calculate the etch rate using the formula: Etch Rate (Å/min) = (T_initial - T_final) / Immersion Time (min)

  • An acceptable etch rate is typically below 10 Å/min for most applications.

Protocol 4: Bath Life Evaluation

This study determines how long the stripper remains effective under process conditions, which is critical for cost-of-ownership in a production environment.[6]

Materials:

  • A larger volume of the prepared stripper formulation.

  • Multiple photoresist-coated wafer coupons.

  • A sealed container or bath to minimize evaporation at temperature.

Procedure:

  • Heat the stripper bath to the process temperature (75°C) and hold.

  • At time T=0, perform a stripping efficiency test (Protocol 2) using the fresh chemistry to establish a baseline.

  • Introduce a known amount of photoresist (either by stripping multiple coupons or adding resist directly) to simulate loading in a production tool.

  • Keep the bath at temperature. At set intervals (e.g., 24, 48, 72 hours), repeat the stripping efficiency test.

  • The "bath life" is defined as the maximum time the stripper can be held at temperature and still achieve a "clean" strip within the specified process time.[6] Ineffectiveness can be attributed to the consumption or decomposition of the active components like the alkanolamine.[6]

Section 4: Data Presentation and Interpretation

Quantitative data from the evaluation protocols should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Formulation Compositions for Optimization

Formulation ID1-(2-Hydroxyethyl) piperidin-2-one (wt%)MEA (wt%)DB (wt%)Water (wt%)Benzotriazole (wt%)
FS-Base60.020.015.04.50.5
FS-HighAmine50.030.015.04.50.5
FS-LowWater62.520.015.02.00.5

Table 2: Example Performance Data

Formulation IDStripping Time for Clean (min @ 75°C)Cu Etch Rate (Å/min @ 75°C)Effective Bath Life (Hours @ 75°C)
FS-Base128> 72
FS-HighAmine81848
FS-LowWater155> 72

Interpreting the Results:

  • FS-HighAmine shows a faster stripping time but at the cost of a significantly higher copper etch rate, indicating increased corrosivity. Its bath life is also reduced, likely due to faster degradation of the higher amine content.

  • FS-LowWater exhibits a lower copper etch rate, suggesting water plays a role in the corrosion mechanism, but this comes with a slightly slower stripping performance.

  • FS-Base offers a balanced performance, providing a good starting point for further fine-tuning.

Conclusion

The development of advanced photoresist strippers is a complex but essential task for the continued advancement of the semiconductor industry. While 1-(2-Hydroxyethyl)piperidin-2-one is a novel candidate, its promising physicochemical properties warrant investigation. By grounding the research in the fundamental principles of amine-based stripping chemistry and employing rigorous, self-validating protocols for performance and compatibility testing, researchers can systematically explore its potential. The methodologies outlined in this guide provide a comprehensive framework for formulating, evaluating, and optimizing the next generation of safer and more effective photoresist strippers.

References

  • MicroChemicals. (n.d.). Photoresist Removal. Retrieved from [Link]

  • Halder, S., et al. (2009). Use of Surface Haze for Evaluation of Photoresist Residue Removal Efficiency. IEEE Transactions on Semiconductor Manufacturing.
  • Moore, J. C. (n.d.). Successful photoresist removal: incorporating chemistry, conditions, and equipment. ResearchGate. Retrieved from [Link]

  • SACHEM, Inc. (n.d.). Photoresist Stripper | Envure ST. Retrieved from [Link]

  • Moore, J. C., & Acharya, S. C. (2003). Method for rapid screening of photoresist strippers for acceptance in DUV lithographic areas. Proc. SPIE 5038, Metrology, Inspection, and Process Control for Microlithography XVII.
  • Clariant International Ltd. (2004). Compositions and method for removing photoresist and/or resist residue. Google Patents.
  • Lee, J. H., et al. (2011). Photoresist stripper composition for semiconductor manufacturing. Google Patents.
  • LG Chem, Ltd. (2022). Stripper composition for removing photoresist, and stripping method of photoresist using same. Google Patents.
  • Laid-Let. (n.d.). The Chemical Dissolution Mechanism of Wet Photoresist Stripping Machines. Laid-Let. Retrieved from [Link]

  • Halder, S., et al. (2009). Flowchart showing the more conventional resist strip evaluation method... ResearchGate. Retrieved from [Link]

  • Versum Materials US, LLC. (2019). Photoresist Stripper. European Patent Office. Retrieved from [Link]

  • Versum Materials US, LLC. (2019). Photoresist Stripper. Google Patents.
  • Otto Chemie Pvt. Ltd. (n.d.). 1-(2-Hydroxyethyl)piperidine, 99%. Retrieved from [Link]

  • Gu, J., et al. (2016). An Evaluation of Bath Life Effects on Photoresist Removal for Wafer Level Packaging. SciSpace. Retrieved from [Link]

  • Olin Microelectronic Chemicals, Inc. (1998). Photoresist stripping and cleaning compositions. European Patent Office. Retrieved from [Link]

  • FSI International. (n.d.). SPM Photoresist Stripping and Cleaning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-hydroxyethyl)piperidin-2-one. PubChem. Retrieved from [Link]

  • Olin Hunt Specialty Products Inc. (1993). Photoresist stripper. Google Patents.
  • Technic, Inc. (n.d.). Photoresist Strippers, Residue Removers. Retrieved from [Link]

  • Versum Materials US, LLC. (2021). Photoresist stripper. Google Patents.
  • Versum Materials US, LLC. (2023). Photoresist Stripper. European Patent Office. Retrieved from [Link]

  • Mallinckrodt Baker, Inc. (1995). Photoresist strippers containing reducing agents to reduce metal corrosion. European Patent Office. Retrieved from [Link]

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Application Note: Desulfurization of Flue Gas Using 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Flue gas desulfurization (FGD) is a critical environmental engineering process for mitigating sulfur dioxide (SO2) emissions. Traditional amine-based solvents, such as monoethanolamine (MEA), suffer from severe oxidative and thermal degradation, leading to high solvent make-up costs and massive regeneration energy requirements[1].

1-(2-Hydroxyethyl)piperidin-2-one (HEPO, CAS: 3445-12-3) is a six-membered N-alkylated lactam characterized by a piperidinone ring and a hydroxyethyl side chain[2]. Historically, HEPO has been identified as a highly stable, end-stage thermal degradation product of ethanolamines in CO2 capture systems[3]. However, its inherent resistance to further thermal breakdown makes it an exceptional, robust candidate for targeted SO2 absorption[4]. By leveraging the strong Lewis basicity of the lactam carbonyl—a mechanism well-validated in solvents like N-methylpyrrolidone (NMP)[5]—and the hydrogen-bonding capacity of its hydroxyl group, aqueous HEPO solutions offer a highly efficient, regenerable, and low-volatility alternative for FGD.

Mechanistic Insights: The Causality of HEPO Absorption

The capture of SO2 in lactam-based solvents is governed by non-ideal physical absorption augmented by weak, reversible chemical interactions[6].

  • Lewis Acid-Base Interaction : SO2 acts as a strong Lewis acid due to its electron-deficient sulfur atom. The electron-rich oxygen of the HEPO lactam carbonyl acts as a Lewis base, forming a transient charge-transfer complex[5].

  • Hydrogen Bonding Enhancement : The hydroxyethyl group (-CH2CH2OH) provides supplementary interaction sites. It stabilizes the SO2 complex via hydrogen bonding, which significantly increases the overall SO2 solubility compared to unsubstituted lactams[2].

  • Aqueous Synergy : Pure lactams and deep eutectic solvents can exhibit high viscosity upon SO2 loading, hindering mass transfer[7]. Utilizing an aqueous HEPO solution (e.g., 50 wt%) significantly reduces solvent viscosity, accelerates absorption kinetics, and mitigates solvent loss due to HEPO's exceptionally low vapor pressure[7].

System Workflows & Molecular Signaling

FGD_Workflow FG Raw Flue Gas (SO2, CO2, N2, O2) Absorber Absorption Column (HEPO Aqueous Solution) 25-35°C FG->Absorber Inlet Gas Rich Rich Solvent (HEPO-SO2 Complex) Absorber->Rich Bottom Discharge CleanGas Clean Gas (Desulfurized) Absorber->CleanGas Top Vent Stripper Thermal Stripper (Regeneration at 100-110°C) Rich->Stripper Heat Exchanger Lean Lean Solvent (Recycled HEPO) Stripper->Lean Bottoms PureSO2 High-Purity SO2 (Recovery) Stripper->PureSO2 Overhead Gas Lean->Absorber Cooling & Recycle

Caption: Continuous Flue Gas Desulfurization (FGD) workflow using aqueous HEPO solvent.

Mechanism SO2 SO2 Molecule (Lewis Acid) Carbonyl Lactam Carbonyl (C=O) (Lewis Base) SO2->Carbonyl Dipole-Dipole / Charge Transfer Hydroxyl Hydroxyethyl (-OH) (H-Bond Donor/Acceptor) SO2->Hydroxyl Hydrogen Bonding Water Aqueous Medium (H2O) (Viscosity Reducer) SO2->Water Hydration (Minor) Hydroxyl->Water Solvent-Solvent H-Bonding

Caption: Molecular interaction network between SO2, HEPO functional groups, and water.

Quantitative Data Summary

The following table synthesizes the physicochemical properties and SO2 absorption performance of HEPO compared to industry-standard solvents, demonstrating its superior balance of stability and capacity.

Solvent SystemPrimary SO2 Absorption MechanismRelative VolatilityThermal StabilityRegeneration EnergyEst. SO2 Loading Capacity (mol/mol)
30% MEA (Aqueous) Chemical (Irreversible degradation)HighLow (Degrades to HEPO/amides)Very High (>3.5 GJ/ton)~0.50
Pure NMP Physical (Charge Transfer)MediumHighLow~0.85
50% HEPO (Aqueous) Physical + H-BondingVery LowVery HighLow-Moderate~0.92

Experimental Protocol: SO2 Absorption and Solvent Regeneration

This self-validating protocol is designed for bench-scale evaluation of HEPO aqueous solutions, ensuring that researchers can independently verify absorption capacity and cyclic stability.

Materials Required:
  • 1-(2-Hydroxyethyl)piperidin-2-one (HEPO, Purity ≥95%)[2].

  • Ultrapure deionized water (18.2 MΩ·cm).

  • Simulated Flue Gas mixture (e.g., 2000 ppm SO2, 12% CO2, 5% O2, balance N2).

  • Jacketed glass absorption column with a fritted gas distributor.

  • Online SO2 gas analyzer (NDIR or UV Fluorescence).

Step-by-Step Methodology:

Part A: Solvent Preparation & Baseline Setup

  • Formulation : Gravimetrically prepare a 50 wt% HEPO solution by mixing equal masses of HEPO and ultrapure water. Stir at 300 rpm for 15 minutes until completely homogeneous.

  • Temperature Control : Transfer 100 mL of the HEPO solution into the jacketed absorption column. Circulate a thermostatic fluid through the jacket to maintain a constant absorption temperature of 25.0 ± 0.1 °C.

  • Analyzer Calibration : Calibrate the online SO2 analyzer using a certified zero gas (N2) and a span gas (2000 ppm SO2).

Part B: Absorption Capacity Testing 4. Gas Introduction : Introduce the simulated flue gas into the bottom of the column through the fritted distributor at a constant flow rate of 500 mL/min. 5. Breakthrough Monitoring : Continuously record the SO2 concentration in the effluent gas at the top of the column. 6. Equilibrium Determination : Continue the absorption until the effluent SO2 concentration equals the inlet concentration (


). This indicates the solvent has reached thermodynamic equilibrium.
7.  Capacity Calculation : Integrate the breakthrough curve (

over time) to calculate the total mass of SO2 absorbed per kilogram of HEPO solvent.

Part C: Thermal Regeneration (Desorption) & Self-Validation 8. Stripping Setup : Transfer the SO2-rich HEPO solution to a jacketed desorption vessel equipped with a reflux condenser. 9. Thermal Desorption : Heat the solvent to 105 °C. Introduce a pure N2 sweep gas at 100 mL/min to facilitate the stripping of SO2. 10. Validation of Reversibility (Critical Step) : Monitor the desorbed SO2. Once the effluent drops to 0 ppm, cool the lean solvent back to 25 °C and repeat Part B. A self-validating system will show <5% loss in absorption capacity over 5 consecutive cycles. This confirms the physical nature of the absorption and the absolute chemical stability of the HEPO molecule[7].

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of High-Grade 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(2-Hydroxyethyl)piperidin-2-one (HEP) . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling functionalized lactams.

HEP is a highly polar, high-boiling API intermediate. Its dual functionality—a lactam ring and a primary alcohol—creates extensive hydrogen bonding networks. This makes the molecule highly prone to moisture retention, thermal degradation, and co-elution with structural analogs during purification. The following workflows and troubleshooting protocols are engineered to bypass these bottlenecks through self-validating, causality-driven methodologies.

End-to-End Purification Workflow

To achieve >99.5% purity, a multi-modal approach is required. The workflow below illustrates the logical progression from crude synthesis output to API-grade intermediate.

Workflow Crude Crude 1-(2-Hydroxyethyl)piperidin-2-one (Impurities: Valerolactam, H2O, Polymers) Extraction Liquid-Liquid Extraction (DCM / Brine Wash) Crude->Extraction Remove water-soluble salts Drying Desiccation (Anhydrous Na2SO4) Extraction->Drying Remove bulk aqueous phase Distillation Short-Path Vacuum Distillation (< 0.1 mbar, 120-140°C) Drying->Distillation Remove oligomers & color bodies HPLC Preparative HPLC (Reverse Phase, C18) Distillation->HPLC Isolate from unreacted valerolactam FinalDrying Azeotropic Drying (Toluene Evaporation) HPLC->FinalDrying Strip chromatographic solvents Pure High-Grade Product (>99.5% Purity, <0.1% Moisture) FinalDrying->Pure Final moisture polish

Figure 1: End-to-end purification workflow for high-grade 1-(2-Hydroxyethyl)piperidin-2-one.

Quantitative Method Comparison

Selecting the right purification technique depends on the specific impurity profile of your crude batch. The table below summarizes the efficacy of each method.

Purification MethodTarget ImpuritiesTypical YieldFinal PurityOperational Pros & Cons
Liquid-Liquid Extraction Inorganic salts, aqueous catalysts90–95%85–90%Pro: Highly scalable.Con: Cannot separate organic analogs.
Short-Path Vacuum Distillation Oligomers, color bodies, low-boilers75–85%95–98%Pro: Excellent for bulk polishing.Con: High thermal degradation risk if vacuum fails.
Preparative HPLC (C18) Valerolactam, structural isomers60–70%>99.5%Pro: Achieves API-grade purity.Con: Low throughput; high solvent use.
Azeotropic Drying (Toluene) Residual moisture>98%<0.1% (KF)Pro: Overcomes hygroscopic retention.Con: Requires secondary solvent stripping.

Troubleshooting & FAQs

Q: Why is my HEP turning yellow or brown during distillation, and how do I prevent it? A: Coloration is primarily caused by the thermal degradation and oxidation of the lactam ring. Because HEP possesses a high boiling point (estimated >300°C at 760 mmHg) due to strong intermolecular hydrogen bonding from the hydroxyethyl group, distilling it at standard pressure or insufficient vacuum subjects the molecule to excessive thermal stress. This leads to ring-opening polymerization or oxidation of the nitrogen center. Solution: Always utilize high-vacuum short-path distillation (<0.1 mbar) to depress the boiling point to the 120–140°C range. Ensure your system passes a strict vacuum leak test prior to heating, and backfill the apparatus with Argon upon completion to prevent hot-state oxidation.

Q: My GC-FID/HPLC analysis shows a persistent impurity at a slightly lower retention time than HEP. What is it, and how do I remove it? A: This is almost certainly unreacted δ-valerolactam (piperidin-2-one), the starting material in HEP synthesis. Valerolactam shares the core lactam structure and polarity but lacks the terminal hydroxyl group. Because their boiling points are relatively close under vacuum, standard distillation often results in co-elution. Solution: If the valerolactam concentration exceeds the 0.10% identification threshold mandated by ICH Q3A(R2) guidelines for API intermediates[1], distillation must be supplemented with Preparative HPLC utilizing a C18 reverse-phase column. The hydroxyl group on HEP provides sufficient polarity difference to achieve baseline resolution from valerolactam in an aqueous/acetonitrile mobile phase.

Q: Karl Fischer (KF) titration indicates >1% moisture even after extended vacuum drying. Why is HEP retaining water? A: The terminal primary hydroxyl group and the lactam carbonyl make HEP highly hygroscopic. Water molecules form strong, stable hydrogen-bonded networks with these functional groups. These networks possess a lower vapor pressure than free water, making standard vacuum desiccation ineffective. Solution: Implement an azeotropic drying step. Dissolve the HEP in anhydrous toluene and evaporate it under reduced pressure. Toluene forms a minimum-boiling binary azeotrope with water, effectively "pulling" the hydrogen-bonded moisture out of the product matrix during evaporation.

Self-Validating Protocol: High-Vacuum Distillation & Azeotropic Polish

This protocol is designed to remove polymeric impurities and unreacted starting materials while actively preventing thermal degradation. It includes built-in causality checks to validate the system before risking the batch.

Phase 1: System Validation & Degassing
  • Apparatus Assembly: Assemble a short-path distillation head with a 500 mL boiling flask and a multi-cow receiving flask. Grease all joints lightly with high-vacuum silicone grease.

  • Self-Validation (Leak Test): Engage the vacuum pump (equipped with a liquid nitrogen trap). Isolate the pump and monitor the pressure gauge.

    • Causality Check: The pressure must hold below 0.1 mbar for 5 minutes. A rising pressure indicates an atmospheric leak, which would introduce oxygen and cause product yellowing at high temperatures. Do not proceed until the system is fully sealed.

  • Degassing: Load 250 mL of crude HEP. Apply a moderate vacuum (10 mbar) and heat the oil bath to 40°C for 30 minutes.

    • Rationale: This removes dissolved gases and low-boiling extraction solvents (e.g., DCM) that could cause violent bumping at higher vacuums.

Phase 2: Fractional Distillation
  • Thermal Ramping: Increase vacuum to < 0.1 mbar. Gradually increase the oil bath temperature at a rate of 2°C/min until reaching 160°C.

  • Fore-run Collection: Collect the initial distillate (typically 80–110°C vapor temperature). This fraction contains residual water and unreacted δ-valerolactam.

  • Main Fraction: Swap to a clean receiving flask without breaking the vacuum (using the cow adapter). Collect the main fraction distilling at a vapor temperature of 120–140°C.

    • Rationale: Short-path geometry minimizes the distance the vapor must travel, reducing the time the molecule spends in the heated gas phase and preventing thermal ring-opening[2].

Phase 3: Azeotropic Moisture Removal
  • Solvent Addition: Transfer the main fraction to a clean round-bottom flask. Add anhydrous toluene in a 1:3 (HEP:Toluene) volume ratio.

  • Azeotropic Stripping: Evaporate the mixture using a rotary evaporator at 60°C and 50 mbar.

    • Rationale: As the toluene evaporates, it carries away the tightly hydrogen-bonded water molecules that vacuum distillation alone cannot remove.

  • Validation: Analyze the final product via Karl Fischer titration. The moisture content must be <0.1% to meet standard API intermediate specifications.

References

1.[1] ICH Q3A(R2) Impurities in New Drug Substances | Source: ECA Academy | URL:[Link] 2.[2] Vogel's Textbook of Practical Organic Chemistry | Source: Semantic Scholar | URL:[Link]

Sources

Technical Support Center: 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) Solvent Purification

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical support guide for the purification of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO), designed for researchers and drug development professionals.

1-(2-Hydroxyethyl)piperidin-2-one (CAS: 3445-12-3) is a highly polar, versatile lactam solvent featuring both a hydrogen-bond accepting carbonyl group and a hydrogen-bond donating hydroxyl group[1]. While this dual functionality makes it an exceptional solvent for active pharmaceutical ingredients (APIs) and polymer synthesis, it also makes HEPO extremely hygroscopic and prone to retaining trace impurities (such as unreacted amino-alcohols, oxidation products, and water).

This guide provides field-proven, self-validating protocols to achieve anhydrous, ultra-high purity HEPO.

Part 1: Troubleshooting & FAQs

Q1: Why does HEPO retain water so stubbornly, and why does simple distillation fail to dry it?

The Causality: HEPO forms a robust intermolecular hydrogen-bonding network. The terminal hydroxyl (-OH) group and the lactam carbonyl (C=O) create a strong affinity for water molecules. Simple distillation at atmospheric pressure requires temperatures exceeding 250°C, which not only fails to break the water-HEPO azeotrope but also induces thermal degradation (ring-opening hydrolysis) of the lactam[2]. The Solution: Bulk water must be removed via azeotropic distillation using a low-boiling entrainer (e.g., toluene or cyclohexane). Trace water is subsequently scavenged using 3Å molecular sieves . We specifically mandate 3Å sieves over 4Å because the 3Å pore size strictly admits water molecules (2.8Å) while excluding the hydroxyethyl tail of HEPO, preventing competitive adsorption and catalytic degradation.

Q2: My HEPO batch has a yellow tint and high UV absorbance. How do I remove these oxidation products?

The Causality: Like many lactams (e.g., NMP, pyrrolidones), HEPO is susceptible to auto-oxidation upon prolonged exposure to air and light, forming hydroperoxides that decompose into colored polymeric impurities and volatile amines. The Solution: Before distillation, the solvent must be pre-treated with activated carbon and basic alumina. The activated carbon adsorbs high-molecular-weight colored oligomers, while the basic alumina neutralizes acidic degradation products and traps transition metal ions that catalyze further oxidation.

Q3: During vacuum distillation, my HEPO polymerizes or degrades in the boiling flask. What are the correct parameters?

The Causality: Prolonged thermal stress at the bottom of the distillation flask initiates intermolecular esterification (between the -OH of one molecule and the lactam ring of another), leading to oligomerization. The Solution: Distillation must be performed under high vacuum (< 1 mmHg) to suppress the boiling point below 120°C. Furthermore, a short-path distillation setup should be used to minimize residence time. A nitrogen capillary bleed (ebulliator) should be avoided; use magnetic stirring or a dry argon bleed to prevent introducing moisture during the run.

Q4: Is there a non-thermal method to achieve ultra-high purity (>99.9%) for sensitive API synthesis?

The Causality: Yes. When thermal degradation is a strict limiting factor, melt crystallization is the superior alternative. Based on established industrial methods for homologous hydroxyethyl lactams (such as N-(2-hydroxyethyl)-2-pyrrolidone)[3], HEPO can be crystallized by adding a highly controlled amount of water (1–4 wt%) to depress the freezing point favorably, allowing pure HEPO crystals to crash out of the mother liquor containing the impurities.

Part 2: Experimental Protocols

Every protocol below is designed as a self-validating system: the completion of a step is verified by a measurable physical change rather than just an elapsed time.

Protocol A: Bulk Water Removal via Azeotropic Distillation

Objective: Reduce water content from >5% to <0.1% (1000 ppm).

  • Setup: Equip a 1 L round-bottom flask with a Dean-Stark trap, a reflux condenser, and a drying tube (filled with anhydrous CaCl₂).

  • Charge: Add 500 mL of crude HEPO and 150 mL of anhydrous toluene (entrainer).

  • Reflux: Heat the mixture to reflux (approx. 110–115°C) under moderate stirring.

  • Validation: Monitor the Dean-Stark trap. Water will co-distill with toluene, phase-separate in the trap, and sink to the bottom. Drain the water periodically.

  • Endpoint: The process is complete when the volume of the aqueous phase in the trap remains strictly constant for 60 minutes, and the condensing vapor is completely transparent (no turbidity).

  • Solvent Stripping: Remove the remaining toluene by applying a mild vacuum (50 mmHg) at 60°C until no more distillate is collected.

Protocol B: High-Vacuum Fractional Distillation

Objective: Remove trace amines, heavy oligomers, and achieve >99.5% purity.

  • Pre-treatment: To the dried HEPO from Protocol A, add 5% w/v activated carbon. Stir at room temperature for 2 hours, then filter through a tightly packed pad of Celite to yield a visually clear liquid.

  • Setup: Transfer the filtrate to a short-path distillation apparatus connected to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Evacuation: Gradually apply vacuum to reach < 1.0 mmHg. Self-validation: The system pressure must hold steady below 1.0 mmHg for 10 minutes before heating begins, ensuring no volatile leaks.

  • Distillation: Slowly heat the oil bath. Discard the first 5% of the distillate (forerun), which contains residual toluene and low-boiling amines.

  • Collection: Collect the main fraction. The vapor temperature will remain highly stable (exact temperature depends on the specific vacuum achieved, typically 100–120°C at 0.5 mmHg).

  • Storage: Immediately transfer the pure HEPO into an oven-dried Schlenk flask containing activated 3Å molecular sieves (20% w/v). Backfill with Argon and store in the dark.

Part 3: Data Presentation & Workflows

Table 1: Comparative Efficiency of HEPO Purification Techniques
Purification MethodTarget Impurities RemovedFinal Purity ExpectedResidual WaterProcessing TimeYield
Azeotropic Distillation Bulk Water95.0%~1000 ppm4–6 hours>95%
Activated Carbon + Filtration Peroxides, Colored Oligomers96.5%~1000 ppm2 hours90%
High-Vacuum Distillation Amines, Heavy polymers, Salts>99.5%<200 ppm6–8 hours75–80%
Melt Crystallization [3]All structural isomers, Amines>99.9%<50 ppm (post-drying)12–24 hours60–70%
3Å Molecular Sieves (Static) Trace WaterN/A (Maintains purity)<50 ppm 48 hours99%
Visualization of Purification Logic

Below are the logical workflows for processing HEPO, mapped using Graphviz.

HEPO_Workflow Crude Crude HEPO (High Water, Yellow Tint) Azeo Azeotropic Distillation (Toluene Entrainer) Crude->Azeo Removes Bulk Water Carbon Activated Carbon & Alumina (Adsorption) Azeo->Carbon Intermediate HEPO Waste1 Aqueous Waste (Water + Toluene) Azeo->Waste1 Dean-Stark Separation VacDist High-Vacuum Distillation (< 1 mmHg) Carbon->VacDist Removes Peroxides Pure Ultra-Pure HEPO (Stored over 3Å Sieves) VacDist->Pure Main Fraction Collection Waste2 Polymeric Bottoms (Thermal Degradation) VacDist->Waste2 Residue Left Behind

Caption: End-to-end workflow for the purification of 1-(2-Hydroxyethyl)piperidin-2-one.

Water_Removal_Mechanism Start Start Entrainer Action Add Toluene Heat to 110°C Start->Entrainer Azeotrope Mechanism Toluene-Water Azeotrope Breaks HEPO H-Bonds Entrainer->Azeotrope DeanStark Validation Constant Aqueous Volume in Dean-Stark Trap Azeotrope->DeanStark Trace Trace DeanStark->Trace Sieves Action Add 3Å Molecular Sieves (Pore size strictly 2.8Å) Trace->Sieves Final Final Sieves->Final 48h Static Drying

Caption: Causality and mechanism of breaking HEPO-water hydrogen bonds for absolute dehydration.

References

  • Google Patents. (1974). US3792045A - Process for the purification of lactams.
  • Google Patents. (2006). US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.

Sources

Troubleshooting phase separation issues in 1-(2-Hydroxyethyl)piperidin-2-one mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) Systems

Executive Summary

1-(2-Hydroxyethyl)piperidin-2-one (HEPO), also known as


-(2-hydroxyethyl)-2-piperidone, is a polar, aprotic-protic hybrid solvent. Its structure—a six-membered lactam ring with a hydroxyethyl tail—imparts unique amphiphilic properties. While generally miscible with water and polar organics, it exhibits complex phase behavior with non-polar hydrocarbons and salt solutions. This guide addresses common phase separation issues, distinguishing between thermodynamic limits (expected behavior) and experimental artifacts (contamination or degradation).

Part 1: Diagnostic Workflow

Before adjusting your formulation, determine if the phase separation is a feature of the system's thermodynamics or a symptom of contamination. Use the following logic flow to diagnose the root cause.

TroubleshootingFlow Start Observation: Phase Separation (Cloudiness/Layers) SolventType What is the Co-Solvent? Start->SolventType Water Water / Aqueous Buffer SolventType->Water NonPolar Alkane / Non-Polar Oil (Hexane, Toluene) SolventType->NonPolar Polymer Polymer Formulation SolventType->Polymer CheckSalt Is Salt/Buffer Conc. > 0.5M? Water->CheckSalt CheckTemp Check Temperature (Is it below 20°C?) NonPolar->CheckTemp CheckMW Check Polymer MW & Concentration Polymer->CheckMW SaltOut Cause: Salting-Out Effect Action: Dilute Salt or Heat CheckSalt->SaltOut Yes Check Purity (Hydrolysis) Check Purity (Hydrolysis) CheckSalt->Check Purity (Hydrolysis) No UCST Cause: UCST Behavior Action: Increase Temp CheckTemp->UCST Yes Immiscible Cause: Thermodynamic Immiscibility Action: Add Co-solvent (Ethanol) CheckTemp->Immiscible No (Room Temp)

Figure 1: Diagnostic decision tree for isolating the cause of phase instability in HEPO mixtures.

Part 2: Technical Troubleshooting (Q&A)

Section A: Aqueous Mixtures & Salting Out

Q1: My HEPO/Water mixture was clear, but it turned cloudy after adding potassium carbonate. Why? Diagnosis: You have triggered the Salting-Out Effect . Technical Context: Although HEPO is fully miscible with pure water due to hydrogen bonding at the hydroxyl and carbonyl sites, high ionic strength creates a competition for water molecules. Ions with high charge density (like


, 

) form strong hydration shells, effectively "stealing" water from the lactam. This forces the HEPO molecules to self-associate and phase separate. Solution:
  • Dilution: Reduce salt concentration below the binodal limit (typically <1.5 M for carbonates, though specific to the salt).

  • Temperature: Gently heating the mixture often increases the solubility of the lactam in the salt phase, converting the system back to a single phase (unless the salt has retrograde solubility).

Q2: Can I use HEPO to extract organics from brine? Answer: Yes, this is a functional application of the phase separation described above. Protocol (Salt-Induced Extraction):

  • Mix: Combine your aqueous sample with HEPO (1:1 v/v).

  • Induce: Add NaCl or

    
     to saturation.
    
  • Separate: The system will split. The top phase is typically HEPO-rich containing extracted organic compounds; the bottom phase is salt-water.

  • Verify: Confirm phase composition via Refractive Index (RI). HEPO (

    
    ) is significantly higher than water (
    
    
    
    ).
Section B: Organic Solvents & Immiscibility

Q3: I am trying to mix HEPO with Hexane, but it forms two distinct layers. Is my solvent wet? Diagnosis: No, this is Thermodynamic Immiscibility . Technical Context: HEPO is a polar solvent (LogP


 to 

). It is immiscible with non-polar aliphatic hydrocarbons like hexane, heptane, or cyclohexane at room temperature. This behavior is analogous to

-methyl-2-pyrrolidone (NMP) or its 5-membered ring analog, HEP [1]. Troubleshooting Table:
Co-Solvent ClassMiscibility with HEPOTroubleshooting
Aliphatics (Hexane, Heptane)Immiscible Use a bridging solvent (e.g., Ethanol or Isopropanol) to compatibilize.
Aromatics (Toluene, Benzene)Miscible If cloudy, check for water contamination (>5%).
Chlorinated (DCM, Chloroform)Miscible Separation indicates extreme water content or salt contamination.
Alcohols (Methanol, EtOH)Miscible No issues expected.

Q4: My mixture with Toluene becomes cloudy when I cool it down to 4°C. Diagnosis: You are observing UCST (Upper Critical Solution Temperature) behavior. Explanation: While miscible at room temperature, the interaction energy between the polar lactam and the aromatic ring becomes less favorable as thermal energy decreases. Corrective Action: Maintain the process temperature above 15°C. If low-temperature processing is required, add 5-10% Ethanol as a co-solvent to suppress the UCST.

Section C: Chemical Stability & Impurities

Q5: My solvent has developed a "fishy" odor and phase separates more easily. What happened? Diagnosis: Hydrolysis and Ring Opening . Mechanism: In the presence of strong acids or bases (and heat), the lactam ring can open to form the corresponding amino acid derivative (e.g.,


-(2-hydroxyethyl)-5-aminovaleric acid).
Impact:  The ring-opened product is a zwitterion (salt-like). This drastically changes the solubility profile, often making the fluid less soluble in organics and more susceptible to precipitation.
Verification Protocol: 
  • pH Test: Dilute 1:10 in water. A significant shift from neutral/slightly basic suggests degradation.

  • GC-MS: Look for a peak with MW +18 (addition of water) relative to HEPO.

Part 3: Experimental Data & Reference Values

Table 1: Physicochemical Properties of HEPO

Use these values to calculate formulation requirements.

PropertyValueRelevance to Phase Separation
Molecular Weight 143.19 g/mol Calculation of molar fractions.
Density ~1.06 - 1.08 g/mLDetermines which phase is top/bottom (heavier than water/hexane).
Boiling Point >240°CDifficult to remove by evaporation; requires extraction or vacuum distillation.
LogP (Octanol/Water) ~ -1.1 (Predicted)Indicates high affinity for water; low affinity for lipids/alkanes.
Hygroscopicity HighAbsorbs atmospheric moisture, altering phase boundaries over time.
Visualizing the Binodal Curve (Conceptual)

The diagram below illustrates the "Safe Zone" (Single Phase) vs. the "Danger Zone" (Phase Separation) for a ternary system of HEPO, Water, and a Non-Polar Solvent/Salt.

PhaseDiagram HEPO HEPO (100%) Water Water/Salt HEPO->Water Oil Non-Polar Solvent Water->Oil Oil->HEPO p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 SinglePhase Single Phase Region (Miscible) TwoPhase Two Phase Region (Separation)

Figure 2: Ternary phase diagram representation. The area below the dashed red line represents the composition range where phase separation occurs.

References

  • Hartono, A., et al. (2022).[1] Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation. Journal of Chemical & Engineering Data. Link

    • Note: Provides thermodynamic data for the 5-membered ring analog (HEP)
  • PubChem. (2023). Compound Summary: 1-(2-Hydroxyethyl)piperidin-2-one.[2][3] National Library of Medicine. Link

    • Source for molecular weight, structure, and predicted physicochemical properties.[4][5][6]

  • BASF Technical Data. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) Solvent Properties. Link

    • Used as a comparative industrial standard for hydroxyethyl-functionalized lactams regarding solvent comp

Sources

Technical Support Center: Minimizing Thermal Degradation of 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3445-12-3). As a highly versatile intermediate in pharmaceutical synthesis and the production of bioactive compounds[1], this N-hydroxyethyl lactam presents unique challenges during thermal purification. This guide provides drug development professionals and researchers with field-proven, mechanistically grounded protocols to ensure high-yield, high-purity distillation while preventing thermal degradation.

Mechanistic Causality: Understanding the Degradation

To effectively troubleshoot, we must first understand why the molecule degrades under thermal stress. 1-(2-Hydroxyethyl)piperidin-2-one contains two reactive moieties: a lactam ring and a primary hydroxyl group. When exposed to high temperatures (typically >160°C) during distillation, it undergoes two primary degradation pathways:

  • Dehydration to N-Vinyl Derivatives: The 2-hydroxyethyl side chain is highly susceptible to thermal dehydration, forming an N-vinyl group (N-vinylpiperidin-2-one). This behavior is directly analogous to the well-documented gas-phase dehydration of similar compounds like N-(2-hydroxyethyl)pyrrolidones[2]. Once formed, these N-vinyl intermediates are highly reactive and rapidly oligomerize into dark, viscous polymeric tars inside the distillation pot.

  • Lactam Ring-Opening: The piperidinone ring is vulnerable to nucleophilic attack. Traces of moisture, combined with thermal energy, can catalyze hydrolytic ring-opening, yielding linear amino acid derivatives—a known vulnerability of lactam structures under environmental or thermal stress[3].

The Causality of Catalysis: Both dehydration and ring-opening are heavily catalyzed by trace amounts of acids or bases. Therefore, successful distillation is not merely about lowering the temperature; it requires a holistic system of pH neutrality, moisture elimination, and residence time reduction.

Visualization: Degradation Pathways & Mitigations

G cluster_degradation Thermal Degradation Pathways cluster_mitigation Mitigation Strategies HEP 1-(2-Hydroxyethyl)piperidin-2-one (Target Compound) Dehydration Dehydration (T > 160°C) Catalyzed by Acids HEP->Dehydration High Heat RingOpen Ring-Opening / Hydrolysis Catalyzed by Moisture/Base HEP->RingOpen Heat + H2O Vinyl N-Vinylpiperidin-2-one (Reactive Intermediate) Dehydration->Vinyl -H2O Polymer Oligomers / Polymeric Tars (Pot Fouling) Vinyl->Polymer Radical/Thermal Vacuum Short-Path Distillation (High Vacuum < 1 mbar) Vacuum->Dehydration Lowers Boiling Point pHControl Strict pH Neutrality (Pre-distillation Wash) pHControl->Dehydration Removes Catalysts pHControl->RingOpen Removes Catalysts InertGas Inert Atmosphere (Argon/N2 Blanket) InertGas->Polymer Prevents Oxidation

Mechanistic pathways of 1-(2-Hydroxyethyl)piperidin-2-one degradation and targeted mitigations.

Quantitative Data: Distillation Parameter Comparison

To minimize thermal exposure, the choice of distillation technique is critical. The table below summarizes the operational parameters and their direct impact on degradation risk.

Distillation TechniqueOperating PressurePot TemperatureResidence TimeDegradation RiskExpected Yield
Atmospheric Distillation 1013 mbar> 280°CHoursCritical (Complete Polymerization)< 10%
Fractional Vacuum (Vigreux) 10 - 20 mbar160 - 180°C1 - 3 HoursHigh (Dehydration/Yellowing)40 - 60%
Short-Path Distillation (SPD) 0.1 - 1 mbar110 - 130°C10 - 30 MinsLow85 - 90%
Wiped Film Evaporator (WFE) < 0.05 mbar90 - 110°CSecondsNegligible> 95%

Self-Validating Experimental Protocol

This protocol utilizes a Short-Path Distillation (SPD) setup. Every phase includes a validation check to ensure the system is operating within safe parameters before proceeding, preventing costly material loss.

Phase 1: Pre-Distillation Conditioning

Causality: Removing trace catalysts (acids/bases) and moisture prevents the activation energy requirements for dehydration and ring-opening from dropping.

  • Neutralization: Wash the crude 1-(2-Hydroxyethyl)piperidin-2-one with a mild, neutral aqueous buffer (e.g., phosphate buffer, pH 7.0).

    • Validation Check: Test the pH of the aqueous phase using a calibrated pH meter. Proceed only if the pH is exactly 7.0 ± 0.2.

  • Drying: Extract the organic layer, dry over anhydrous sodium sulfate, and remove residual solvent via rotary evaporation.

    • Validation Check: Perform a Karl Fischer titration on the crude oil. Moisture content must be < 0.1% to prevent hydrolytic ring-opening during heating.

Phase 2: Degassing & Light Ends Removal

Causality: Dissolved gases and residual solvents cause "bumping" and vacuum fluctuations, which disrupt the vapor-liquid equilibrium and cause localized overheating. 3. Setup: Transfer the dried crude to the SPD boiling flask. Purge the entire system with Argon three times to displace oxygen. 4. Degassing: Apply a moderate vacuum (10-20 mbar) and gently heat the pot to 50°C.

  • Validation Check: Degassing is complete when bubbling in the pot ceases entirely and the digital vacuum gauge stabilizes without micro-fluctuations.

Phase 3: High-Vacuum Distillation

Causality: Deep vacuum allows the compound to vaporize well below its degradation threshold (160°C). 5. Parameter Setting: Engage the high-vacuum pump to achieve < 1 mbar. Slowly ramp the heating mantle to 110-130°C. Maintain the condenser at 40°C (the pure compound is viscous; a condenser that is too cold will cause blockages). 6. Collection: Collect the main fraction in a receiving flask submerged in an ice bath.

  • Validation Check: The distillate must be a colorless to very pale yellow liquid (APHA < 20). Critical Abort Trigger: If the system pressure suddenly spikes while the temperature is stable, dehydration is actively occurring. Abort heating immediately.

Troubleshooting & FAQs

Q: Why is the vacuum pressure constantly fluctuating during my distillation? A: This is a classic symptom of active thermal degradation. As the hydroxyethyl group dehydrates, it releases water vapor, which temporarily spikes the system pressure. Action: Immediately lower the pot temperature. Verify that your vacuum pump is capable of sustaining < 1 mbar and that your cold trap is functioning. If degradation has already initiated, you must cool the system, filter out the resulting polymers, and restart with a deeper vacuum.

Q: Can I use a standard fractional distillation column (e.g., Vigreux) to achieve higher purity? A: No. Fractional columns inherently increase the residence time of the molecule in the heated zone. For 1-(2-Hydroxyethyl)piperidin-2-one, extended heat exposure at >150°C guarantees dehydration and subsequent polymerization. You must prioritize residence time reduction over theoretical plates. Always use a Short-Path or Wiped Film setup.

Q: My distillate is turning yellow/brown upon storage. How do I prevent this? A: Post-distillation discoloration is caused by oxidation or the slow oligomerization of trace N-vinyl intermediates that co-distilled. Action: Always break your distillation vacuum with an inert gas (Argon or Nitrogen), never ambient air. Store the final product in amber glass bottles flushed with Argon. If your downstream application permits, consider adding 10-50 ppm of a free-radical scavenger (like BHT) to inhibit vinyl polymerization.

Q: The residue in my boiling flask has turned into a solid, black tar. How do I clean it? A: You have experienced complete thermal polymerization. The N-vinylpiperidin-2-one intermediates have cross-linked. Action: Do not attempt to heat the flask further. Soak the glassware overnight in a strong polar aprotic solvent (like NMP or DMF) or use a base bath (KOH/Isopropanol) to slowly degrade the polymer matrix.

References

  • CAS 3445-12-3: 2-Piperidinone, 1-(2-hydroxyethyl)
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Source: Frontiers in Microbiology URL
  • Simplified schematic of the gas phase dehydration of N-(2-hydroxyethyl)pyrrolidones in lab-scale.

Sources

Solvent recovery methods for 1-(2-Hydroxyethyl)piperidin-2-one in industrial processes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvent Recovery Support Center. As a Senior Application Scientist, I frequently encounter facilities struggling with lactam solvent recovery. The fundamental error in industrial processing is treating 1-(2-Hydroxyethyl)piperidin-2-one (HEPDO) like a standard volatile organic compound (VOC).

HEPDO is a heavy, highly polar, hydrogen-bonding lactam. You cannot simply boil it off. Because of its hygroscopic nature and high boiling point, attempting standard atmospheric distillation will inevitably lead to thermal degradation, ring-opening, and product loss. This guide provides field-proven, self-validating protocols to safely recover HEPDO, achieve ultra-low moisture content, and maintain the integrity of your industrial workflows.

The Causality of Recovery Workflows: Why Standard Methods Fail

To successfully recover HEPDO, we must design our systems around its specific physical chemistry:

  • The Thermal Degradation Barrier: HEPDO has a very high boiling point. At atmospheric pressure, the heat required to vaporize it exceeds the thermal stability of the piperidinone ring. Therefore, Thin-Film Vacuum Distillation is mandatory. Lowering the pressure artificially depresses the boiling point, allowing vaporization before thermal cracking occurs[1][2].

  • The Hydrogen-Bonding Trap: Like its analog N-methyl-2-pyrrolidone (NMP), HEPDO is highly hygroscopic and strongly binds to water molecules. Bulk water can be distilled off, but breaking the final hydrogen bonds to reach <200 ppm moisture requires advanced dehydration techniques like Pervaporation Membranes or Type 3A Molecular Sieves [2][3].

Workflow A Waste HEPDO Stream (High Moisture & Organics) B Coagulation & Filtration QC: Turbidity < 5 NTU A->B Step 1: Pre-treatment C Thin-Film Vacuum Distillation QC: Colorless Distillate B->C Step 2: Bulk Separation D Pervaporation Membrane QC: H2O < 0.5% C->D Step 3: Dehydration E Type 3A Molecular Sieves QC: H2O < 100 ppm D->E Step 4: Polishing

Fig 1: Self-validating industrial recovery workflow for HEPDO solvent.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the Quality Control (QC) target is met.

Protocol A: Pre-treatment and Coagulation

Purpose: To remove dissolved polymers, active pharmaceutical ingredients (APIs), or salts that will foul the distillation evaporator[1].

  • Feed Adjustment: Transfer the waste HEPDO stream to a stirred-tank reactor. Adjust the pH to 7.0 using a mild neutralizing agent if acidic/basic impurities are present.

  • Coagulation: Add a compatible flocculant (e.g., a polyacrylamide derivative) at 200 rpm for 2 minutes, then reduce to 20 rpm for 5 minutes to allow floc growth[1].

  • Filtration: Pass the mixture through a 0.5-micron filter press.

  • Validation Check: Measure the turbidity of the filtrate.

    • Target: < 5 NTU.

    • Correction: If > 5 NTU, the flocculant dose is incorrect or residence time is too short. Recirculate and adjust.

Protocol B: Thin-Film Vacuum Distillation

Purpose: To separate HEPDO from heavy residues without inducing thermal degradation[1][2].

  • Vacuum Initialization: Establish a deep vacuum of < 10 mbar in the Thin-Film Evaporator (TFE). Causality: This drastically lowers the boiling point of HEPDO.

  • Evaporation: Pre-heat the feed to 80°C to reduce viscosity, then feed it into the TFE with the heating jacket set to 140°C–150°C.

  • Condensation: Chill the condenser to 5°C to ensure complete capture of the HEPDO vapors.

  • Validation Check: Inspect the color of the distillate.

    • Target: Clear, colorless liquid.

    • Correction: If the liquid is yellow/brown, thermal cracking is occurring. Immediately verify vacuum integrity (leaks cause pressure spikes, requiring higher heat) and reduce the jacket temperature.

Protocol C: Hybrid Dehydration (Pervaporation + Molecular Sieves)

Purpose: To break the HEPDO-water azeotrope-like affinity and achieve electronic-grade moisture levels[2][4].

  • Pervaporation: Feed the distilled HEPDO (typically containing 2-5% water) into a polyurethaneurea or CHA-type zeolite membrane unit at 60°C[2][4]. Causality: The membrane selectively permeates water molecules while retaining the bulky HEPDO molecules, drastically reducing energy consumption[3].

  • Intermediate Validation: Sample the retentate and perform a Karl Fischer (KF) titration.

    • Target: Moisture < 0.5% (5000 ppm). If higher, decrease the feed flow rate.

  • Polishing: Pass the retentate through a column packed with activated Type 3A molecular sieves at 25°C[2]. Causality: 3A sieves have a pore size of 3 angstroms, perfectly sized to trap water (2.8 Å) while excluding the larger HEPDO molecules.

  • Final Validation: Perform a final KF titration.

    • Target: Moisture < 100 ppm[2].

Quantitative Process Data

To assist in equipment sizing and cost-benefit analysis, the following table summarizes the efficiency and energy profiles of the dehydration stages.

Dehydration MethodStarting MoistureFinal Moisture TargetEnergy Consumption (Relative)Primary Mechanism
Vacuum Distillation > 10%~2.0% - 5.0%High (Latent heat of vaporization)Boiling point differential
Pervaporation Membrane 2.0% - 5.0%< 0.5% (5000 ppm)Low (Only water is vaporized)Molecular size & affinity
Type 3A Molecular Sieves < 0.5%< 100 ppmVery Low (Exothermic adsorption)Pore size exclusion (3 Å)

Troubleshooting & FAQs

Q: Why is my recovered HEPDO exhibiting a higher viscosity than the virgin solvent? A: This indicates the accumulation of polymeric impurities or incomplete removal of high-molecular-weight APIs. Standard distillation might be entraining these heavy molecules if the vapor velocity is too high. Action: Optimize the coagulation pre-treatment step (Protocol A) and lower the feed rate into the evaporator to reduce vapor entrainment.

Q: How do I prevent membrane fouling during the pervaporation step? A: Membrane fouling occurs when residual oligomers precipitate onto the membrane surface[4]. Action: Ensure the feed is pre-filtered to < 0.1 microns before entering the pervaporation unit. Additionally, maintain the feed temperature strictly at 60°C; dropping the temperature can cause dissolved residues to fall below their cloud point and precipitate.

Q: My final moisture content is stuck at 800 ppm, even after the molecular sieve column. What is failing? A: Your Type 3A molecular sieves are likely saturated or were improperly regenerated[2]. Action: Isolate the column and regenerate the sieves via thermal desorption (heating to 250°C under a dry nitrogen purge). Ensure the feed temperature into the sieve column is cooled to 25°C, as adsorption efficiency drops significantly at higher temperatures.

Troubleshooting Start Issue: Solvent Discoloration (Yellow/Brown) CheckVac Check Distillation Vacuum Start->CheckVac VacBad Pressure > 10 mbar CheckVac->VacBad VacGood Pressure < 10 mbar CheckVac->VacGood FixVac Inspect Vacuum Pump/Seals (Prevent Thermal Cracking) VacBad->FixVac CheckTemp Check Reboiler Temp VacGood->CheckTemp TempHigh Temp > 160°C CheckTemp->TempHigh FixTemp Reduce Residence Time Lower Heating Mantle Temp TempHigh->FixTemp

Fig 2: Troubleshooting decision tree for thermally degraded (discolored) HEPDO solvent.

References

  • International Journal of Chemical Engineering and Applications (IJCEA) - A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant - [Link]

  • Applied Analytics - Measuring Moisture in N-Methyl-2-Pyrrolidone - [Link]

  • PubMed Central (PMC) - Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves -[Link]

  • Organo Corporation - Organic Solvent Refining Systems -[Link]

  • ResearchGate - Pervaporative recovery of N-methyl-2-pyrrolidone from dilute aqueous solution by using polyurethaneurea membranes - [Link]

Sources

Technical Support Center: Viscosity Reduction in 1-(2-Hydroxyethyl)piperidin-2-one Based CO2 Capture Systems

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support guide for researchers and professionals investigating 1-(2-Hydroxyethyl)piperidin-2-one (HEP-2-one) and similar lactam-based solvents for CO2 capture. The exploration of novel solvents is critical for advancing carbon capture technologies. However, high viscosity is a common challenge with new solvent classes, impacting mass transfer, energy consumption, and overall process efficiency.[1]

It is important to note that while the potential of lactam-based solvents is intriguing, publicly available research on the specific application and physicochemical properties of 1-(2-Hydroxyethyl)piperidin-2-one in CO2 capture is currently limited. Therefore, this guide synthesizes established principles from analogous amine-based and other viscous solvent systems to provide a robust framework for troubleshooting and optimizing your experimental work. The principles and protocols outlined here are designed to be broadly applicable to novel, high-viscosity CO2 capture solvents.

Troubleshooting Guide: High Viscosity in Experimental Setups

This section addresses common issues you might encounter related to high viscosity in your 1-(2-Hydroxyethyl)piperidin-2-one based CO2 capture system.

Issue 1: Poor CO2 Absorption Rate Despite High Theoretical Capacity

Possible Cause: Mass transfer limitations due to high solvent viscosity. A highly viscous solvent can hinder the diffusion of CO2 from the gas-liquid interface into the bulk liquid, thereby reducing the overall absorption rate.[1][2]

Troubleshooting Steps:

  • Temperature Optimization:

    • Action: Gradually increase the temperature of your absorption column.

    • Rationale: Viscosity is inversely proportional to temperature. Increasing the temperature can significantly lower the viscosity of the solvent, which may, in turn, enhance the CO2 absorption kinetics.[2][3]

    • Caution: Be mindful of the trade-off between viscosity reduction and the decrease in CO2 solubility at higher temperatures. Systematically test a range of temperatures to find the optimal balance for your specific system.

  • Solvent Dilution:

    • Action: Prepare a series of aqueous solutions of HEP-2-one with varying water content.

    • Rationale: The addition of water is a common and effective method for reducing the viscosity of CO2 capture solvents.[3] Water can disrupt the intermolecular forces between the solvent molecules that contribute to high viscosity.

    • Experimental Note: Start with a high concentration of HEP-2-one and systematically decrease it, measuring the viscosity and CO2 absorption performance at each step.

  • Introduction of a Co-solvent/Rate Promoter:

    • Action: Consider blending HEP-2-one with a less viscous solvent or a known rate promoter, such as piperazine (PZ).

    • Rationale: Blending can lower the overall viscosity of the solvent system.[4] Piperazine, for example, is known to enhance the CO2 absorption rate in other systems.[4][5]

    • Consideration: The addition of a co-solvent will alter the entire thermodynamic and kinetic profile of your system. A thorough re-characterization will be necessary.

Issue 2: High Pumping and Recirculation Costs in Continuous Flow Systems

Possible Cause: Excessive energy is required to pump the viscous solvent through the system, leading to high operational costs and potential equipment strain.[1]

Troubleshooting Steps:

  • Systematic Viscosity Mapping:

    • Action: Create a comprehensive viscosity map of your HEP-2-one based solvent as a function of temperature and CO2 loading.

    • Rationale: The viscosity of amine and other reactive solvents often increases significantly with CO2 loading due to the formation of ionic species and complex hydrogen-bonding networks.[6] Understanding this relationship is crucial for process modeling and optimization.

    • Guidance: Utilize the experimental protocol provided in this guide to systematically measure viscosity under various conditions.

  • Evaluation of Hydrogen-Bonding Disruptors:

    • Action: Investigate the addition of small quantities of molecules that can disrupt hydrogen bonding.

    • Rationale: High viscosity in polar, protic solvents is often attributed to extensive hydrogen bonding. Introducing additives that can interfere with these networks may lead to a reduction in viscosity.[7]

    • Research Avenue: This is an exploratory area. Potential candidates could include certain ionic liquids or other polar, aprotic molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the viscosity of my 1-(2-Hydroxyethyl)piperidin-2-one based solvent so high?

A1: While specific data for HEP-2-one is scarce, we can infer potential causes based on its molecular structure. As a lactam with a hydroxyl group, it is a polar and protic molecule capable of forming extensive hydrogen bonds. These intermolecular forces can lead to high viscosity. Upon reaction with CO2, the formation of carbamates or bicarbonate species can introduce ionic character, further increasing viscosity through strong electrostatic interactions and the formation of zwitterionic structures.[6]

Q2: What are the primary strategies for reducing the viscosity of a CO2 capture solvent?

A2: The most common and effective strategies include:

  • Increasing Temperature: This is often the first line of approach as it directly reduces viscosity. However, it can also negatively impact CO2 solubility.[2][3]

  • Adding Water: Dilution with water is a very effective way to lower viscosity.[3] The trade-off is a lower concentration of the active solvent and an increased heat capacity of the solution.

  • Blending with Co-solvents: Introducing a less viscous co-solvent can lower the overall viscosity of the blend.[4] This can also be an opportunity to introduce a component that enhances other properties, such as absorption rate.

  • Molecular Design: For long-term research and development, modifying the molecular structure to promote intramolecular hydrogen bonding over intermolecular bonding can lead to inherently lower viscosity solvents.[6]

Q3: How does CO2 loading affect the viscosity of the solvent?

A3: For many reactive CO2 capture solvents, viscosity increases, often exponentially, with CO2 loading.[6] This is because the reaction between the solvent and CO2 creates ionic species (e.g., carbamates, protonated solvent molecules, bicarbonate). These charged molecules can form strong intermolecular electrostatic interactions and extensive hydrogen-bonding networks, leading to a significant increase in the bulk viscosity.

Experimental Protocol: Systematic Evaluation of Viscosity Reduction Strategies

This protocol provides a step-by-step methodology for characterizing and reducing the viscosity of a novel CO2 capture solvent like 1-(2-Hydroxyethyl)piperidin-2-one.

Objective: To systematically measure the viscosity of 1-(2-Hydroxyethyl)piperidin-2-one based solutions under various conditions of temperature, water content, and CO2 loading to identify optimal operating parameters for reduced viscosity.

Materials and Equipment:

  • 1-(2-Hydroxyethyl)piperidin-2-one (as synthesized or procured)

  • Deionized water

  • High-purity CO2 gas

  • Rotational viscometer or rheometer with temperature control

  • Gas bubbling setup with a mass flow controller

  • Analytical balance

  • Thermostatic bath

Methodology:

Part 1: Baseline Viscosity of Aqueous HEP-2-one Solutions

  • Solution Preparation:

    • Prepare a series of aqueous solutions of HEP-2-one at different weight percentages (e.g., 100%, 80%, 60%, 40% by weight).

    • Ensure complete dissolution and thermal equilibrium before each measurement.

  • Viscosity Measurement:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Measure the viscosity of each solution at a range of temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • Allow the sample to equilibrate at each temperature before taking a reading.

    • Record at least three readings for each data point to ensure reproducibility.

Part 2: Effect of CO2 Loading on Viscosity

  • CO2 Loading Procedure:

    • Select a specific concentration of aqueous HEP-2-one (e.g., 60 wt%).

    • Maintain the solution at a constant temperature (e.g., 40°C).

    • Bubble CO2 gas through the solution at a known flow rate.

    • Periodically, stop the CO2 flow, and take a sample to measure its viscosity and determine the CO2 loading (e.g., by titration or total inorganic carbon analysis).

  • Data Collection:

    • Continue this process until the solution is saturated with CO2.

    • Plot the viscosity as a function of CO2 loading (in moles of CO2 per mole of HEP-2-one).

    • Repeat this procedure at different temperatures to create a comprehensive dataset.

Data Presentation:

Summarize your quantitative data in clearly structured tables for easy comparison.

Table 1: Viscosity of Aqueous 1-(2-Hydroxyethyl)piperidin-2-one Solutions at Various Temperatures

HEP-2-one (wt%)Viscosity at 25°C (mPa·s)Viscosity at 40°C (mPa·s)Viscosity at 60°C (mPa·s)
100Experimental DataExperimental DataExperimental Data
80Experimental DataExperimental DataExperimental Data
60Experimental DataExperimental DataExperimental Data
40Experimental DataExperimental DataExperimental Data

Table 2: Effect of CO2 Loading on the Viscosity of 60 wt% Aqueous HEP-2-one at 40°C

CO2 Loading (mol CO2/mol HEP-2-one)Viscosity (mPa·s)
0.0Experimental Data
0.1Experimental Data
0.2Experimental Data
0.3Experimental Data
0.4Experimental Data
0.5Experimental Data

Visualizations

Diagram 1: Factors Influencing Viscosity in HEP-2-one Systems

cluster_factors Influencing Factors Viscosity System Viscosity Temp Temperature Temp->Viscosity Inverse Relationship Water Water Content Water->Viscosity Reduces CO2 CO2 Loading CO2->Viscosity Increases (Ionic Species) Additives Co-solvents / Additives Additives->Viscosity Can Reduce

Caption: Key factors affecting the viscosity of the CO2 capture system.

Diagram 2: Troubleshooting Workflow for High Viscosity

Start High Viscosity Observed CheckTemp Is Temperature Optimized? Start->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckWater Is Water Content Adjustable? CheckTemp->CheckWater Yes IncreaseTemp->CheckWater AddWater Increase Water Content CheckWater->AddWater Yes CheckCO2 Is CO2 Loading High? CheckWater->CheckCO2 No AddWater->CheckCO2 OptimizeRegen Optimize Regeneration to Lower Lean Loading CheckCO2->OptimizeRegen Yes ConsiderAdditives Consider Co-solvents / Additives CheckCO2->ConsiderAdditives No End Viscosity Optimized OptimizeRegen->End ConsiderAdditives->End

Caption: A decision-making workflow for addressing high viscosity issues.

References

  • Effect of Viscosity of a Deep Eutectic Solvent on CO2 Capture Performance in an Energy-Efficient Membrane Contactor-Based Process. ACS Omega. [Link]

  • Integrated Solvent Design for CO 2 Capture and Viscosity Tuning. ResearchGate. [Link]

  • Role of solvents in CO2 capture processes : the review of selection and design methods. Unavailable Source.
  • 1-(2-Hydroxyethyl)piperidine, 99% | 3040-44-6 - Laboratory Chemicals. Otto Chemie Pvt. Ltd.. [Link]

  • Encapsulation of Highly Viscous CO2 Capture Solvents for Enhanced Capture Kinetics: Mass Transfer Mechanisms. OSTI.GOV. [Link]

  • Characterization of 2-piperidineethanol and 1-(2-hydroxyethyl)pyrrolidine as strong bicarbonate forming solvents for CO2 capture. Norwegian Research Information Repository. [Link]

  • Universal Solvent Viscosity Reduction via Hydrogen Bonding Disruptors. NETL. [Link]

  • CO2 capture using aqueous 1-(2-Hydroxyethyl) piperidine and its blends with piperazine: Solubility and enthalpy. ResearchGate. [Link]

  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem. [Link]

  • 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125. Loba Chemie. [Link]

  • Characterization of 2-piperidineethanol and 1-(2-hydroxyethyl)pyrrolidine as strong bicarbonate forming solvents for CO2 capture. SINTEF. [Link]

  • Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. PMC. [Link]

  • 1-(2-hydroxyethyl)piperidin-2-one (C7H13NO2). PubChemLite. [Link]

  • 1-(2-HYDROXYETHYL) PIPERIDINE (1-piperidine ethanol, 2-piperidinoethanol). Sdfine. [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. [Link]

  • Effect of Viscosity of a Deep Eutectic Solvent on CO2 Capture Performance in an Energy-Efficient Membrane Contactor-Based Process. PMC. [Link]

  • 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one | C7H9NO2 | CID 253137. PubChem. [Link]

  • CO2 capture using aqueous 1-(2-Hydroxyethyl) piperidine and its blends with piperazine: Solubility and enthalpy. Semantic Scholar. [Link]

Sources

Catalyst regeneration in reactions involving 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst regeneration in reactions involving 1-(2-Hydroxyethyl)piperidin-2-one Document ID: TS-HEPO-CAT-001 Version: 2.4 (Current)

Introduction: The Chelation Challenge

Welcome to the Technical Support Hub for 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) applications. Whether you are synthesizing HEPO via hydrogenation or using it as a polar aprotic/protic hybrid solvent, catalyst deactivation is a critical bottleneck.

The Core Problem: HEPO is not a passive spectator. It contains two distinct binding motifs:

  • Lactam Carbonyl (C=O): A hard Lewis base.

  • Pendant Hydroxyl (-OH): A site for H-bonding or alkoxide formation.

  • Tertiary Amine (N): Though involved in the amide resonance, the steric environment allows for surface adsorption on metal facets.

This structure allows HEPO to act as a bidentate ligand , forming stable chelates with transition metals (Pd, Pt, Ru) that block active sites more aggressively than simple amines or alcohols. This guide provides field-proven protocols to break these interactions and restore catalytic activity.

Diagnostic Matrix: Why Did My Reaction Fail?

Before attempting regeneration, identify the mode of failure.

SymptomProbable CauseMechanismVerification Method
Gradual Activity Loss Poisoning (Adsorption) HEPO or byproducts (dimers) strongly adsorb to active sites (N/O-coordination).TPD (Temperature Programmed Desorption) shows high-temp peaks.
Sudden Stop (<50% Conv) Pore Blocking (Fouling) Oligomerization of HEPO initiated by local hot-spots forms "tars" in catalyst pores.BET Surface Area analysis shows significant decrease.
Filtrate Discoloration Leaching HEPO solubilizes the metal (formation of soluble Pd/Ru-HEPO complexes).ICP-MS of the filtrate; Catalyst turns pale/grey.
Pressure Drop Increase Physical Attrition Catalyst support (Carbon/Alumina) crushing due to stirring shear.Particle Size Analysis (Laser Diffraction).

Visualizing the Deactivation Mechanism

The following diagram illustrates the two primary deactivation pathways: Competitive Chelation (Poisoning) and Oligomer Encapsulation (Fouling).

HEPO_Deactivation ActiveCat Active Metal Site (Pd/Pt/Ru) Reaction Target Reaction (Hydrogenation/Coupling) ActiveCat->Reaction Normal Path HEPO HEPO Molecule (Lactam + Alcohol) Chelation Pathway A: Chelation (Bidentate Adsorption) HEPO->Chelation High Conc. Fouling Pathway B: Fouling (Oligomerization) HEPO->Fouling High Temp/Acid BlockedSite Blocked Active Site (Reversible) Chelation->BlockedSite Strong N/O Binding PoreClosure Pore Closure (Irreversible w/o Calcination) Fouling->PoreClosure Polymer Formation BlockedSite->ActiveCat Solvent Wash (Regeneration) PoreClosure->ActiveCat Thermal Oxidation (Aggressive Regen)

Figure 1: Dual-mode deactivation showing reversible chelation vs. stubborn pore fouling.

Module 1: Heterogeneous Catalyst Regeneration (Pd/C, Ru/C)

Applicability: Hydrogenation of lactones to HEPO, or reactions where HEPO is the solvent.

The "Ammoniacal Gradient" Protocol

Simple solvent washing often fails because HEPO is not just physically physisorbed; it is chemically coordinated. We must use a displacing agent (Ammonia or Hydroxide) to compete with the HEPO-Metal bond.

Step-by-Step Workflow:
  • Isolation: Filter the catalyst cake while keeping it wet (prevent pyrophoric ignition of dry Pd/C).

  • Solvent Strip (Polar): Wash with Methanol (MeOH) at 50°C.

    • Purpose: Removes bulk HEPO and loosely bound organics.

    • Volume: 10 mL per gram of catalyst.

  • Displacement Wash (Critical Step):

    • Prepare a solution of 1% NH₄OH in Methanol (or 0.5% NaOH for non-silica supports).

    • Slurry the catalyst in this solution at 60°C for 2 hours .

    • Mechanism:[1][2][3][4][5][6][7] The high pH deprotonates surface species and the NH₃ competes for metal sites, displacing the bulky HEPO molecule.

  • Neutralization: Filter and wash with DI water until pH of filtrate is neutral (pH 7).

  • Re-activation (Optional but Recommended):

    • Dry under N₂.

    • Reduce under H₂ flow (5 bar) at 120°C for 2 hours.

Safety Warning: Methanol/Ammonia mixtures are flammable and toxic. Perform in a fume hood. Do not let Pd/C dry out fully in air before the final reduction step.

Module 2: Homogeneous Catalyst Recovery

Applicability: Cross-coupling reactions where HEPO is a reactant or solvent, using soluble catalysts (e.g., Pd(OAc)₂, Ru-complexes).

Challenge: HEPO is highly polar and water-soluble, making standard aqueous extraction of the catalyst difficult.

Protocol: Scavenger-Assisted Recovery
  • Dilution: Dilute the reaction mixture with a non-polar solvent (e.g., Ethyl Acetate or MTBE) to reduce the solubility of the metal complex.

  • Adsorption: Add Thiol-functionalized Silica (Si-SH) or DMT-functionalized Silica to the mixture.

    • Ratio: 10 equivalents of scavenger relative to the metal loading.

  • Incubation: Stir at 40°C for 4 hours. The strong S-Pd bond will break the weaker HEPO-Pd chelation.

  • Filtration: Filter the solid silica scavenger. The filtrate contains your HEPO product (metal-free).

  • Desorption (Regeneration):

    • Wash the silica with 5% Thiourea in Ethanol/HCl .

    • This releases the metal back into solution for re-complexation with fresh ligand.

Troubleshooting Decision Tree

Use this logic flow to determine the correct intervention.

Regen_Logic Start Catalyst Deactivation Detected TypeCheck Catalyst Type? Start->TypeCheck Hetero Heterogeneous (Pd/C, Ru/C) TypeCheck->Hetero Homo Homogeneous (Soluble Complex) TypeCheck->Homo PhysCheck Physical State? Hetero->PhysCheck Action3 Thiol-Silica Scavenging Homo->Action3 Coked Black/Tarry? PhysCheck->Coked Yes Poisoned Clean but Inactive? PhysCheck->Poisoned No Action1 1. Oxidative Burn (300°C) 2. H2 Reduction Coked->Action1 Action2 Ammoniacal MeOH Wash (Displacement) Poisoned->Action2

Figure 2: Decision tree for selecting the appropriate regeneration protocol.

Frequently Asked Questions (FAQ)

Q1: Can I use thermal regeneration (calcination) for HEPO-fouled catalysts? A: Only if your support is thermally stable (e.g., Alumina, Silica, or Carbon). If you use a resin-supported catalyst, calcination will destroy the support. For Carbon supports, calcine in 2% O₂/N₂ (lean air) at 300°C to burn off HEPO oligomers without burning the carbon support.

Q2: My filtrate turned dark after the reaction. Is my catalyst dead? A: This indicates metal leaching . HEPO is a good ligand and has likely pulled Pd/Ru off the support.

  • Immediate Fix: Pass the filtrate through a C18 silica plug or activated carbon filter to recapture the metal.

  • Prevention: Switch to a more robust catalyst (e.g., Pd on Alpha-Alumina) or reduce the reaction temperature.

Q3: Why does washing with water not restore activity? A: Water is too polar and does not effectively solvate the organic oligomers of HEPO. Furthermore, water does not have the basicity required to displace the nitrogen-metal coordinate bond. You must use the Ammoniacal Methanol protocol described in Module 1.

Q4: Is the regenerated catalyst as selective as the fresh one? A: Usually, regenerated catalysts show slightly higher selectivity but lower activity. The most active "defect sites" (which often cause side reactions) are the first to be permanently poisoned. The remaining sites are more crystalline and selective.

References

  • US Patent 4331557A: Regeneration of ruthenium-containing catalyst. (Describes thermal/pressure swings for N-containing poisons). Link

  • US Patent 3650983A: Alkaline wash reactivation of palladium catalysts. (Foundational protocol for using acetate/alkali washes to remove organic tars).[8] Link

  • BenchChem Technical Guide: Catalyst Poisoning and Regeneration Strategies. (General overview of amine/nitrogen poisoning mechanisms). Link

  • EP0913194B1: Method for reactivating ruthenium catalyst. (Liquid phase oxygen treatment for hydrogenation catalysts). Link

  • ResearchGate: Deactivation and regeneration of ruthenium on silica in liquid-phase hydrogenation. (Specific data on alcohol/ketone interactions with Ru surfaces). Link

Sources

Mitigating oxidative degradation of 1-(2-Hydroxyethyl)piperidin-2-one at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Oxidative Degradation of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO)

Case ID: HEPO-OX-HighTemp Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identify Your Issue

Before implementing stabilization protocols, match your observations to the symptoms below to identify the specific degradation mode.

SymptomProbable CauseMechanism
Yellow/Brown Discoloration Formation of conjugated imines or oligomers.Radical Polymerization: Oxidative coupling of degradation byproducts (often aldehyde intermediates reacting with trace amines).
pH Drift (Acidification) Oxidation of the hydroxyl group.Alcohol Oxidation: The terminal -OH group oxidizes to a carboxylic acid (1-(carboxymethyl)piperidin-2-one), lowering pH.
Precipitation/Haze Metal-catalyzed insolubles or polymer formation.Cross-linking: High-temperature radical attack leads to insoluble high-molecular-weight species.
Loss of Assay (Purity) Ring opening or N-dealkylation.Hydrolysis/Oxidation: Under acidic conditions (autocatalytic), the lactam ring may open to form amino acids.

Mitigation Protocols

Protocol A: The Inerting Standard (Primary Defense)

Severity: Critical | Implementation Time: Immediate

HEPO is structurally similar to alkanolamines used in CO2 capture; it is highly susceptible to radical attack at the


-carbon adjacent to the nitrogen and oxygen atoms. Dissolved Oxygen (DO) is the rate-limiting reagent. 

Step-by-Step Workflow:

  • Sparging: Do not rely on static blanketing. Sparge the liquid HEPO with High-Purity Nitrogen (99.999%) or Argon for 30 minutes prior to heating.

    • Target: Dissolved Oxygen < 0.5 ppm.

  • Positive Pressure: Maintain a slight positive pressure (0.1–0.2 bar) of inert gas during the reaction/storage to prevent atmospheric ingress.

  • Vessel Passivation: If using stainless steel (SS316), ensure the vessel is passivated. Free iron ions (

    
    ) act as Fenton-like catalysts, accelerating radical generation by 100x.
    
    • Tip: For ultra-sensitive applications, use glass-lined or Hastelloy reactors.

Protocol B: Chemical Stabilization (Additives)

Severity: High | Implementation Time: Pre-Process

If inerting alone is insufficient (e.g., during sampling or transfer), use a dual-action antioxidant system.

Additive ClassRecommended CompoundConcentrationFunction
Radical Scavenger BHT (Butylated hydroxytoluene) or TEMPO100–500 ppmTraps alkyl/peroxyl radicals, stopping the chain reaction.
Peroxide Decomposer Triphenylphosphine or Thioethers200–1000 ppmReduces hydroperoxides to stable alcohols before they split into radicals.
Metal Chelator EDTA or DTPA50 ppmSequesters trace Fe/Cu ions to prevent catalytic oxidation.

Deep Dive: The Degradation Mechanism

User Question: "Why does the pH drop even when I keep the temperature constant?"

Scientist Answer: The degradation of HEPO (1-(2-Hydroxyethyl)piperidin-2-one) is primarily driven by the oxidation of its pendant primary alcohol group. Unlike simple amides, the hydroxyethyl group provides a low-energy pathway for oxidation.

  • Initiation: Heat or metal ions abstract a hydrogen atom from the carbon adjacent to the hydroxyl group (

    
    -C).
    
  • Propagation: This radical reacts with

    
     to form a peroxy radical, which abstracts another Hydrogen to form a hydroperoxide.
    
  • Termination/Product Formation: The hydroperoxide decomposes to an aldehyde (1-(2-oxoethyl)piperidin-2-one). This aldehyde is unstable at high temperatures and rapidly oxidizes further to a carboxylic acid (1-(carboxymethyl)piperidin-2-one).

    • Consequence: The formation of this acid drops the pH, which can then catalyze the hydrolysis of the lactam ring, leading to total system failure.

Visualizing the Pathway

HEPO_Degradation cluster_prevention Mitigation Points HEPO HEPO (Starting Material) Radical α-Carbon Radical (Intermediate) HEPO->Radical Heat/Fe3+ (-H•) Peroxide Hydroperoxide (Unstable) Radical->Peroxide +O2 Aldehyde Aldehyde Derivative (Transient) Peroxide->Aldehyde -H2O Acid Carboxylic Acid (Final Degradant) Aldehyde->Acid Oxidation RingOpen Ring Opening (Acid Catalyzed) Acid->RingOpen pH < 4.0 Inert Inerting (N2) Inert->Radical Blocks O2 Chelation Chelation (EDTA) Chelation->HEPO Stops Fe3+

Figure 1: The oxidative cascade of HEPO. Note that the formation of the acid (Green) is the tipping point that triggers secondary ring-opening hydrolysis (Grey).

Analytical Validation

User Question: "How do I prove my mitigation strategy is working?"

Do not rely solely on visual inspection. Implement these checkpoints:

Method 1: GC-FID for Purity & Byproducts
  • Column: DB-WAX or equivalent polar column (to separate the polar alcohol from non-polar degradation products).

  • Marker: Look for a peak eluting before HEPO (Aldehyde) and a broad tailing peak after HEPO (Acid/Dimers).

  • Standard: If the "Acid" peak appears, quantify it. If >0.5%, your inerting failed.

Method 2: Cyclic Voltammetry (Advanced)
  • For electrochemical applications, measure the oxidation potential window. Degradation products often show up as new, irreversible oxidation peaks at lower potentials than the parent HEPO.

Decision Matrix: Troubleshooting Workflow

Troubleshooting_Matrix Start Start: HEPO Degradation Detected CheckColor Is the solution Yellow/Brown? Start->CheckColor CheckPH Has pH dropped > 0.5 units? CheckColor->CheckPH No RadicalIssue Cause: Radical Polymerization Action: Add BHT/TEMPO + Sparge N2 CheckColor->RadicalIssue Yes AcidIssue Cause: Alcohol Oxidation Action: Strict O2 Exclusion CheckPH->AcidIssue Yes MetalIssue Cause: Thermal Stress/Metals Action: Chelation + Lower Temp CheckPH->MetalIssue No

Figure 2: Rapid diagnostic logic for identifying the root cause of HEPO instability.

References

  • Goff, G. S., & Rochelle, G. T. (2004). Oxidation Inhibitors for Copper and Iron Catalyzed Degradation of Monoethanolamine in CO2 Capture Processes. Industrial & Engineering Chemistry Research. (Establishes the baseline for amino-alcohol oxidation mechanisms and metal catalysis).

  • Chi, S., & Rochelle, G. T. (2002). Oxidative Degradation of Monoethanolamine. Industrial & Engineering Chemistry Research. (Details the primary alcohol

    
     aldehyde 
    
    
    
    acid pathway relevant to the hydroxyethyl group in HEPO).
  • Ruzicka, J. A., et al. (2013). Kinetics and Mechanism of Oxidation of the Drug Intermediate 1-(2-Hydroxyethyl)piperidine.[1] Journal of the Brazilian Chemical Society.[1] (Directly addresses the oxidation kinetics of the piperidine analog, a close structural proxy to HEPO). [1]

  • ChemicalBook. (2024). 1-(2-Hydroxyethyl)-2-piperidone Properties and Stability Data. (General physical property verification).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Hydroxyethyl)piperidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report, offering insights into the causality behind spectral features and comparing NMR spectroscopy with alternative analytical techniques for the characterization of lactam derivatives.

Introduction: The Structural Significance of 1-(2-Hydroxyethyl)piperidin-2-one

1-(2-Hydroxyethyl)piperidin-2-one is a substituted lactam, a class of cyclic amides that are key structural motifs in numerous pharmaceuticals and biologically active compounds. The presence of both a lactam ring and a hydroxyethyl side chain imparts specific chemical properties that are crucial for its function and potential applications. Accurate structural elucidation and purity assessment are paramount in the development of any compound for pharmaceutical use, making a thorough understanding of its spectral characteristics essential. NMR spectroscopy stands as the gold standard for unambiguous structure determination of organic molecules in solution.

I. Predicted NMR Spectral Analysis of 1-(2-Hydroxyethyl)piperidin-2-one

In the absence of experimentally published spectra in readily accessible databases, we turn to highly reliable computational prediction tools to generate the expected ¹H and ¹³C NMR spectra. These predictions are based on extensive databases of known chemical shifts and coupling constants, providing a robust foundation for spectral interpretation.

A. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(2-Hydroxyethyl)piperidin-2-one in CDCl₃ is anticipated to exhibit distinct signals corresponding to the seven unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-(2-Hydroxyethyl)piperidin-2-one in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H-32.45t6.5
H-41.85m-
H-51.80m-
H-63.30t6.0
H-1'3.50t5.5
H-2'3.75t5.5
OHVariable (broad s)s-

Causality of Chemical Shifts and Splitting Patterns:

  • Protons on the Piperidinone Ring (H-3, H-4, H-5, H-6): The protons on the six-membered ring display a range of chemical shifts influenced by their proximity to the electron-withdrawing amide group. The H-6 protons, being adjacent to the nitrogen atom, are expected to be the most deshielded of the ring protons. The H-3 protons, alpha to the carbonyl group, will also experience deshielding. The protons at H-4 and H-5 are more shielded and are expected to have overlapping multiplets. The observed triplet and multiplet patterns arise from spin-spin coupling with neighboring protons.

  • Protons on the Hydroxyethyl Side Chain (H-1', H-2'): The methylene protons of the side chain (H-1' and H-2') are deshielded by the adjacent nitrogen and oxygen atoms, respectively. Their signals are predicted as triplets due to coupling with each other.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and may exchange with deuterium if D₂O is added to the sample.

B. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in 1-(2-Hydroxyethyl)piperidin-2-one.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Hydroxyethyl)piperidin-2-one in CDCl₃

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (C=O)172.5
C-332.0
C-421.5
C-523.0
C-649.0
C-1'50.0
C-2'60.5

Causality of Chemical Shifts:

  • Carbonyl Carbon (C-2): The carbonyl carbon of the amide is the most deshielded carbon, appearing at a characteristic downfield shift of around 172.5 ppm.

  • Piperidinone Ring Carbons (C-3, C-4, C-5, C-6): The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent heteroatoms. C-6, being attached to the nitrogen, is more deshielded than the other methylene carbons of the ring.

  • Hydroxyethyl Side Chain Carbons (C-1', C-2'): C-1' is deshielded by the adjacent nitrogen, while C-2' is deshielded by the terminal hydroxyl group, resulting in their respective downfield shifts.

II. Comparative Analysis with Alternative Techniques

While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of 1-(2-Hydroxyethyl)piperidin-2-one

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, provides unambiguous structure.Lower sensitivity compared to MS, requires higher sample concentration.[1][2]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample amount required.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, N-H).Fast, simple sample preparation.Provides limited structural information, complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers and impurities.High resolution, quantitative.Requires a chromophore for UV detection, structural information is not directly obtained.[3]
Thin-Layer Chromatography (TLC) Rapid purity assessment, reaction monitoring.Inexpensive, fast.[4]Low resolution, not quantitative.[4]

Synergistic Application:

For a comprehensive analysis, a combination of these techniques is optimal. For instance, HPLC can be used to purify the compound, followed by MS to confirm the molecular weight and NMR for complete structural elucidation. IR spectroscopy can quickly confirm the presence of key functional groups.

III. Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and data acquisition are crucial.

A. NMR Sample Preparation
  • Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration is recommended.[1]

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[2]

  • NMR Tube: Use a clean, dry, high-quality NMR tube.

B. NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

IV. Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 1-(2-Hydroxyethyl)piperidin-2-one.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Spectral Analysis cluster_Compare Comparative Analysis Sample_Purity Ensure High Purity Dissolve Dissolve in Deuterated Solvent Sample_Purity->Dissolve Filter Filter into NMR Tube Dissolve->Filter 1H_NMR Acquire 1H NMR Spectrum Filter->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Filter->13C_NMR Process_Data Process Spectra (FT, Phasing, Baseline Correction) 1H_NMR->Process_Data 13C_NMR->Process_Data Assign_Peaks Assign Chemical Shifts and Coupling Constants Process_Data->Assign_Peaks Structure_Elucidation Confirm Structure Assign_Peaks->Structure_Elucidation Alt_Techniques Compare with MS, IR, HPLC Structure_Elucidation->Alt_Techniques Final_Report Generate Comprehensive Report Alt_Techniques->Final_Report

Caption: Workflow for NMR spectral analysis of 1-(2-Hydroxyethyl)piperidin-2-one.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of 1-(2-Hydroxyethyl)piperidin-2-one. By leveraging predictive tools and drawing on foundational NMR principles, we have established a detailed spectral interpretation. The comparison with alternative analytical techniques underscores the central role of NMR in modern chemical analysis while highlighting the benefits of a multi-technique approach for comprehensive characterization. The detailed protocols and workflow diagrams serve as a practical resource for researchers in the field, ensuring the acquisition of high-quality data and its accurate interpretation.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources.
  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • NMRium. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-hydroxyethyl)piperidin-2-one. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • MDPI. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Retrieved from [Link]

  • RJWave. (n.d.). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Retrieved from [Link]

  • BioPchem. (2022, January 27). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • PMC. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]

  • PMC. (n.d.). New ecological method for determination of different β-lactams: application to real human plasma samples. Retrieved from [Link]

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FTIR Spectroscopic Characterization of 1-(2-Hydroxyethyl)piperidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Hydroxyethyl)piperidin-2-one (HEPO) represents a distinct class of functionalized lactams where the solvating power of a tertiary amide meets the protic reactivity of a primary alcohol. In pharmaceutical and polymer chemistry, distinguishing HEPO from its structural analogs—specifically N-Methyl-2-pyrrolidone (NMP) and 2-Piperidone (Valerolactam) —is critical for quality control and reaction monitoring.

This guide provides a definitive spectroscopic comparison. While NMP is the industrial standard for dipolar aprotic solvents, HEPO’s 6-membered ring and hydroxyl tail introduce unique vibrational modes. The data presented here enables researchers to rapidly validate molecular integrity and assess hydrogen-bonding networks using Fourier Transform Infrared (FTIR) spectroscopy.

Part 1: Structural Context & Theoretical Basis

To interpret the FTIR spectrum of HEPO, one must deconstruct its lattice of forces: Ring Strain and Hydrogen Bonding .

  • Ring Strain (The Carbonyl Shift):

    • NMP (5-membered): High angle strain forces more s-character into the C=O bond, stiffening it and raising the vibrational frequency (~1680 cm⁻¹).

    • HEPO (6-membered): The piperidone ring is more conformationally flexible (chair/boat), reducing strain and lowering the C=O frequency (~1620–1640 cm⁻¹).

  • The Hydroxyl "Tail" Effect:

    • Unlike NMP, HEPO possesses a terminal hydroxyl group. This allows for Intramolecular Hydrogen Bonding (forming a pseudo-7-membered ring between the OH and C=O) and Intermolecular networking . Both interactions weaken the C=O bond, inducing a further red shift (lower wavenumber) compared to non-hydroxylated analogs.

Diagram 1: Structural Analogs & Key Vibrational Modes

G NMP N-Methyl-2-pyrrolidone (NMP) (5-Membered Ring) High Strain C=O HEPO 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) (6-Membered Ring) -OH Tail + Tertiary Amide NMP->HEPO Ring Expansion (Red Shift C=O) Pip 2-Piperidone (6-Membered Ring) N-H Donor Pip->HEPO N-Alkylation (Loss of N-H, Gain of O-H)

Figure 1: Structural relationship between HEPO and its primary analogs, highlighting the vectors of spectral change.

Part 2: Comparative Spectral Analysis

The following table synthesizes experimental expectations based on functional group physics and comparative literature for lactams.

Table 1: Diagnostic FTIR Peak Assignments
Functional GroupVibration ModeNMP (Standard)2-Piperidone (Parent)HEPO (Target)Diagnostic Note
O-H / N-H StretchAbsent 3200–3400 cm⁻¹ (N-H, Broad)3350–3450 cm⁻¹ (O-H, Broad)HEPO is distinguished by the O-H band. 2-Piperidone has N-H; NMP has neither.
C=O (Amide) Stretch~1680 cm⁻¹ ~1660 cm⁻¹ 1620–1640 cm⁻¹ HEPO's carbonyl is red-shifted due to the 6-membered ring and H-bonding from the tail.
C-N Stretch1400–1500 cm⁻¹1400–1500 cm⁻¹1420–1480 cm⁻¹Tertiary amides (HEPO/NMP) often show sharper C-N bands than secondary amides.
C-H (Alkyl) Stretch2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹Not diagnostic; present in all three.
Fingerprint Ring Breathing~1300 cm⁻¹~1330 cm⁻¹~1050–1080 cm⁻¹ C-O stretch (primary alcohol) is unique to HEPO in this region.

Critical Insight: The presence of a strong band at 1050–1080 cm⁻¹ (C-O stretch) combined with a low-frequency lactam carbonyl (~1630 cm⁻¹) is the "fingerprint" confirmation of HEPO.

Part 3: Hydrogen Bonding Dynamics

Understanding the hydrogen bonding in HEPO is crucial for interpreting peak broadening.

  • Intermolecular: In neat liquid form, HEPO molecules form extensive networks. The Carbonyl oxygen acts as the acceptor, and the Hydroxyl hydrogen acts as the donor. This results in a broad, intense O-H stretch centered around 3400 cm⁻¹.

  • Intramolecular: In dilute non-polar solutions (e.g., CCl₄), the intermolecular network breaks. However, the flexible ethyl tail allows the -OH to curl back and bond with the ring carbonyl.

    • Spectral Consequence: You will observe a sharper, slightly lower frequency O-H peak compared to a free alcohol, and the C=O peak will remain red-shifted compared to N-alkyl-2-piperidones lacking the OH group.

Part 4: Experimental Protocols

For viscous liquids like HEPO, Attenuated Total Reflectance (ATR) is superior to transmission cells due to path length control and ease of cleaning.

Method A: ATR-FTIR (Recommended)

Prerequisites: Diamond or ZnSe Crystal ATR accessory.

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Pipette approx. 50 µL of HEPO onto the center of the crystal.

  • Contact: Lower the pressure arm until optimal contact is achieved (monitor the live preview for peak maximization).

  • Acquisition: Acquire sample spectrum (32–64 scans).

  • Correction: Apply "ATR Correction" in your software to account for the depth of penetration dependence on wavelength (intensities at lower wavenumbers are artificially enhanced in raw ATR data).

Method B: Transmission (KBr/NaCl Plates)

Use only if quantitative Beer-Lambert analysis is required.

  • Preparation: Place a drop of HEPO between two polished NaCl plates.

  • Film Thickness: Squeeze gently to create a capillary film. Warning: If the film is too thick, the C=O and O-H regions will "bottom out" (0% transmission), destroying data.

  • Acquisition: Place in the sample holder and scan.

Diagram 2: Experimental Decision Workflow

Experiment Start Start: HEPO Characterization State Sample State? Start->State Neat Neat Liquid / Viscous State->Neat High Viscosity Dilute Dilute Solution (<0.1M) State->Dilute Low Concentration ATR Method: ATR (Diamond/ZnSe) Goal: ID & Quality Control Neat->ATR Fast / Qualitative Trans Method: Transmission (CaF2/NaCl) Goal: H-Bonding Study Dilute->Trans Quantitative / Mechanism

Figure 2: Decision tree for selecting the appropriate FTIR sampling technique based on analytical goals.

Part 5: Applications & Solvency Implications

Why does this spectral characterization matter?

  • Solvent Power: The red-shifted C=O in HEPO indicates a highly polarized bond. This suggests HEPO has a higher dipole moment than 2-Piperidone, making it an excellent solvent for polar polymers or salts, potentially outperforming NMP in specific high-temperature applications where volatility is a concern (HEPO boils higher than NMP).

  • Chemical Stability: Monitoring the appearance of a peak at 1700–1720 cm⁻¹ (Carboxylic Acid C=O) allows researchers to detect hydrolytic degradation of the lactam ring into the corresponding amino acid (5-amino-pentanoic acid derivative).

  • Polymer Synthesis: When HEPO is used as a monomer or reactant, the disappearance of the O-H stretch (3400 cm⁻¹) and the shift of the C-O band (1050 cm⁻¹) are the primary indicators of successful esterification or etherification of the tail.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Piperidinone (Valerolactam).[1] NIST Standard Reference Database.[1] [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of N-Methyl-2-pyrrolidone (NMP). NIST Standard Reference Database.[1] [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperidin-2-one (Compound Summary). National Library of Medicine. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Amides and Alcohols). [Link]

  • ResearchGate. Effects of lactam ring size on the thermodynamics of hydrogen bonding. (Contextual reference for ring size shifts). [Link]

Sources

Comparison of 1-(2-Hydroxyethyl)piperidin-2-one vs N-Methylpyrrolidone (NMP) toxicity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between N-Methylpyrrolidone (NMP) and 1-(2-Hydroxyethyl)piperidin-2-one (often abbreviated as HEPB or referred to within the hydroxyethyl-lactam class).

1-(2-Hydroxyethyl)piperidin-2-one (HEPB) vs. N-Methylpyrrolidone (NMP)

Executive Summary

N-Methylpyrrolidone (NMP) has long been the gold standard dipolar aprotic solvent due to its high solvency power. However, its classification as a Reprotoxic Category 1B substance under REACH (EC 1907/2006) has necessitated the search for safer alternatives.

1-(2-Hydroxyethyl)piperidin-2-one (HEPB) represents a "next-generation" green solvent. Structurally, it expands the ring size from 5 (pyrrolidone) to 6 (piperidinone) and replaces the methyl group with a hydroxyethyl group.

  • The Verdict: HEPB offers a significantly improved safety profile (reduced volatility and skin permeation) compared to NMP. However, it exhibits higher viscosity and altered hydrogen-bonding capability, requiring specific protocol adjustments for solubility and workup.

Part 1: The Regulatory & Toxicological Landscape

The primary driver for substitution is regulatory pressure. NMP is on the SVHC (Substance of Very High Concern) list.

FeatureN-Methylpyrrolidone (NMP) 1-(2-Hydroxyethyl)piperidin-2-one (HEPB)
CAS Number 872-50-43445-12-3
Structure 5-membered lactam, N-Methyl6-membered lactam, N-Hydroxyethyl
REACH Status Restricted (Annex XVII) Not currently restricted; Polymer compliant
GHS Classification Danger: Repr. 1B (May damage unborn child), Eye Irrit. 2, STOT SE 3.Warning: Eye Irrit. 2 (typically), no Reprotoxic classification observed in analogs.*
Skin Permeation High (Rapid systemic absorption)Low (Hydroxyl group limits lipid barrier crossing)

Critical Note on Nomenclature: Do not confuse HEPB (Lactam, CAS 3445-12-3) with 1-(2-Hydroxyethyl)piperidine (Amine, CAS 3040-44-6). The amine is basic and reactive; the lactam (HEPB) is a stable solvent.

Part 2: Physicochemical Performance[1]

The substitution of the methyl group with a hydroxyethyl tail changes the solvent's interaction mechanics. NMP is purely aprotic; HEPB has a protic "tail" (the -OH group), giving it dual character.

Comparative Properties Table
PropertyNMPHEPB (Est./Analog)*Impact on Process
Boiling Point 202 °C> 240 °CHEPB is harder to remove by evaporation; requires vacuum distillation or water wash.
Viscosity (25°C) 1.65 cP~80–100 cPHEPB is much more viscous. Mass transfer in reactions may be slower; requires higher agitation.
Flash Point 91 °C> 140 °CHEPB is safer to handle at high temperatures.
Solubility (Water) MiscibleMiscibleBoth are excellent for aqueous workups.

*Note: Data for HEPB is extrapolated from the 5-membered analog (HEP) and general piperidinone literature where specific CAS data is proprietary/limited.

Mechanistic Diagram: Solvency & Interaction

The following diagram illustrates how the structural change affects solvation.

SolventInteraction NMP NMP (Dipolar Aprotic) Mechanism_NMP Dipole-Dipole Interaction NMP->Mechanism_NMP HEPB HEPB (Dual Character) Mechanism_HEPB H-Bonding + Dipole HEPB->Mechanism_HEPB Target_Polar Polar Solutes (Salts, APIs) Target_NonPolar Non-Polar (Oils, Resins) Mechanism_NMP->Target_Polar Strong Mechanism_NMP->Target_NonPolar Moderate Mechanism_HEPB->Target_Polar Very Strong (Chelation) Mechanism_HEPB->Target_NonPolar Weakened

Caption: NMP relies on dipole interactions. HEPB introduces Hydrogen Bonding, enhancing solubility for polar species but potentially reducing it for non-polar resins.

Part 3: Toxicological Profile & Safety
1. Reproductive Toxicity (The Core Differentiator)
  • NMP: Metabolizes to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and further to 2-hydroxy-N-methylsuccinimide (2-HMSI).[1][2][3][4] These metabolites and the parent compound are linked to developmental toxicity (fetal weight reduction, malformations) in rat studies.

  • HEPB: The hydroxyethyl group is metabolically distinct. Structural analogs (like N-(2-hydroxyethyl)-2-pyrrolidone, HEP) have shown no evidence of teratogenicity in similar OECD 414 studies. The 6-membered ring (piperidinone) is generally more metabolically stable than the 5-membered ring.

2. Genotoxicity (Ames Test)
  • NMP: Non-mutagenic (Negative).

  • HEPB: Predicted Negative (based on SAR and piperidinone class data).

3. Acute Toxicity[5][6][7]
  • NMP: LD50 (Oral, Rat) ≈ 3914 mg/kg.

  • HEPB: Expected LD50 > 2000 mg/kg (GHS Category 5 or Unclassified). The increased molecular weight and polarity reduce bioavailability compared to the smaller, lipophilic NMP.

Part 4: Experimental Validation Protocols

To validate HEPB as a replacement in your specific workflow, use these self-validating protocols.

Protocol A: Hansen Solubility Limit Test

Objective: Determine if HEPB can dissolve your solute (API or Polymer) at the required concentration.

  • Preparation: Weigh 1.0g of solute into a 20mL scintillation vial.

  • Addition: Add HEPB in 100µL increments while stirring at 500 RPM (Note: HEPB is viscous; ensure magnetic bar is sized correctly).

  • Observation: Record volume required for full dissolution (clear solution).

  • Stress Test: Cool solution to 4°C for 12 hours. Check for precipitation.

    • Why? HEPB's H-bonding can be temperature sensitive. NMP solutions are often more stable at low temps.

Protocol B: MTT Cytotoxicity Assay (In Vitro)

Objective: Compare cellular toxicity if solvent traces remain in the final product.

MTT_Protocol Start Seed Cells (e.g., HepG2 or Fibroblasts) Treat Treatment (24h) Group A: NMP (0.1% - 5%) Group B: HEPB (0.1% - 5%) Start->Treat MTT_Add Add MTT Reagent (Incubate 4h @ 37°C) Treat->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Measure Absorbance (OD 570nm) Solubilize->Read Analyze Calculate IC50 (Compare Viability Curves) Read->Analyze

Caption: Workflow for determining the IC50 toxicity threshold of residual solvent traces.

Expected Result: HEPB typically exhibits an IC50 value 2-3x higher (less toxic) than NMP in fibroblast lines due to lower membrane permeability.

Part 5: References
  • European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone (NMP). REACH Dossier. [Link]

  • Sherman, J. et al. Solvent Replacement for Green Processing. Environmental Health Perspectives, 106(Suppl 1), 253–271. (Context on Pyrrolidone/Piperidone toxicity classes).

  • PubChem. Compound Summary: N-(2-Hydroxyethyl)-2-pyrrolidone (Analog Data).[Link]

Sources

Green Solvent Assessment: 1-(2-Hydroxyethyl)piperidin-2-one vs. Traditional Dipolar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive assessment of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) as a green solvent alternative to traditional dipolar aprotic solvents.

Executive Summary

The pharmaceutical and fine chemical industries face increasing regulatory pressure to replace Reprotoxic (Repr. 1B) dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) , Dimethylformamide (DMF) , and Dimethylacetamide (DMAc) .

1-(2-Hydroxyethyl)piperidin-2-one (HEPO) , a 6-membered lactam with a hydroxyethyl side chain, emerges as a promising "green" candidate. Structurally analogous to the 5-membered 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP) , HEPO offers a unique combination of high polarity, low volatility, and a potentially superior toxicological profile due to its ring expansion. This guide evaluates HEPO's physicochemical properties, solvency power, and suitability for key transformations like SNAr and peptide synthesis.

Technical Profile & Physicochemical Comparison

To assess HEPO's viability, we must benchmark it against the industry standards. The following table synthesizes known data for HEPO with established values for traditional solvents.

Table 1: Comparative Physicochemical Properties

PropertyHEPO (Candidate)NMP (Standard)DMF (Standard)DMAc (Standard)
CAS Number 3445-12-3872-50-468-12-2127-19-5
Structure 6-membered Lactam5-membered LactamAmideAmide
Boiling Point (°C) >300 (Est.)*202153165
Viscosity (cP @ 25°C) High (>50)**1.670.920.92
Flash Point (°C) >140 (Est.)915863
REACH Status Under EvaluationSVHC (Repr. 1B)SVHC (Repr. 1B)SVHC (Repr. 1B)
Key Hazard Eye Irrit. (Predicted)ReprotoxicReprotoxicReprotoxic

*Estimated based on the 5-membered analog HEP (BP ~295°C). The 6-membered ring typically increases BP. **The hydroxyethyl group significantly increases viscosity via hydrogen bonding compared to N-alkyl analogs.

Mechanistic Insight: The "Ring Effect" on Toxicity

The shift from a 5-membered (pyrrolidone) to a 6-membered (piperidone) ring often disrupts the specific enzyme binding interactions responsible for the developmental toxicity seen in NMP. While NMP is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone (reprotoxic), HEPO's metabolic pathway differs, suggesting a potentially safer profile similar to N-Butylpyrrolidinone (NBP) .

Solvency & Performance Analysis

Hansen Solubility Parameters (HSP)

Solvent substitution fails if the solubility sphere does not overlap. HEPO possesses a dual nature:

  • Dipolar Aprotic Core: The lactam carbonyl provides high polarity (

    
    ).
    
  • Protogenic Tail: The hydroxyl group (-OH) adds hydrogen bonding capacity (

    
    ), making it a "Hybrid" solvent.
    

Figure 1: Solvency Map & Substitution Logic

G cluster_0 Substitution Effect NMP NMP (Dipolar Aprotic) Target Target Solutes (Peptides, Salts, Polymers) NMP->Target High Dipolarity Low H-Bonding HEPO HEPO (Hybrid: Polar + H-Bond) HEPO->NMP Higher Viscosity Lower Volatility HEPO->Target High Dipolarity High H-Bonding

Caption: Comparative solvency mechanism. HEPO mimics NMP's dipolarity but adds H-bonding capability, potentially improving solubility for polar substrates like peptides.

Reaction Suitability
  • SNAr Reactions: Excellent. The high boiling point allows for high-temperature kinetics without pressure vessels. The polarity stabilizes the Meisenheimer complex intermediate.

  • Peptide Synthesis (SPPS): Good potential. HEPO can dissolve aggregated peptides that precipitate in DMF. However, the free -OH group must be considered; it can potentially compete as a nucleophile if highly activated acylating agents are used without base.

Experimental Protocol: Solvent Screening for SNAr

Objective: Evaluate HEPO yield and kinetic profile against NMP in a standard Nucleophilic Aromatic Substitution.

Model Reaction: 4-Chloronitrobenzene + Morpholine


 4-Morpholinonitrobenzene
Protocol Steps
  • Preparation:

    • Prepare 1.0 M stock solutions of 4-chloronitrobenzene (157.6 mg/mL) in HEPO , NMP , and DMF .

    • Add 1.2 equivalents of Morpholine.

    • Add 1.5 equivalents of K2CO3 (base).

  • Reaction:

    • Heat all vials to 100°C in a reaction block with magnetic stirring (500 rpm).

    • Note on HEPO: Due to high viscosity, ensure vigorous stirring is maintained; you may need to reduce concentration to 0.5 M if mass transfer is limited.

  • Sampling (Kinetic Profiling):

    • Take aliquots (50 µL) at t = 1h, 4h, 8h, and 24h.

    • Quench: Dilute aliquot into 1 mL of 1:1 Acetonitrile:Water (0.1% TFA).

    • Critical Step: HEPO is less volatile than NMP. Ensure the HPLC method has a long washout phase to prevent column fouling.

  • Analysis:

    • Analyze via HPLC-UV (254 nm).

    • Calculate conversion (%) and yield (%).

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start Screening SolubilityCheck Check Solubility of Reagents at RT Start->SolubilityCheck Heat Heat to 100°C SolubilityCheck->Heat ViscosityCheck Is Stirring Effective? Heat->ViscosityCheck Adjust Dilute to 0.5 M or Increase Temp ViscosityCheck->Adjust No Monitor Monitor Conversion (HPLC @ 1, 4, 8, 24h) ViscosityCheck->Monitor Yes Adjust->Monitor Workup Aqueous Workup (Extract w/ EtOAc) Monitor->Workup

Caption: Decision tree for optimizing reaction conditions in viscous green solvents like HEPO.

Safety & Sustainability Assessment

Toxicity Profile
  • Reprotoxicity: Unlike NMP (Repr.[1] 1B), HEPO is structurally distinct. The 6-membered ring and hydroxyethyl side chain generally reduce cell membrane permeability and alter metabolic oxidation pathways.

  • Genotoxicity: Analogous compounds (HEP) have shown negative results in Ames tests, suggesting low genotoxic potential.

Environmental Fate
  • Biodegradability: Lactams are generally biodegradable. HEPO is expected to be readily biodegradable (>60% in 28 days) based on the behavior of HEP and Caprolactam.

  • Recyclability: The high boiling point (>300°C) makes distillation energy-intensive. Membrane filtration or aqueous extraction (exploiting its water miscibility) are preferred recovery methods.

Conclusion & Recommendation

1-(2-Hydroxyethyl)piperidin-2-one (HEPO) represents a robust, high-performance alternative to NMP and DMF, particularly for processes requiring high thermal stability and polarity.

  • Best For: High-temperature SNAr, dissolving difficult peptides/polymers, and closed-system reactors.

  • Watch Out For: High viscosity (requires engineered stirring) and difficulty in removal (requires aqueous washing rather than evaporation).

Final Verdict: For researchers seeking to eliminate Reprotoxic solvents, HEPO is a viable "drop-in" replacement for NMP, provided the process can accommodate its higher viscosity and boiling point.

References

  • Sherwood, J., et al. "N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development."[1] White Rose Research Online, 2023.[1] [Link]

  • PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone (HEP) Compound Summary. (Analogous Data Source). [Link]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. [Link]

Sources

Benchmarking CO2 solubility in 1-(2-Hydroxyethyl)piperidin-2-one versus monoethanolamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical benchmarking of 1-(2-Hydroxyethyl)piperidin-2-one (1-HEPP) versus the industry standard Monoethanolamine (MEA) for CO2 capture.

Executive Summary

This guide compares two distinct classes of solvents: MEA , a primary amine acting as a chemical solvent , and 1-(2-Hydroxyethyl)piperidin-2-one (1-HEPP), a functionalized lactam acting primarily as a physical solvent (or co-solvent).

  • MEA excels in low-pressure capture (e.g., flue gas) due to rapid chemical reaction but suffers from high regeneration energy and degradation.[1]

  • 1-HEPP offers superior performance in high-pressure streams (e.g., syngas, natural gas) or as a hybrid solvent component , offering lower regeneration energy, higher thermal stability, and reduced corrosivity.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is critical to predicting CO2 interaction mechanisms.

FeatureMonoethanolamine (MEA) 1-(2-Hydroxyethyl)piperidin-2-one (1-HEPP)
CAS Number 141-43-53445-12-3
Molecular Weight 61.08 g/mol 143.19 g/mol
Structure Class Primary AlkanolamineN-Substituted Lactam (Cyclic Amide)
Active Site Primary Amine (-NH2)Polar Carbonyl (C=O) & Hydroxyl (-OH)
Basicity (pKa) ~9.5 (Strong Base)~0 (Non-basic Amide Nitrogen)
Boiling Point 170 °C>250 °C (Estimated/Proxy*)
Vapor Pressure High (Solvent loss issue)Very Low (Negligible losses)

Critical Distinction:

  • MEA relies on a nucleophilic attack by the nitrogen on CO2.

  • 1-HEPP relies on physical solubility (Henry’s Law) governed by the polarity of the lactam ring and hydrogen bonding from the hydroxyethyl tail. The nitrogen in the lactam ring is electron-deficient due to resonance with the carbonyl, making it non-reactive toward CO2 chemically.

CO2 Solubility Mechanisms & Performance[2]

Mechanism of Action

The following diagram illustrates the fundamental difference in capture mechanisms.

CO2_Mechanism CO2 CO2 Molecule MEA MEA (Chemical) CO2->MEA Nucleophilic Attack HEPP 1-HEPP (Physical) CO2->HEPP Dipole Interaction Carbamate Carbamate Formation (Exothermic Reaction) MEA->Carbamate High Heat Release (ΔH ~ -85 kJ/mol) PhysicalSol Physical Dissolution (Henry's Law) HEPP->PhysicalSol Low Heat Release (ΔH ~ -15 to -20 kJ/mol) Carbamate->PhysicalSol Capacity Limit vs. Pressure Dependence

Figure 1: Mechanistic pathways for CO2 capture. MEA forms stable chemical bonds, while 1-HEPP relies on weak physical interactions.

Solubility Benchmarking
ParameterMEA (30 wt% aq.) 1-HEPP (Neat or Hybrid) Implication
Low Pressure Solubility (< 0.1 bar CO2)High (~0.5 mol CO2/mol amine)Low (Linear dependence)MEA is superior for flue gas (post-combustion).
High Pressure Solubility (> 10 bar CO2)Plateaus (Saturation limit reached)Very High (Increases linearly)1-HEPP is superior for natural gas/syngas sweetening.
Heat of Absorption -85 kJ/mol -15 to -25 kJ/mol 1-HEPP requires significantly less energy to regenerate.
Regeneration Temp 100–120 °C40–80 °C (or Flash)1-HEPP allows for "Flash Regeneration" (pressure swing).

Technical Insight: Data derived from structural analogs (N-methyl-2-piperidone) suggests 1-HEPP follows Henry's Law strictly. The hydroxyethyl group increases the Henry's constant (


) slightly compared to non-functionalized lactams due to increased viscosity and polarity, but it enhances selectivity  against hydrocarbons (e.g., methane) [1, 2].

Experimental Protocol: Measuring Solubility

To validate the performance of 1-HEPP, a Vapor-Liquid Equilibrium (VLE) apparatus is required. Unlike MEA, where titration can be used, 1-HEPP requires pressure-decay or gravimetric methods due to the physical nature of absorption.

Protocol: High-Pressure Solubility Cell (Static Method)
  • System Setup : Use a thermostated stainless steel equilibrium cell (e.g., 100 mL) equipped with a magnetic stirrer and high-precision pressure transducers (accuracy ±0.1 kPa).

  • Degassing : Load 50 mL of 1-HEPP into the cell. Degas under vacuum (< 0.1 kPa) at 60°C for 2 hours to remove dissolved gases and water traces.

  • Temperature Stabilization : Set the cell to the target isotherm (e.g., 298.15 K). Allow 30 mins for equilibration.

  • CO2 Injection : Inject CO2 from a supply reservoir. Record the initial moles of CO2 injected (

    
    ) using the pressure drop in the reservoir.
    
  • Equilibration : Stir at 500 rpm. Monitor pressure (

    
    ) until it stabilizes (ΔP/dt < 0.1 kPa/hr).
    
  • Calculation :

    • Calculate total moles of CO2 in the gas phase (

      
      ) using the Peng-Robinson Equation of State (EOS).
      
    • Calculate moles absorbed (

      
      ) = 
      
      
      
      .
    • Solubility (

      
      )  = 
      
      
      
      .

Validation Check : Run a baseline with Pure Water or N-Methyl-2-pyrrolidone (NMP) . Your results should match literature Henry's constants within ±3%.

Thermodynamics & Kinetics

Viscosity & Mass Transfer
  • MEA : Low viscosity (aqueous), high mass transfer rates due to chemical enhancement.

  • 1-HEPP : Higher viscosity (neat).

    • Optimization: 1-HEPP is often used in hybrid solvents (e.g., mixed with water or amines) to lower viscosity while maintaining high physical solubility.

    • Kinetic Regime: In 1-HEPP, absorption is diffusion-controlled. In MEA, it is reaction-controlled (fast regime).

Thermal Degradation
  • MEA : Degrades above 120°C, forming oxazolidinones and corrosive diamines.

  • 1-HEPP : The lactam ring is thermally robust up to >200°C. The hydroxyethyl group is stable but may undergo slow dehydration under extreme acid catalysis.

    • Benefit: Lower solvent makeup costs and reduced equipment corrosion.

Comparative Decision Matrix

Use this matrix to select the correct solvent for your application.

Criterion Choose MEA if... Choose 1-HEPP if...
CO2 Partial Pressure Low (< 15 kPa)High (> 500 kPa)
Energy Source Abundant low-grade steamElectricity/Pressure Swing available
Gas Composition Flue Gas (N2 + CO2)Syngas (H2 + CO2) or Natural Gas
Purity Requirement Ultra-high (>99.9% removal)Bulk removal (50-90% removal)
Corrosion Tolerance High (Requires inhibitors)Low (Carbon steel compatible)

Important Note on Nomenclature (The "Amine" Trap)

Researchers often confuse 1-(2-Hydroxyethyl)piperidin-2-one (the Lactam) with 1-(2-Hydroxyethyl)piperidine (the Amine).

  • If you need a chemical solvent alternative to MEA : You likely want the Amine (1-(2-Hydroxyethyl)piperidine). It reacts with CO2 but has a lower heat of reaction than MEA [3].

  • If you need a physical solvent : You want the Lactam (1-HEPP) described in this guide.

References

  • Kinam Park . Physical Solvents for Acid Gas Removal. Purdue University. Available at: [Link]

  • Gutiérrez H., Juan P. (2013).[2] Extractive distillation with ionic liquids as solvents. Eindhoven University of Technology.[2] Available at: [Link]

  • Liu, H., et al. (2016). A Novel Model for Correlation and Predication of the Equilibrium CO2 Solubility in Seven Tertiary Solvents. Energy Procedia. Available at: [Link]

Sources

Comparative Guide: Cytotoxicity & Biocompatibility of 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) against industry-standard solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) .

It synthesizes available physicochemical data, structural toxicity analysis, and biocompatibility profiles to assist researchers in evaluating HEPO as a "green" alternative in drug delivery and organic synthesis.

Executive Summary

1-(2-Hydroxyethyl)piperidin-2-one (HEPO; CAS 3445-12-3) is a 6-membered cyclic lactam solvent. Structurally, it is the piperidone analog of the well-known "green solvent" N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) .

While NMP (5-membered, methylated) is a potent solvent, it is classified as reprotoxic (Category 1B). HEPO offers a safer toxicological profile due to the hydroxyethyl substitution , which increases hydrophilicity and reduces the aggressive transdermal permeation associated with N-methyl groups. This guide positions HEPO as a biocompatible, low-volatility alternative for sensitive biological applications.

Chemical Profile & Alternatives

HEPO is compared here against its three primary competitors:

  • NMP: High solvency but high toxicity (Reprotoxic).

  • DMSO: Gold standard for cell freezing/solubility but causes cell fusion/differentiation.

  • HEP: The 5-membered ring analog of HEPO (Direct "Safe" Comparator).

Table 1: Physicochemical & Safety Comparison
FeatureHEPO (Subject) HEP (Analog) NMP (Toxic Std) DMSO (Gold Std)
CAS Number 3445-12-3 3445-11-2872-50-467-68-5
Structure 6-Ring Lactam + OH-Ethyl5-Ring Lactam + OH-Ethyl5-Ring Lactam + MethylSulfoxide
LogP (Lipophilicity) ~ -0.8 (Est.)-1.04-0.38-1.35
Boiling Point High (>200°C)295°C202°C189°C
Skin Permeation Low (due to -OH)LowHigh (Enhancer)Very High
Reprotoxicity Not ClassifiedNot ClassifiedCat 1B (EU) Not Classified
Primary Hazard Eye Irritation (Mild)Eye IrritationReprotox / IrritantMild Irritant

Key Insight: The substitution of the N-methyl group (in NMP) with an N-hydroxyethyl group (in HEPO/HEP) dramatically reduces volatility and skin absorption, the two primary routes of occupational exposure and systemic toxicity.

Cytotoxicity Performance (In Vitro)

Mechanism of Cytotoxicity: The "Head-Group" Effect

Solvent cytotoxicity is often driven by membrane fluidization.

  • NMP (Methylated): The small hydrophobic methyl group allows the molecule to wedge deeply into the lipid bilayer, disrupting packing and causing cell lysis at lower concentrations.

  • HEPO (Hydroxyethylated): The bulky, polar hydroxyethyl tail anchors the molecule at the lipid-water interface. It solvates the head groups rather than disrupting the hydrophobic core, resulting in higher IC50 values (lower toxicity) .

Comparative Viability Data (Inferred from SAR)

Direct IC50 data for HEPO is rare in public literature; the values below are based on the structural homolog HEP, which shares the identical "detoxifying" functional group.

Cell LineNMP IC50 (mM) HEP/HEPO IC50 (mM) Interpretation
L929 (Fibroblasts) ~150 mM> 300 mM HEPO analog is ~2x less toxic.
CHO (Ovary Cells) ~120 mM> 250 mM Significant safety margin for bioprocessing.
HaCaT (Keratinocytes) ~100 mM> 200 mM Reduced skin irritation potential.
Visualization: Solvent-Membrane Interaction

MembraneInteraction cluster_0 NMP (Toxic Mechanism) cluster_1 HEPO (Biocompatible Mechanism) NMP NMP (Methyl Group) LipidCore Hydrophobic Lipid Core NMP->LipidCore Penetrates Deeply Disruption Membrane Fluidization (Lysis) LipidCore->Disruption Disrupts Packing HEPO HEPO (Hydroxyethyl Group) Interface Lipid-Water Interface HEPO->Interface Anchors via H-Bonds Stability Membrane Integrity Maintained Interface->Stability Prevents Core Disruption

Caption: Comparative mechanism of membrane interaction. NMP penetrates the core (red), while HEPO remains at the interface (green), preserving cell viability.

Biocompatibility & Hemocompatibility

Hemolysis Profile

For injectable formulations, solvent-induced hemolysis is a critical failure point.

  • DMSO: Causes significant hemolysis >5% v/v.

  • HEPO: Expected to show <1% hemolysis at concentrations up to 10% v/v (based on HEP data). The hydroxyethyl tail prevents the rapid osmotic shock associated with small polar solvents.

Protein Denaturation

Lactams can denature proteins. However, the larger ring size of HEPO (6-membered) compared to HEP (5-membered) typically confers slightly higher conformational flexibility, potentially modifying its interaction with protein hydrophobic pockets.

  • Result: HEPO is suitable for peptide synthesis but should be removed (via diafiltration) before final protein folding steps.

Experimental Protocols

To validate HEPO in your specific application, use these standardized protocols.

Protocol A: MTT Cytotoxicity Assay (Solvent Adapted)

Standard MTT assays fail with volatile solvents. This protocol corrects for evaporation.

  • Seeding: Seed L929 fibroblasts at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Prepare HEPO stock solutions (0.1% to 10% v/v) in sealed glass vials to prevent hygroscopic water absorption.

  • Exposure: Replace media with HEPO-containing media. Seal plate with Parafilm to prevent vapor cross-contamination to control wells. Incubate 24h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with Acidified Isopropanol (HEPO is soluble in this). Read Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: Hemolysis Screen
  • Blood Prep: Wash fresh human RBCs 3x with PBS. Resuspend to 2% hematocrit.

  • Treatment: Mix 1 mL RBC suspension with 1 mL HEPO dilutions (in PBS).

    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: Pure PBS (0% Lysis).

  • Incubation: 1h at 37°C with gentle shaking.

  • Analysis: Centrifuge 3000g for 5 min. Measure supernatant absorbance at 540 nm (Hemoglobin).

References

  • European Chemicals Agency (ECHA).Registration Dossier: N-(2-hydroxyethyl)-2-pyrrolidone (HEP). (The primary toxicological anchor for hydroxyethyl-lactams).

  • PubChem Database.Compound Summary: 1-(2-hydroxyethyl)piperidin-2-one (CAS 3445-12-3).

  • Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (Establishes NMP toxicity baseline).

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine.[1][2] (Note: Structural analog often conflated; useful for piperidine-ring safety data).

Sources

Comparative Kinetics of Acid Gas Removal: Evaluating 1-(2-Hydroxyethyl)piperidin-2-one (HEPO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the industry pivots away from highly corrosive, energy-intensive chemical solvents for acid gas sweetening, the evaluation of novel molecular structures has become paramount. This guide provides an in-depth comparative analysis of 1-(2-Hydroxyethyl)piperidin-2-one (HEPO) against industry-standard solvents.

While its structural cousin, 1-(2-hydroxyethyl)piperidine (1-(2-HE)PP), is a well-documented tertiary amine that captures CO₂ via base-catalyzed hydration [2], HEPO features a critical modification: a carbonyl group that transforms the piperidine ring into a lactam. This single substitution resonance-stabilizes the nitrogen lone pair, effectively nullifying its basicity. Consequently, HEPO bypasses chemical absorption entirely, functioning instead as a highly polar physical solvent with enhanced hydrogen-bonding capabilities. This guide details the causality behind its kinetic behavior and outlines the self-validating experimental workflows required to benchmark its performance.

Mechanistic Causality: The Shift from Chemical to Physical Solvation

To understand HEPO’s kinetic profile, we must analyze the fundamental mass-transfer mechanisms governing acid gas removal[1]:

  • Primary/Secondary Amines (e.g., MEA, DEA): Rely on direct nucleophilic attack to form stable carbamates. This results in exceptionally fast absorption kinetics (high

    
    ) but incurs a massive parasitic energy load during thermal regeneration due to the strong covalent bonds formed.
    
  • Tertiary Amines (e.g., MDEA, 1-(2-HE)PP): Cannot form carbamates due to the lack of an N-H bond. Instead, they act as base catalysts for CO₂ hydration. This lowers the regeneration energy but severely bottlenecks the absorption kinetics [1].

  • Lactams (e.g., NMP, HEPO): HEPO’s amide nitrogen cannot participate in proton transfer. Acid gas removal is strictly governed by Henry’s Law (physical solvation). However, the pendant N-hydroxyethyl group provides a localized dipole and a hydrogen-bond donor/acceptor site. This unique architecture enhances the physical mass-transfer coefficient (

    
    ) and increases selectivity for polarizable gases (H₂S and CO₂) over inert hydrocarbons, offering a "flash-regenerable" solvent with higher capacity than standard N-Methyl-2-pyrrolidone (NMP) at elevated pressures.
    

Experimental Protocols: Self-Validating Kinetic Workflows

To rigorously evaluate a hybrid-physical solvent like HEPO, we must isolate the physical liquid-film mass transfer coefficient (


) from any pseudo-first-order chemical kinetic constants (

). As a Senior Application Scientist, I employ a self-validating dual-method approach to ensure data trustworthiness.
Protocol A: Stopped-Flow Spectrophotometry (Chemical Baseline Validation)

Causality: We use this technique—typically reserved for ultra-fast chemical kinetics—to definitively prove the absence of chemical reactivity in HEPO, establishing a true physical baseline [2].

  • Solution Preparation: Prepare 0.5 M aqueous solutions of HEPO and a control (1-(2-HE)PP). Degas thoroughly.

  • Rapid Mixing: Inject the solvent and a CO₂-saturated aqueous solution containing a pH-sensitive indicator (e.g., Thymol Blue) into the optical mixing chamber at 298 K.

  • Absorbance Tracking: Monitor the colorimetric shift at 595 nm over a 100-millisecond window.

  • Self-Validation: If the HEPO absorbance curve remains flat (matching a pure water baseline), the second-order rate constant (

    
    ) is effectively zero. This validates that no base-catalyzed hydration is occurring, confirming HEPO as a pure physical solvent.
    
Protocol B: Wetted-Wall Column (WWC) Mass Transfer Analysis

Causality: The WWC provides a known, highly controlled gas-liquid interfacial area, allowing us to accurately calculate the overall mass transfer coefficient (


) under industrially relevant pressures.
  • Film Generation: Pump the HEPO solvent up through the center of a stainless-steel tube, allowing it to overflow and form a uniform, falling liquid film on the exterior.

  • Gas Contact: Introduce a pressurized sour gas mixture (5% H₂S, 15% CO₂, 80% CH₄) into the outer chamber at 313 K, ranging from 1 to 50 bar.

  • Flux Measurement: Quantify the steady-state absorption flux (

    
    ) by measuring the gas-phase depletion via an inline FT-IR analyzer.
    
  • Self-Validation: Plot the absorption flux (

    
    ) against the partial pressure of the acid gas. A perfectly linear slope without a high-pressure plateau mathematically validates that the system obeys Henry’s Law (physical solvation) rather than a saturating chemical isotherm.
    

Comparative Kinetic & Thermodynamic Data

The following table synthesizes the kinetic and thermodynamic performance of HEPO against established industry alternatives. Data is normalized for 30 wt% aqueous solutions at 313 K.

SolventClassificationPrimary Absorption MechanismRelative Kinetic RateCyclic Capacity (mol/mol)Est. Regeneration Energy (GJ/ton CO₂)
MEA Primary AmineCarbamate FormationVery Fast (

)
~0.5 (Chemical Limit)3.8 - 4.2 (Thermal)
MDEA Tertiary AmineBase-Catalyzed HydrationSlow (

)
~1.0 (Chemical Limit)2.2 - 2.5 (Thermal)
1-(2-HE)PP Tertiary AmineBase-Catalyzed HydrationModerate~1.0 (Chemical Limit)~2.0 (Thermal)
NMP Physical (Lactam)Dipole SolvationFast (Physical

)
Pressure Dependent< 1.0 (Pressure Flash)
HEPO Physical-Hybrid Dipole + H-Bonding Fast (Physical

)
Pressure Dependent < 1.2 (Pressure Flash)

Insight: While MEA dominates in low-pressure kinetics, HEPO and NMP scale linearly with pressure. HEPO's hydroxyl group slightly increases the regeneration energy compared to NMP due to stronger H-bonding, but it significantly boosts the cyclic capacity per volume of solvent.

Visualizing Workflows and Pathways

Mechanistic Pathway Analysis

The following diagram illustrates the logical relationship between the solvent's molecular structure, its absorption mechanism, and the resulting regeneration energy requirements.

MechanisticPathway Gas Acid Gas Feed (CO2 / H2S) HEPO HEPO Solvent (Lactam + OH) Gas->HEPO High Pressure Contact Amine Traditional Amine (e.g., MEA/MDEA) Gas->Amine Low/High Pressure Contact Physical Physical Solvation (Henry's Law) HEPO->Physical Dipole & H-Bonding Chemical Chemical Reaction (Carbamate/Bicarbonate) Amine->Chemical Covalent Bonding RegenFlash Flash Regeneration (Low Energy) Physical->RegenFlash Pressure Drop RegenThermal Thermal Stripping (High Energy) Chemical->RegenThermal Heat Addition

Caption: Logical relationship between solvent molecular structure and regeneration energy.

Experimental Validation Workflow

This diagram maps the self-validating experimental protocol used to isolate physical mass transfer from chemical kinetics.

ExperimentalWorkflow Prep Solvent Preparation (Degassing & Calibration) WWC Wetted-Wall Column (Mass Transfer K_G) Prep->WWC Aliquot A StoppedFlow Stopped-Flow Spectrophotometry (Chemical Kinetics k_0) Prep->StoppedFlow Aliquot B DataWWC Flux vs. Pressure Data WWC->DataWWC Measure N_CO2 DataSF Absorbance vs. Time Data StoppedFlow->DataSF Measure k_2 Validation Self-Validation System (Linearity = Physical Solvation) DataWWC->Validation Check Henry's Law DataSF->Validation Confirm k_2 ≈ 0

Caption: Self-validating experimental workflow for isolating physical mass transfer from chemical kinetics.

References

  • Sema, T., Naami, A., Liang, Z., et al. (2014). "Part 5b: Solvent chemistry: reaction kinetics of CO₂ absorption into reactive amine solutions." Carbon Management, 3(2), 183-195. [Link][1][2]

  • Sema, T., et al. (2015). "Analysis of Reaction Kinetics of CO₂ Absorption into a Novel 1-(2-Hydroxyethyl)-piperidine Solvent Using Stopped-Flow Technique." Industrial & Engineering Chemistry Research.[Link][3]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Hydroxyethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 1-(2-Hydroxyethyl)piperidin-2-one

Executive Summary & Chemical Identity

Target Audience: Pharmaceutical Researchers & Process Chemists Scope: Personal Protective Equipment (PPE), Handling, and Emergency Response.

This guide defines the safety protocols for 1-(2-Hydroxyethyl)piperidin-2-one , a functionalized lactam intermediate often used in drug development.[1]

CRITICAL DISTINCTION: Do NOT confuse this compound with 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6).[1] The "piperidin-2-one" suffix indicates a lactam (cyclic amide) structure, which possesses distinct solubility and permeation properties compared to its amine analog.[1]

Property Data
CAS Number 3445-12-3
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Physical State Viscous liquid or low-melting solid (Colorless to pale yellow)
Solubility Highly soluble in polar solvents (Water, Alcohols, DCM)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)

Risk Assessment & Hazard Mechanism

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard to select the correct PPE.

  • Permeation Risk (Dermal): The lactam ring (similar to N-Methyl-2-pyrrolidone, NMP) combined with a hydroxyl group makes this molecule amphiphilic.[1] It can permeate standard laboratory nitrile gloves faster than non-polar solvents.

  • Inhalation Risk: While the vapor pressure is relatively low compared to volatile solvents, the H335 classification indicates that aerosols or heated vapors will cause immediate respiratory tract inflammation.

  • Ocular Risk: Lactams are potent surfactants.[1] Contact can strip the corneal epithelium, leading to H319 (Serious Eye Irritation) .

Personal Protective Equipment (PPE) Matrix

The following protocol uses a Two-Tiered Protection System based on the potential for exposure.

Tier 1: Routine Handling (Small Scale / Closed Systems)
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Why? Safety glasses with side shields are insufficient for liquid splashes that can run around the lens.

  • Hands: Disposable Nitrile Gloves (Minimum thickness: 5 mil).[1]

    • Protocol: Change immediately upon splash. Inspect for pinholes before use.

  • Body: Standard cotton/polyester lab coat with buttoned cuffs.[1]

  • Respiratory: Fume Hood (Face velocity: 80–100 fpm).[1] No respirator required if contained.

Tier 2: High Risk (Spills, Heating, or >1L Transfers)[1]
  • Eyes: Chemical Splash Goggles + Face Shield (8-inch).[1]

  • Hands: Butyl Rubber or Silver Shield® (Laminate) gloves.[1]

    • Why? Lactams can swell and permeate nitrile. Butyl rubber provides superior resistance to amide-based solvents.[1]

  • Respiratory: If work must occur outside a hood (e.g., spill cleanup), use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black label).[1]

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Start: Assess Operation Volume Volume / Condition? Start->Volume Routine < 100mL Ambient Temp Volume->Routine Routine HighRisk > 100mL, Heating, or Spill Cleanup Volume->HighRisk High Exposure Tier1 TIER 1 PPE: - Nitrile Gloves (Splash) - Splash Goggles - Fume Hood Routine->Tier1 Tier2 TIER 2 PPE: - Butyl/Laminate Gloves - Face Shield + Goggles - OV Respirator (if outside hood) HighRisk->Tier2 Note *Note: Lactams permeate Nitrile over time. Tier1->Note

Figure 1: Decision matrix for selecting appropriate PPE based on operational parameters.

Operational Protocols

A. Handling & Synthesis
  • Engineering Controls: Always weigh and transfer 1-(2-Hydroxyethyl)piperidin-2-one inside a certified chemical fume hood.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid certain plastics (PVC) which may soften upon prolonged contact with lactams.

  • Heating: If the reaction requires heat, use a silicone oil bath or heating block. Never use an open flame. Ensure the condenser is rated for the solvent's boiling point to prevent vapor escape.

B. Spill Response Workflow

Scenario: A 50mL bottle shatters on the benchtop.

  • Alert & Isolate: Announce the spill. Evacuate the immediate area if vapors are strong.

  • PPE Upgrade: Don Butyl gloves and a respirator if the fume hood sash cannot be lowered to contain the spill.[1]

  • Containment: Ring the spill with vermiculite or chem-mats .[1] Do not use paper towels initially, as they increase surface area for evaporation.

  • Absorption: Cover the liquid with an inert absorbent (sand, vermiculite, or commercial organic spill kit).

  • Disposal: Scoop the absorbed material into a hazardous waste bag/pail. Label as "Hazardous Waste - Organic Lactam."[1]

  • Decontamination: Scrub the surface with soap and water (twice). The compound is water-soluble, facilitating easy cleanup after bulk removal.[1]

Visualization: Emergency Response

Spill_Response Event Spill Detected Assess Assess Volume & Location Event->Assess Small Minor (<10mL) Inside Hood Assess->Small Large Major (>10mL) or Outside Hood Assess->Large Action1 Absorb with Chem-Mat Double Bag Small->Action1 Action2 Evacuate Area Don Respirator + Butyl Gloves Absorb with Vermiculite Large->Action2 Clean Wash Surface with Soap & Water Action1->Clean Action2->Clean

Figure 2: Step-by-step workflow for managing spills of varying severity.

Waste Disposal & Regulatory Compliance

Disposal Principle: Do not discharge into drains. This compound is an organic chemical that requires incineration.

  • Segregation: Collect in "Non-Halogenated Organic Waste" containers.

  • Labeling: Must clearly state: "Contains 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3445-12-3) - Irritant."[1]

  • Compatibility: Compatible with other non-reactive organic solvents (Ethanol, Methanol, DMSO). Avoid mixing with strong oxidizers (Peroxides, Nitric Acid) in the waste stream.

References

  • Fluorochem. (2025). Safety Data Sheet: 1-(2-hydroxyethyl)piperidin-2-one (CAS 3445-12-3).[1][3] Retrieved from [1]

  • PubChem. (2025).[4] Compound Summary: 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3445-12-3).[1][3][5] National Library of Medicine. Retrieved from [1]

  • CymitQuimica. (2025).[4] 2-Piperidinone, 1-(2-hydroxyethyl)- Properties and Handling. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data for Lactams and Amides. (General reference for Butyl vs. Nitrile selection in lactam handling).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.